Product packaging for 1,4-Dihydroxy-2-naphthoic acid(Cat. No.:CAS No. 31519-22-9)

1,4-Dihydroxy-2-naphthoic acid

Cat. No.: B1201469
CAS No.: 31519-22-9
M. Wt: 204.18 g/mol
InChI Key: VOJUXHHACRXLTD-UHFFFAOYSA-N
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Description

1,4-dihydroxy-2-naphthoic acid is a naphthoic acid that is 2-naphthoic acid substituted by hydroxy groups at positions 1 and 4. It has a role as an Escherichia coli metabolite. It is a dihydroxy monocarboxylic acid, a naphthoic acid, a member of naphthalenediols and a naphthohydroquinone. It is functionally related to a 2-naphthoic acid. It is a conjugate acid of a 1,4-dihydroxy-2-naphthoate.
This compound is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
This compound has been reported in Propionibacterium freudenreichii with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H8O4 B1201469 1,4-Dihydroxy-2-naphthoic acid CAS No. 31519-22-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,4-dihydroxynaphthalene-2-carboxylic acid
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InChI

InChI=1S/C11H8O4/c12-9-5-8(11(14)15)10(13)7-4-2-1-3-6(7)9/h1-5,12-13H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOJUXHHACRXLTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=C2O)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID0037730
Record name 1,4-Dihydroxy-2-naphthoic acid
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Molecular Weight

204.18 g/mol
Source PubChem
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CAS No.

31519-22-9
Record name 1,4-Dihydroxy-2-naphthoic acid
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Record name 1,4-Dihydroxy-2-naphthoic acid
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Record name 2-Naphthalenecarboxylic acid, 1,4-dihydroxy-
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Record name 1,4-Dihydroxy-2-naphthoic acid
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Record name 1,4-dihydroxy-2-naphthoic acid
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Record name 1,4-DIHYDROXY-2-NAPHTHOIC ACID
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Foundational & Exploratory

The Discovery and Historical Context of 1,4-Dihydroxy-2-naphthoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Dihydroxy-2-naphthoic acid (DHNA) is a molecule of significant interest in contemporary research, recognized as a key intermediate in the biosynthesis of menaquinone (Vitamin K2) and as a metabolite produced by certain bacteria.[1] Its role as an aryl hydrocarbon receptor (AhR) agonist and its anti-inflammatory properties have made it a target for investigation in the treatment of conditions like psoriasis and inflammatory bowel disease. However, the origins of this compound predate our modern understanding of its biological functions, with its initial synthesis rooted in the burgeoning field of synthetic organic chemistry of the late 19th and early 20th centuries. This technical guide provides an in-depth exploration of the discovery and historical context of this compound, detailing the early synthetic methods and the scientific landscape that drove its creation.

Historical Context: The Rise of Synthetic Dyes and Naphthalene Chemistry

The latter half of the 19th century witnessed a revolution in the chemical industry, largely driven by the discovery and commercialization of synthetic dyes.[1][2] Following William Henry Perkin's accidental synthesis of mauveine from coal tar in 1856, a new era of chemical manufacturing began, with Germany at its epicenter.[3] Coal tar, a byproduct of coal gas production, became a crucial feedstock for a vast array of new aromatic compounds.

Naphthalene, a major constituent of coal tar, was a particularly important starting material for the synthesis of a wide variety of dyes and pigments.[4] The development of methods to functionalize the naphthalene core, such as sulfonation, nitration, and hydroxylation, was a primary focus of organic chemists of the era. This research led to the production of a vibrant palette of colors and established a deep understanding of the reactivity of naphthalene and its derivatives. It is within this context of intense research into naphthalene chemistry and its application in the dye industry that the first synthesis of this compound was achieved.

The Initial Synthesis: The Kolbe-Schmitt Reaction (1900)

The Kolbe-Schmitt reaction involves the treatment of a phenoxide with carbon dioxide under pressure to introduce a carboxylic acid group onto the aromatic ring.[8] In the case of this compound, the starting material was 1,4-dihydroxynaphthalene.

Experimental Protocol: Kolbe-Schmitt Carboxylation of 1,4-Dihydroxynaphthalene (c. 1900)

The following protocol is a reconstruction based on descriptions of the Kolbe-Schmitt reaction from the period and later patent literature referencing the 1900 publication.[5]

Materials:

  • 1,4-Dihydroxynaphthalene

  • Alcoholic sodium hydroxide or potassium hydroxide solution

  • Carbon dioxide (gas)

  • Dilute hydrochloric acid

  • Hydrogen gas (for drying)

Procedure:

  • Salt Formation: 1,4-Dihydroxynaphthalene is dissolved in an alcohol solvent and treated with an alcoholic solution of sodium hydroxide or potassium hydroxide to form the corresponding dialkali salt.

  • Drying: The resulting salt is dried in a stream of hydrogen gas to remove any residual water, which can interfere with the subsequent carboxylation step.

  • Carboxylation: The dried salt is placed in a pressure vessel and subjected to an increased pressure of carbon dioxide gas at a temperature of 170°C.

  • Reaction Time: The reaction is allowed to proceed for an extended period, typically 20 to 30 hours.

  • Workup: After the reaction is complete, the reaction mixture is treated with dilute hydrochloric acid to precipitate the this compound.

  • Isolation: The precipitated product is isolated by filtration, washed, and dried.

Logical Relationship of the Kolbe-Schmitt Synthesis

Kolbe_Schmitt_Synthesis 1,4-Dihydroxynaphthalene 1,4-Dihydroxynaphthalene Dialkali Salt Dialkali Salt 1,4-Dihydroxynaphthalene->Dialkali Salt  + Alcoholic Alkali  (NaOH or KOH) Carboxylation Carboxylation Dialkali Salt->Carboxylation  + CO2 (pressure)  + Heat (170°C) This compound This compound Carboxylation->this compound  + Acid Workup  (HCl)

Caption: Kolbe-Schmitt synthesis of this compound.

An Alternative Approach: Condensation of Phthalic Anhydride and Succinic Acid (1942)

This synthetic pathway highlights the continued interest in preparing this molecule, likely for its potential as an intermediate in the synthesis of more complex organic compounds, including pharmaceuticals and dyes.

Modern Understanding of this compound's Significance

While the initial discovery and synthesis of this compound were driven by the interests of the chemical industry, our modern understanding of its importance has shifted to the biological realm.

Role in the Shikimate Pathway and Vitamin K2 Biosynthesis

This compound is now known to be a crucial intermediate in the shikimate pathway, a metabolic route used by bacteria, archaea, fungi, algae, some protozoans, and plants for the biosynthesis of aromatic amino acids.[9] In many bacteria, DHNA is the precursor to the naphthoquinone head-group of menaquinone (Vitamin K2), an essential electron carrier in the electron transport chain.[9]

Signaling Pathway of DHNA in Vitamin K2 Biosynthesis

Vitamin_K2_Biosynthesis cluster_shikimate Shikimate Pathway Shikimate Shikimate Chorismate Chorismate Shikimate->Chorismate o-Succinylbenzoate o-Succinylbenzoate Chorismate->o-Succinylbenzoate menC, menD, menE, menB This compound This compound o-Succinylbenzoate->this compound menB Demethylmenaquinone Demethylmenaquinone This compound->Demethylmenaquinone menA (Prenylation) Menaquinone (Vitamin K2) Menaquinone (Vitamin K2) Demethylmenaquinone->Menaquinone (Vitamin K2) menG (Methylation)

Caption: Biosynthetic pathway of Vitamin K2 involving DHNA.

Interaction with the Aryl Hydrocarbon Receptor (AhR)

More recently, research has demonstrated that this compound is an agonist of the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor involved in regulating a variety of cellular processes, including immune responses. This activity is believed to be responsible for the anti-inflammatory effects of DHNA observed in various studies.

Quantitative Data Summary

The following table summarizes key quantitative data related to the early synthesis and properties of this compound.

ParameterValueSource
Kolbe-Schmitt Synthesis (c. 1900)
Temperature170°C[5]
Reaction Time20-30 hours[5]
Physicochemical Properties
Molecular FormulaC₁₁H₈O₄[10]
Molecular Weight204.18 g/mol
Melting Point220 °C (decomposes)[11]
CAS Number31519-22-9[10]

Conclusion

The story of this compound is a compelling example of how a molecule's perceived importance can evolve over time. Initially synthesized as a likely intermediate for the burgeoning dye industry in the early 20th century, its true significance is now understood to lie in its fundamental role in microbial metabolism and its potential as a therapeutic agent. The early work of organic chemists, driven by the industrial and scientific questions of their time, laid the foundation for our current exploration of this fascinating molecule's biological activities and its potential to improve human health. This guide has provided a window into the historical discovery and synthesis of this compound, offering a valuable perspective for researchers and scientists working with this compound today.

References

Unveiling the Natural Sources of 1,4-Dihydroxy-2-naphthoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Dihydroxy-2-naphthoic acid (DHNA) is a naturally occurring naphthoquinone derivative that has garnered significant interest in the scientific community. It is a key intermediate in the biosynthesis of menaquinone (Vitamin K2) in a variety of bacteria and serves as a precursor to anthraquinones in certain plant species. Emerging research has highlighted its potential as a bioactive compound with various physiological effects, making it a molecule of interest for drug development and nutritional science. This technical guide provides a comprehensive overview of the natural sources of DHNA, presenting quantitative data, detailed experimental protocols for its analysis, and visual representations of its biosynthetic pathway and analytical workflows.

Data Presentation: Quantitative Analysis of this compound in Natural Sources

The concentration of this compound varies significantly among different natural sources and is influenced by factors such as microbial strain, culture conditions, and the specific part of the plant. The following tables summarize the reported quantitative data for DHNA in several identified microbial and plant sources.

Microbial SourceStrainCulture ConditionsDHNA ConcentrationReference
Propionibacterium freudenreichiiET-3Anaerobic batch culture0.18 mM[1]
Propionibacterium freudenreichiiET-3Anaerobic-aerobic switching culture0.24 mM[1]
Lactobacillus caseiLP1Fermented whey supernatant0.37 ppm[2]
Fermented ProductSampleDHNA ConcentrationReference
Korean Traditional Rice Wine (Makgeolli)Commercial Product A0.44 ppm[3]
Korean Traditional Rice Wine (Makgeolli)Commercial Product F0.089 ppm[3]
Plant SourcePlant PartMethod of DetectionPresence ConfirmedReference
Rubia cordifoliaRootsUPLC-UV-MSYes[2]

Experimental Protocols

Protocol 1: Extraction and Quantification of this compound from Microbial Cultures (e.g., Propionibacterium freudenreichii)

This protocol is adapted from methodologies described for the analysis of DHNA in bacterial cultures.

1. Sample Preparation: a. Centrifuge the microbial culture (e.g., 10,000 x g for 10 minutes at 4°C) to separate the supernatant and the cell pellet. b. To analyze extracellular DHNA, filter the supernatant through a 0.22 µm syringe filter. c. For intracellular DHNA, wash the cell pellet with a suitable buffer (e.g., phosphate-buffered saline) and then lyse the cells using methods such as sonication or bead beating in a suitable solvent (e.g., methanol). d. Centrifuge the cell lysate to remove debris and collect the supernatant.

2. High-Performance Liquid Chromatography (HPLC) Analysis: a. HPLC System: A standard HPLC system equipped with a UV detector is suitable. b. Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used. c. Mobile Phase: A typical mobile phase consists of a mixture of acetonitrile, methanol, water, and acetic acid. For example, a ratio of 15:25:225:0.1 (v/v/v/v) adjusted to a specific pH (e.g., 5.5) can be effective.[3] d. Flow Rate: A flow rate of 1.0 mL/min is generally used.[3] e. Detection: DHNA can be detected by UV absorbance at 254 nm.[3] f. Quantification: Prepare a standard curve using a certified reference standard of this compound at various concentrations. The concentration of DHNA in the samples can be determined by comparing the peak area with the standard curve.

Protocol 2: Representative Protocol for Extraction and Isolation of this compound from Rubia cordifolia Roots

This protocol is a synthesized methodology based on the extraction of naphthoquinones and anthraquinones from Rubia species.

1. Extraction: a. Air-dry the roots of Rubia cordifolia and grind them into a fine powder. b. Perform a Soxhlet extraction or maceration of the powdered root material with a solvent mixture such as acetone:water (1:1 v/v) or methanol.[4] c. Evaporate the solvent from the extract under reduced pressure to obtain a crude extract.

2. Fractionation: a. Suspend the crude extract in water and perform liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. b. Monitor the presence of DHNA in the different fractions using thin-layer chromatography (TLC) or HPLC.

3. Isolation and Purification: a. Subject the fraction enriched with DHNA to column chromatography using silica gel. b. Elute the column with a gradient of solvents, for example, a mixture of petroleum ether and ethyl acetate, gradually increasing the polarity.[4] c. Collect the fractions and monitor them by TLC. Combine the fractions containing the compound of interest. d. Further purification can be achieved by preparative HPLC using a C18 column and a suitable mobile phase to yield pure this compound.

Mandatory Visualization

Biosynthetic Pathway of this compound

The biosynthesis of this compound in most bacteria and plants proceeds via the shikimate pathway, starting from the central metabolite chorismate.

DHNA_Biosynthesis Chorismate Chorismate Isochorismate Isochorismate Chorismate->Isochorismate MenF (Isochorismate synthase) SEPHCHC 2-Succinyl-5-enolpyruvyl-6-hydroxy- 3-cyclohexene-1-carboxylate Isochorismate->SEPHCHC MenD SHCHC 2-Succinyl-6-hydroxy- 2,4-cyclohexadiene-1-carboxylate SEPHCHC->SHCHC MenH OSB o-Succinylbenzoate SHCHC->OSB MenC OSB_CoA o-Succinylbenzoate-CoA OSB->OSB_CoA MenE (OSB-CoA ligase) DHNA_CoA 1,4-Dihydroxy-2-naphthoyl-CoA OSB_CoA->DHNA_CoA MenB (DHNA-CoA synthase) DHNA This compound DHNA_CoA->DHNA Thioesterase

Caption: Biosynthesis of DHNA from Chorismate.

Experimental Workflow for the Identification and Quantification of this compound from Natural Sources

The following diagram illustrates a general workflow for the systematic investigation of DHNA from a natural source.

Experimental_Workflow Start Selection of Natural Source (Microbial Culture or Plant Material) Extraction Extraction Start->Extraction Fractionation Fractionation (e.g., Liquid-Liquid Partitioning) Extraction->Fractionation Purification Isolation and Purification (e.g., Column Chromatography, Prep-HPLC) Fractionation->Purification Identification Structural Identification (e.g., HPLC, MS, NMR) Purification->Identification Quantification Quantification (e.g., HPLC with Standard Curve) Identification->Quantification End Data Analysis and Reporting Quantification->End

Caption: General Experimental Workflow.

References

In-Depth Spectroscopic Analysis of 1,4-Dihydroxy-2-naphthoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 1,4-Dihydroxy-2-naphthoic acid, a molecule of significant interest in various research fields, including as a precursor in the biosynthesis of anthraquinones and a potential therapeutic agent. This document compiles available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presenting them in a clear, tabular format for ease of comparison and reference. Detailed experimental protocols, where available, are also provided to ensure reproducibility and accurate interpretation of the data.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicitySolventInstrument Frequency
Data not available in tabulated format-DMSO-d₆400 MHz
Table 2: ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmSolvent
Data not available in tabulated format-

A 13C NMR spectrum is noted to be available, however, the specific chemical shift data has not been located in published literature or databases.[1]

Table 3: Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)Assignment
Data not available in tabulated format-

An IR spectrum for this compound is available, but a tabulated list of absorption peaks and their corresponding functional group assignments is not provided in the reviewed sources.[2]

Table 4: Mass Spectrometry (MS) Data
m/zIon TypeMethod
203.03[M-H]⁻LC-MS
Various Fragments-MS

The mass spectrum of this compound shows a deprotonated molecular ion [M-H]⁻ at an m/z of 203.03, as determined by Liquid Chromatography-Mass Spectrometry (LC-MS).[3] Additional fragmentation data is available, though a comprehensive list of all fragments and their relative abundances is not fully detailed in a single source.[2]

Experimental Protocols

Detailed experimental protocols for the acquisition of the above spectroscopic data are not fully available in the public domain. However, based on the available information and standard laboratory practices, the following general methodologies can be outlined.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum was obtained using a 400 MHz spectrometer with the sample dissolved in deuterated dimethyl sulfoxide (DMSO-d₆).[1] A standard NMR experimental workflow would involve the following steps:

  • Sample Preparation: A small, accurately weighed sample of this compound is dissolved in a minimal amount of high-purity DMSO-d₆ in a clean NMR tube.

  • Instrument Setup: The NMR spectrometer is tuned and shimmed for the specific probe and solvent to ensure a homogeneous magnetic field.

  • Data Acquisition: A standard one-dimensional proton NMR pulse sequence is used to acquire the spectrum. Key parameters such as the number of scans, relaxation delay, and acquisition time are optimized to obtain a spectrum with a good signal-to-noise ratio.

  • Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, and the spectrum is phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak of DMSO-d₆.

Infrared (IR) Spectroscopy

While the specific method for the available IR spectrum is not detailed, a common technique is Attenuated Total Reflectance (ATR) FT-IR spectroscopy. The general procedure is as follows:

  • Sample Preparation: A small amount of the solid this compound is placed directly onto the ATR crystal.

  • Data Acquisition: The IR spectrum is recorded by passing a beam of infrared light through the ATR crystal, which is in contact with the sample. The instrument measures the absorption of infrared radiation at various wavenumbers.

  • Data Processing: The resulting interferogram is Fourier transformed to produce the final IR spectrum, which is typically plotted as transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

The reported mass spectrometry data was obtained using Liquid Chromatography-Mass Spectrometry (LC-MS).[3] A typical workflow for this analysis involves:

  • Sample Preparation: A solution of this compound is prepared in a suitable solvent compatible with the LC system (e.g., methanol or acetonitrile/water).

  • Liquid Chromatography: The sample solution is injected into an HPLC system, where it is passed through a column to separate the analyte from any impurities.

  • Ionization: The eluent from the LC column is introduced into the mass spectrometer's ion source (e.g., electrospray ionization - ESI), where the analyte molecules are ionized. For the reported data, negative ion mode was used to generate the [M-H]⁻ ion.

  • Mass Analysis: The ions are then passed through a mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of ions at different m/z values.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry (LC-MS) Sample This compound NMR_Prep Dissolve in DMSO-d6 Sample->NMR_Prep IR_Prep Place on ATR Crystal Sample->IR_Prep MS_Prep Dissolve in LC Mobile Phase Sample->MS_Prep NMR_Acq 400 MHz Spectrometer Acquire 1H & 13C Spectra NMR_Prep->NMR_Acq NMR_Data NMR Data (FID) NMR_Acq->NMR_Data NMR_Proc Fourier Transform Phase & Baseline Correction NMR_Data->NMR_Proc NMR_Result 1H & 13C NMR Spectra NMR_Proc->NMR_Result IR_Acq FT-IR Spectrometer Acquire Spectrum IR_Prep->IR_Acq IR_Data IR Data (Interferogram) IR_Acq->IR_Data IR_Proc Fourier Transform IR_Data->IR_Proc IR_Result IR Spectrum IR_Proc->IR_Result MS_LC HPLC Separation MS_Prep->MS_LC MS_Ion Electrospray Ionization (ESI) MS_LC->MS_Ion MS_Ana Mass Analyzer MS_Ion->MS_Ana MS_Result Mass Spectrum MS_Ana->MS_Result

References

An In-depth Technical Guide to the Physicochemical Properties and Biological Role of 1,4-Dihydroxy-2-naphthoic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the known properties and biological significance of 1,4-Dihydroxy-2-naphthoic acid. It is important to note that, at the time of this writing, a detailed crystal structure with complete crystallographic data for this specific compound is not publicly available. The experimental protocol for crystal structure determination provided herein is a generalized workflow for X-ray crystallography and has not been specifically adapted for this molecule.

Introduction

This compound is a metabolite known for its role as an agonist of the Aryl hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in regulating various biological processes.[1][2] This compound has garnered interest for its potential therapeutic applications, including in the treatment of psoriasis.[3] Understanding its structural and chemical properties is crucial for elucidating its mechanism of action and for the development of novel therapeutics. While a definitive crystal structure is not available, this guide summarizes the known physicochemical data and presents a general methodology for its structural determination.

Physicochemical Properties

The known chemical and physical properties of this compound are summarized in the table below. This data is essential for its handling, formulation, and in the design of experimental studies.

PropertyValueReference(s)
Molecular Formula C₁₁H₈O₄[4][5]
Molecular Weight 204.18 g/mol [4]
Appearance White to off-white or light brown crystalline powder.[4][6]
Melting Point 220 °C (decomposes)[3]
Solubility Slightly soluble in water. More soluble in polar organic solvents.[3][4]
pKa (Strongest Acidic) 2.89 ± 0.30[5]
XLogP3 2.5[4]
Hydrogen Bond Donor Count 3[4]
Hydrogen Bond Acceptor Count 4[4]

Biological Activity: Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

This compound is a known agonist of the Aryl hydrocarbon Receptor (AhR).[2] The AhR signaling pathway plays a critical role in cellular metabolism, immune response, and development.[1][7] Upon ligand binding, the AhR translocates to the nucleus, dimerizes with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT), and binds to specific DNA sequences known as Xenobiotic Response Elements (XREs), leading to the transcription of target genes.[2][7]

AhR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand 1,4-Dihydroxy- 2-naphthoic acid AhR_complex AhR Complex (AhR, HSP90, XAP2) Ligand->AhR_complex Binds Activated_AhR Activated AhR AhR_complex->Activated_AhR Conformational Change ARNT ARNT Activated_AhR->ARNT Translocates & Dimerizes with AhR_ARNT AhR-ARNT Heterodimer ARNT->AhR_ARNT XRE XRE (DNA) AhR_ARNT->XRE Binds to Target_Genes Target Gene Transcription (e.g., CYP1A1) XRE->Target_Genes Initiates Crystal_Structure_Workflow cluster_synthesis Sample Preparation cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Determination Purification High-Purity Compound Crystallization Crystal Growth (e.g., Vapor Diffusion) Purification->Crystallization Single_Crystal Single Crystal Selection Crystallization->Single_Crystal Mounting Crystal Mounting Single_Crystal->Mounting Xray X-ray Exposure Mounting->Xray Data_Collection Diffraction Data Collection Xray->Data_Collection Data_Processing Data Processing (Indexing, Scaling) Data_Collection->Data_Processing Structure_Solution Structure Solution (Direct Methods) Data_Processing->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement Final_Structure Final Crystal Structure Refinement->Final_Structure

References

solubility profile of 1,4-Dihydroxy-2-naphthoic acid in different solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility profile of 1,4-Dihydroxy-2-naphthoic acid (DHNA), a compound of interest in pharmaceutical and chemical research. The document details the physicochemical properties of DHNA and presents its known solubility in various solvents through a structured data table. Furthermore, it outlines standardized experimental protocols for solubility determination, offering a practical framework for researchers. Visual diagrams are included to illustrate experimental workflows, ensuring clarity and ease of understanding for technical audiences.

Introduction

This compound (CAS No: 31519-22-9), also known as 1,4-dihydroxy-2-naphthalenecarboxylic acid, is a naphthoic acid derivative with a molecular formula of C₁₁H₈O₄. Its structure, featuring a naphthalene core with two hydroxyl groups and a carboxylic acid group, imparts specific physicochemical properties that govern its solubility. Understanding the solubility of this compound is critical for a wide range of applications, including its use as a photosensitive material, a dye intermediate, and in the synthesis of bioactive molecules.[1][2] This guide aims to consolidate the available solubility data and provide standardized methodologies for its assessment.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are fundamental to its solubility characteristics.

PropertyValueReference(s)
Molecular Formula C₁₁H₈O₄[1][2]
Molecular Weight 204.18 g/mol [1][2]
Appearance White to off-white crystalline solid[3]
Melting Point 220 °C (decomposes)[1][2]
pKa (Strongest Acidic) 2.44 (Predicted)[4]

Solubility Profile of this compound

The solubility of this compound is dictated by its polar functional groups (hydroxyl and carboxylic acid) and its relatively nonpolar naphthalene core. This dual nature results in varied solubility across different solvent classes. The following table summarizes the available quantitative and qualitative solubility data.

SolventTypeSolubilityData TypeReference(s)
Water Polar ProticSlightly soluble / Practically insolubleQualitative[1][2][5]
Water Polar Protic0.65 g/LPredicted[5]
Dimethyl Sulfoxide (DMSO) Polar Aprotic175 mg/mLExperimental[6]
Methanol Polar ProticSolubleQualitative
Ethanol Polar ProticMore soluble (than in water)Qualitative[3]
Acetone Polar AproticSolubleQualitative

Due to the presence of both acidic phenolic hydroxyl groups and a carboxylic acid group, the aqueous solubility of this compound is expected to be highly pH-dependent. At pH values above its pKa, the compound will deprotonate to form a more polar carboxylate salt, which is anticipated to have significantly higher aqueous solubility.

Experimental Protocols for Solubility Determination

Accurate and reproducible determination of solubility is paramount in chemical and pharmaceutical research. The following are detailed methodologies for key experiments to ascertain the solubility of a compound like this compound.

Equilibrium Solubility Method (Shake-Flask)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.

Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound (solid)

  • Selected solvent

  • Screw-capped vials

  • Constant temperature shaker/incubator

  • Analytical balance

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Add an excess amount of solid this compound to a screw-capped vial. The excess solid is crucial to ensure that a saturated solution is achieved.

  • Add a known volume of the selected solvent to the vial.

  • Seal the vial tightly to prevent solvent evaporation.

  • Place the vial in a constant temperature shaker or incubator. The temperature should be precisely controlled (e.g., 25 °C or 37 °C).

  • Agitate the mixture for a sufficient period to allow the system to reach equilibrium. This may take 24 to 72 hours. The rate of dissolution decreases as the solution approaches saturation.

  • After the equilibration period, cease agitation and allow the undissolved solid to settle.

  • Centrifuge the vial to ensure complete separation of the solid from the supernatant.

  • Carefully withdraw a known volume of the supernatant.

  • Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantify the concentration of this compound in the diluted sample using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

  • Calculate the original concentration in the saturated solution, which represents the solubility of the compound in that solvent at the specified temperature.

pH-Dependent Aqueous Solubility Determination

This protocol is essential for ionizable compounds like this compound.

Objective: To determine the solubility of this compound in aqueous solutions at different pH values.

Materials:

  • Same as in the Equilibrium Solubility Method.

  • A series of aqueous buffer solutions with known, stable pH values (e.g., from pH 2 to pH 10).

  • pH meter.

Procedure:

  • Follow the Equilibrium Solubility Method (shake-flask) as described above.

  • Instead of a single solvent, use a series of aqueous buffer solutions of different pH values.

  • After the equilibration and centrifugation steps, measure and confirm the final pH of each supernatant.

  • Quantify the concentration of this compound in each buffered supernatant.

  • Plot the measured solubility as a function of the final pH to generate a pH-solubility profile. This profile is crucial for understanding the behavior of the compound in different physiological or formulation environments.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the determination of equilibrium solubility.

G start Start add_excess Add excess this compound to a vial start->add_excess add_solvent Add known volume of solvent add_excess->add_solvent seal_vial Seal vial add_solvent->seal_vial equilibrate Equilibrate at constant temperature with agitation (24-72h) seal_vial->equilibrate settle_centrifuge Settle and/or centrifuge to separate solid equilibrate->settle_centrifuge withdraw_supernatant Withdraw known volume of supernatant settle_centrifuge->withdraw_supernatant dilute Dilute supernatant withdraw_supernatant->dilute quantify Quantify concentration (e.g., HPLC, UV-Vis) dilute->quantify calculate Calculate solubility quantify->calculate end End calculate->end

Caption: Workflow for Equilibrium Solubility Determination.

Conclusion

This technical guide has synthesized the available data on the solubility of this compound, highlighting its limited aqueous solubility and higher solubility in polar organic solvents such as DMSO, methanol, and acetone. The provided experimental protocols offer a standardized approach for researchers to further investigate and expand upon this solubility profile. A comprehensive understanding of the solubility characteristics, including the influence of pH, is essential for the effective formulation and application of this compound in drug development and other scientific endeavors. Further quantitative studies across a broader range of solvents and conditions are encouraged to build a more complete solubility profile.

References

A Technical Guide to the Biological Function of 1,4-Dihydroxy-2-naphthoic Acid in Propionibacterium freudenreichii

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

1,4-dihydroxy-2-naphthoic acid (DHNA) is a pivotal metabolite produced by the bacterium Propionibacterium freudenreichii. Primarily, it serves as an essential precursor in the biosynthesis of menaquinone (MK), also known as vitamin K2, which is a vital component of the bacterium's electron transport chain.[1][2] Beyond this intrinsic role, DHNA is secreted by the bacterium and exhibits significant extrinsic biological activities, including functioning as a bifidogenic growth stimulator, thereby promoting the proliferation of beneficial gut microbes like Bifidobacterium.[3][4][5] Furthermore, emerging research has highlighted its potent anti-inflammatory properties and its role as an agonist for the Aryl Hydrocarbon Receptor (AhR), suggesting its potential as a therapeutic agent for inflammatory bowel diseases.[3][5][6] This document provides a comprehensive overview of DHNA's function, biosynthesis, and the experimental methodologies used to study it in P. freudenreichii.

Core Biological Function: A Menaquinone Precursor

In Propionibacterium freudenreichii, the principal and most well-defined biological function of this compound is its role as an intermediate in the menaquinone (Vitamin K2) biosynthetic pathway.[1][2][7]

  • Menaquinone's Role: Menaquinones are a class of lipid-soluble molecules essential for bacterial respiration. They function as electron carriers in the electron transport chain, accepting electrons from dehydrogenases and transferring them to terminal reductases.[1] This process is crucial for generating a proton motive force, which drives ATP synthesis.

  • DHNA's Position in the Pathway: The biosynthesis of menaquinone involves two distinct branches: the synthesis of the DHNA aromatic ring structure and the synthesis of an isoprenoid side chain.[1][7] DHNA is the final product of its branch and is subsequently prenylated by combining with the isoprenoid unit to form menaquinone.[1][2] The enzyme responsible for the synthesis of DHNA is naphthoate synthase, which is encoded by the menB gene.[8]

Menaquinone_Biosynthesis cluster_0 Embden-Meyerhof-Parnas (EMP) Pathway cluster_1 Isoprenoid Synthesis cluster_2 DHNA Synthesis Carbohydrates Carbohydrates (e.g., Lactose) G3P Glyceraldehyde-3-Phosphate (G3P) Carbohydrates->G3P Pyr Pyruvate (Pyr) Carbohydrates->Pyr Isoprenoid_Unit Isoprenoid Unit G3P->Isoprenoid_Unit Pyr->Isoprenoid_Unit MK Menaquinone (Vitamin K2) Isoprenoid_Unit->MK Shikimate_Pathway Shikimate Pathway Precursors DHNA This compound (DHNA) Shikimate_Pathway->DHNA menB gene DHNA->MK

Caption: Menaquinone biosynthesis pathway in P. freudenreichii.

Extrinsic Functions and Broader Biological Significance

While DHNA is an internal metabolite, P. freudenreichii also releases it into the extracellular environment, where it exerts beneficial effects.

  • Bifidogenic Growth Stimulator: DHNA is recognized as a potent bifidogenic factor.[3][4] It specifically stimulates the growth of beneficial gut bacteria, particularly those of the genus Bifidobacterium.[1][7] This prebiotic-like activity helps to improve the balance of intestinal microflora.[3][7]

  • Anti-inflammatory Properties: Studies using mouse models of dextran sodium sulphate (DSS)-induced colitis have demonstrated that oral administration of DHNA can significantly ameliorate intestinal inflammation.[3] Its mechanisms include the suppression of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α, and the reduction of lymphocyte infiltration by downregulating the expression of Mucosal Addressin Cell Adhesion Molecule-1 (MAdCAM-1).[3]

  • Aryl Hydrocarbon Receptor (AhR) Agonism: DHNA has been identified as an agonist for the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in regulating immune responses.[5] This interaction may partly explain its anti-inflammatory effects in the gut.[5][6]

Quantitative Data: DHNA and Menaquinone Production

The production of DHNA and menaquinone by P. freudenreichii is highly dependent on cultivation conditions. Aerobic conditions or carbon source limitation can halt the final step of menaquinone synthesis, leading to the accumulation and secretion of the DHNA precursor.[1][2]

Culture Condition Strain DHNA Concentration (mM) Menaquinone (MK) Concentration (mM) Molar Ratio (DHNA:MK) Reference
Anaerobic Batch CultureP. freudenreichii ET-30.180.12~3:2[9]
Anaerobic Fed-Batch (Lactose limited)P. freudenreichii ET-3Markedly higher than batchProduction stoppedN/A[1][2]
Anaerobic-Aerobic Switched CultureP. freudenreichii ET-3Increased productionProduction stoppedN/A[1]

Experimental Protocols

Cultivation for Enhanced DHNA Production

This protocol is based on methodologies designed to uncouple DHNA synthesis from its conversion to menaquinone.[1][2]

  • Medium Preparation: Prepare a suitable growth medium for P. freudenreichii, typically containing a carbon source (e.g., lactose), yeast extract, and necessary salts.

  • Anaerobic Growth Phase (Fed-Batch):

    • Inoculate the medium with P. freudenreichii ET-3 and cultivate under strict anaerobic conditions at 31-35°C and a controlled pH of 6.0-7.0.

    • Implement a fed-batch strategy by continuously feeding a concentrated lactose solution at a controlled rate. The goal is to maintain the lactose concentration near zero, which limits the synthesis of isoprenoid units required for MK production.[1][2]

  • Aerobic Switch Phase (Optional but effective):

    • After the anaerobic growth phase, switch the culture to aerobic conditions by sparging with air.

    • Under aerobic conditions, P. freudenreichii metabolism shifts to a pathway that does not produce the G3P precursor for isoprenoid synthesis.[1]

    • This shift effectively stops menaquinone production, causing the cell to accumulate and excrete DHNA.[1]

  • Harvesting: Collect the culture broth for DHNA extraction and analysis.

Quantification of DHNA and Menaquinone
  • Sample Preparation:

    • Centrifuge the culture broth to separate the supernatant and cell pellet.

    • DHNA is typically measured from the supernatant.

    • Menaquinone, being lipid-soluble, is extracted from the cell pellet using an organic solvent mixture (e.g., chloroform-methanol).

  • High-Performance Liquid Chromatography (HPLC):

    • Analyze the extracts using a reverse-phase HPLC system equipped with a C18 column.

    • Use a suitable mobile phase gradient (e.g., acetonitrile and water).

    • Detect DHNA and menaquinone using a UV detector or a fluorescence detector for higher sensitivity.

    • Quantify the concentrations by comparing peak areas to those of known standards.

Experimental_Workflow cluster_0 Anaerobic Cultivation cluster_1 Intervention for DHNA Accumulation cluster_2 Metabolic Shift & Outcome start Inoculate P. freudenreichii in growth medium anaerobic_growth Anaerobic Growth Phase (Batch or Fed-Batch) start->anaerobic_growth fed_batch Fed-Batch Strategy: Maintain Lactose ≈ 0 anaerobic_growth->fed_batch Optional aerobic_switch Switch to Aerobic Conditions anaerobic_growth->aerobic_switch stop_isoprenoid Isoprenoid Synthesis Precursors Depleted fed_batch->stop_isoprenoid aerobic_switch->stop_isoprenoid stop_mk Menaquinone (MK) Synthesis Stops stop_isoprenoid->stop_mk accumulate_dhna DHNA Accumulates and is Excreted stop_mk->accumulate_dhna end Harvest and Analyze for DHNA accumulate_dhna->end

Caption: Workflow for enhancing DHNA production.

Conclusion and Future Directions

This compound is a multifunctional molecule in the biology of Propionibacterium freudenreichii. Its primary, intrinsic role as a menaquinone precursor is fundamental to the bacterium's respiratory metabolism. However, its extrinsic activities as a bifidogenic agent and an anti-inflammatory molecule present exciting opportunities for drug development and functional food applications. The ability to manipulate culture conditions to favor the accumulation of DHNA over menaquinone provides a viable strategy for producing this high-value compound.[1][2] Future research should focus on elucidating the precise regulatory mechanisms governing DHNA export, further detailing its interaction with the host immune system via the AhR pathway, and optimizing its production for therapeutic and prophylactic applications against inflammatory gut disorders.

References

A Technical Guide to the Mechanism of Action of 1,4-Dihydroxy-2-naphthoic Acid as an Aryl Hydrocarbon Receptor Agonist

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The Aryl hydrocarbon Receptor (AhR) is a ligand-activated transcription factor pivotal in regulating cellular responses to a wide array of xenobiotic and endogenous compounds.[1][2] Activation of AhR is a key event in xenobiotic metabolism, immune modulation, and cellular differentiation.[2][3] 1,4-dihydroxy-2-naphthoic acid (DHNA), a metabolite produced by commensal bacteria such as Propionibacterium freudenreichii, has been identified as a potent agonist of the AhR.[4][5] This document provides a comprehensive technical overview of the mechanism by which DHNA activates the AhR signaling pathway, supported by quantitative data, detailed experimental protocols, and visual diagrams of the core biological processes.

The Canonical AhR Signaling Pathway

The AhR is a cytosolic transcription factor that, in its inactive state, is part of a protein complex including Heat Shock Protein 90 (Hsp90) and other co-chaperones.[2][6] The canonical mechanism of AhR activation involves the following key steps:

  • Ligand Binding: An agonist, such as DHNA, diffuses across the cell membrane and binds to the PAS-B domain of the AhR protein in the cytoplasm.[7]

  • Conformational Change & Nuclear Translocation: Ligand binding induces a conformational change in the AhR, exposing a nuclear localization sequence. This triggers the translocation of the ligand-AhR complex into the nucleus.[2][7]

  • Dimerization: Inside the nucleus, the AhR dissociates from its chaperone proteins and forms a heterodimer with the AhR Nuclear Translocator (ARNT).[8][9]

  • DNA Binding: The AhR-ARNT heterodimer functions as a transcription factor, binding to specific DNA sequences known as Dioxin Response Elements (DREs) or Xenobiotic Response Elements (XREs) in the promoter regions of target genes.[7][8]

  • Gene Transcription: The binding of the AhR-ARNT complex to DREs recruits co-activators and initiates the transcription of a battery of target genes, most notably cytochrome P450 enzymes like CYP1A1 and CYP1B1.[8][10]

Mechanism of Action of this compound (DHNA)

DHNA functions as a direct agonist, initiating the canonical AhR signaling cascade. Its activity is confirmed by studies showing that it induces the expression of AhR-responsive genes like CYP1A1 and CYP1B1 in various cell lines, including human Caco2 colon cancer cells and young adult mouse colonic (YAMC) cells.[4][11][12] Crucially, this induction is absent in AhR-deficient cells, confirming that the receptor is essential for DHNA's activity.[4][12]

Computational modeling studies indicate that DHNA and the prototypical AhR agonist 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) share similar interactions within the AhR ligand-binding pocket.[11][12] Structure-activity relationship analyses have highlighted the importance of the 1,4-dihydroxy substituents and the 2-carboxyl group for potent AhR activation.[11][12] The loss or modification of these groups significantly reduces the induction of target genes.[13]

Signaling Pathway Diagram

Caption: DHNA-mediated activation of the canonical AhR signaling pathway.

Quantitative Data Summary

The agonistic activity of DHNA has been quantified in several studies, primarily by measuring the induction of downstream target genes. The table below summarizes key findings.

CompoundCell LineTarget GeneConcentration RangeResultCitation(s)
1,4-DHNAYAMC, Caco2CYP1A1, CYP1B125-1000 µMInduces >70% of the maximal response observed with TCDD.[14]
1,4-DHNAYAMC, Caco2CYP1A1, CYP1B1Not specifiedFold induction response was similar to that of TCDD.[11][12]
1,4-DHNARAW264.7IL-1β, IL-6, etc.100 µMInhibits LPS-stimulated pro-inflammatory cytokine mRNA levels.[14]
1,4-DHNAGuinea Pig CytosolAhR Transformation10-100 µMSignificantly stimulated AhR transformation and DNA binding.[13]

Key Experimental Protocols

The characterization of DHNA as an AhR agonist relies on a suite of established molecular biology techniques. Detailed below are generalized protocols for the key assays used in these investigations.

AhR-Dependent Luciferase Reporter Gene Assay

This assay provides a quantitative measure of AhR activation by linking DREs to a luciferase reporter gene.

  • Cell Culture & Transfection:

    • Culture a suitable cell line (e.g., HepG2, Caco2) in appropriate media.[15]

    • Transfect cells with a reporter plasmid containing multiple DRE sequences upstream of a minimal promoter driving the firefly luciferase gene.[16] Stable cell lines expressing the reporter construct are often used for consistency.[17]

  • Cell Plating:

    • Seed the transfected cells into a 96-well white, clear-bottom plate at a predetermined density (e.g., 5,000-10,000 cells/well).[15]

    • Incubate for 4-24 hours to allow for cell attachment.[15][18]

  • Compound Treatment:

    • Prepare serial dilutions of DHNA and control compounds (e.g., TCDD as a positive control, vehicle as a negative control) in assay media.

    • Remove the culture media from the wells and add the treatment media.[18]

    • Incubate the plate for 18-24 hours at 37°C with 5% CO2.[4][18]

  • Lysis and Luminescence Reading:

    • Discard the treatment media.

    • Add a luciferase detection reagent to each well, which lyses the cells and provides the substrate (D-luciferin).[18][19]

    • Incubate at room temperature for ~15-30 minutes to allow the luminescent signal to stabilize.[15]

    • Measure luminescence using a plate-reading luminometer, reported in Relative Light Units (RLU).[18][19]

  • Data Analysis:

    • Calculate the fold induction by normalizing the RLU of treated wells to the RLU of vehicle-treated wells.

    • Plot the fold induction against the compound concentration to generate a dose-response curve and determine EC50 values.

Target Gene Expression Analysis by qPCR

This method directly measures the transcriptional upregulation of endogenous AhR target genes.

  • Cell Culture and Treatment:

    • Plate cells (e.g., YAMC, Caco2) in 6- or 12-well plates.[4]

    • Treat cells with various concentrations of DHNA or control compounds for a specified time (e.g., 18 hours).[4]

  • RNA Isolation:

    • Lyse the cells and extract total RNA using a commercial kit (e.g., RNeasy Kit) or a TRIzol-based method, following the manufacturer's instructions.

  • cDNA Synthesis:

    • Quantify the extracted RNA and assess its purity (A260/A280 ratio).

    • Synthesize complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • Quantitative PCR (qPCR):

    • Prepare a qPCR reaction mix containing cDNA template, forward and reverse primers for the target gene (CYP1A1, CYP1B1) and a reference gene (e.g., GAPDH, β-actin), and a fluorescent DNA-binding dye (e.g., SYBR Green) or a probe-based master mix.

    • Perform the qPCR reaction in a real-time PCR cycler.

  • Data Analysis:

    • Determine the cycle threshold (Ct) for each gene.

    • Calculate the relative change in gene expression using the ΔΔCt method, normalizing the target gene expression to the reference gene and comparing the treated samples to the vehicle control.

Chromatin Immunoprecipitation (ChIP) Assay

ChIP assays are used to confirm the physical interaction of the AhR-ARNT complex with the DREs of target genes.

  • Cross-linking:

    • Treat cells with DHNA to induce AhR activation.

    • Add formaldehyde directly to the cell culture medium to a final concentration of 1% to cross-link proteins to DNA. Quench the reaction with glycine.[20]

  • Chromatin Preparation:

    • Harvest and lyse the cells to release the nuclei.

    • Isolate the nuclei and shear the chromatin into fragments of 200-1000 bp using sonication or enzymatic digestion.[20][21]

  • Immunoprecipitation (IP):

    • Pre-clear the chromatin lysate with protein A/G beads.

    • Incubate the chromatin overnight with an antibody specific to AhR or ARNT. A no-antibody or IgG control is essential.[20][21]

    • Add protein A/G beads to precipitate the antibody-protein-DNA complexes.

  • DNA Purification:

    • Wash the beads to remove non-specific binding.

    • Elute the complexes and reverse the cross-links by heating in the presence of a high-salt solution.

    • Treat with RNase A and Proteinase K to remove RNA and protein.

    • Purify the immunoprecipitated DNA.[20]

  • Analysis:

    • ChIP-qPCR: Use qPCR with primers flanking a known DRE to quantify the enrichment of that specific DNA sequence.

    • ChIP-Seq: Prepare a sequencing library from the purified DNA and perform next-generation sequencing to identify all genome-wide binding sites of the AhR.[22][23]

Experimental Workflow Diagram

Experimental_Workflow cluster_assays Downstream Analysis start Cell Culture (e.g., Caco2, HepG2) treatment Treatment with 1,4-DHNA (Dose-Response) start->treatment luciferase Luciferase Reporter Assay (Transfected Cells) treatment->luciferase qpcr RNA Extraction -> qPCR (Endogenous Genes) treatment->qpcr chip Chromatin Immunoprecipitation (Protein-DNA Binding) treatment->chip western Protein Extraction -> Western Blot (Protein Expression) treatment->western result_luc Measure Reporter Activity (Fold Activation, EC50) luciferase->result_luc result_qpcr Quantify mRNA Levels (CYP1A1, CYP1B1) qpcr->result_qpcr result_chip Identify AhR Binding to DREs (ChIP-qPCR or ChIP-Seq) chip->result_chip result_western Detect Protein Induction (CYP1A1 Protein) western->result_western

Caption: A typical experimental workflow for characterizing AhR agonists.

Conclusion

This compound is a well-characterized, bacterially-derived agonist of the Aryl hydrocarbon Receptor. It activates the canonical AhR signaling pathway through direct binding, leading to the nuclear translocation of AhR, dimerization with ARNT, and subsequent transcriptional activation of target genes such as CYP1A1 and CYP1B1. The potency of DHNA is comparable to that of the well-known agonist TCDD in inducing these genes. Its anti-inflammatory properties and origin from commensal gut microbiota highlight its potential significance in host-microbe interactions and as a candidate for therapeutic development targeting the AhR pathway.[5][12] The experimental frameworks detailed herein provide a robust basis for further investigation into DHNA and other novel AhR modulators.

References

Methodological & Application

Application Note: Quantitative Analysis of 1,4-Dihydroxy-2-naphthoic Acid in Biological Samples using HPLC

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and robust method for the quantitative analysis of 1,4-Dihydroxy-2-naphthoic acid (DHNA) in biological matrices, such as human plasma and urine. The protocol employs a straightforward sample preparation procedure involving protein precipitation followed by liquid-liquid extraction. Chromatographic separation is achieved using a reverse-phase C18 column with a mobile phase containing an antioxidant to ensure the stability of the analyte. This method is suitable for pharmacokinetic studies, drug metabolism research, and other applications where reliable quantification of DHNA is required.

Introduction

This compound (DHNA) is a bacterial-derived metabolite that has garnered significant interest due to its biological activities, including acting as a bifidogenic growth stimulator and exhibiting anti-inflammatory properties.[1] Accurate and precise quantification of DHNA in biological fluids is crucial for understanding its pharmacokinetics, metabolism, and physiological effects. However, DHNA is susceptible to oxidation, which presents a challenge for its accurate measurement.[2] This application note provides a detailed protocol for the analysis of DHNA in plasma and urine, incorporating measures to mitigate its instability.

Experimental Protocols

Sample Preparation from Human Plasma
  • Sample Thawing: Thaw frozen plasma samples on ice to prevent degradation of the analyte.

  • Addition of Antioxidant and Internal Standard: To a 200 µL aliquot of plasma, add 10 µL of a 1 mg/mL ascorbic acid solution (to prevent oxidation) and 10 µL of an appropriate internal standard (IS) solution (e.g., a structurally similar, stable isotope-labeled compound).

  • Protein Precipitation: Add 600 µL of ice-cold acetonitrile to the plasma sample. Vortex for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Liquid-Liquid Extraction: Add 1 mL of ethyl acetate to the supernatant. Vortex for 2 minutes.

  • Phase Separation: Centrifuge at 5,000 x g for 5 minutes.

  • Evaporation: Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 35°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase. Vortex for 30 seconds.

  • Analysis: Inject 10 µL of the reconstituted sample into the HPLC system.

Sample Preparation from Human Urine
  • Sample Thawing and Centrifugation: Thaw frozen urine samples and centrifuge at 2100 x g for 10 minutes to remove particulate matter.

  • Enzymatic Hydrolysis (for total DHNA measurement): To 1 mL of urine, add 100 µL of β-glucuronidase/arylsulfatase solution to deconjugate DHNA metabolites. Incubate at 37°C for 16 hours. For the measurement of free DHNA, omit this step.

  • Addition of Antioxidant and Internal Standard: Add 25 µL of a 1 mg/mL ascorbic acid solution and 25 µL of the internal standard solution.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the pre-treated urine sample onto the cartridge.

    • Wash the cartridge with 1 mL of water.

    • Elute the analyte with 1 mL of methanol.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.

  • Analysis: Inject 10 µL of the reconstituted sample into the HPLC system.

HPLC-UV Method
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Acetonitrile and water (e.g., 30:70, v/v) containing 0.1% formic acid and 0.05% DL-dithiothreitol (DTT) to improve precision by preventing oxidation.[2]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.[1]

  • Column Temperature: 45°C.[1]

  • Injection Volume: 10 µL.

Data Presentation

Table 1: Representative Quantitative Data for DHNA Analysis

ParameterResult
Linearity Range0.25 - 10 µg/mL (R² = 0.9998)[2]
Lower Limit of Quantification (LLOQ)5 ng/mL (projected)
Upper Limit of Quantification (ULOQ)10 µg/mL
Accuracy95 - 105% (projected)
Precision (%RSD)< 15% (projected)
Recovery> 85% (projected)

Note: The presented quantitative data is based on published results for DHNA and related compounds. Actual performance may vary and requires method validation.

Method Validation

The analytical method should be validated according to regulatory guidelines (e.g., FDA or EMA) to ensure its reliability.[3][4] Key validation parameters include:

  • Selectivity and Specificity: Assessed by analyzing blank biological matrix from at least six different sources to check for interferences.

  • Linearity: A calibration curve with a minimum of six non-zero standards should be prepared in the same biological matrix.

  • Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations in replicate on the same day (intra-day) and on different days (inter-day).

  • Recovery: The efficiency of the extraction process should be evaluated by comparing the analyte response in extracted samples to that of unextracted standards.

  • Matrix Effect: Assessed to ensure that components in the biological matrix do not suppress or enhance the ionization of the analyte.

  • Stability: The stability of DHNA in the biological matrix should be evaluated under various conditions, including short-term (bench-top), long-term (frozen), and after freeze-thaw cycles.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing sample_collection Biological Sample (Plasma or Urine) antioxidant_is Add Antioxidant & IS sample_collection->antioxidant_is extraction Extraction (Protein Ppt./LLE or SPE) antioxidant_is->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution hplc_injection HPLC Injection reconstitution->hplc_injection chromatography Chromatographic Separation hplc_injection->chromatography detection UV or MS Detection chromatography->detection peak_integration Peak Integration detection->peak_integration quantification Quantification peak_integration->quantification reporting Reporting quantification->reporting

Caption: Experimental workflow for HPLC analysis of DHNA.

validation_pathway cluster_validation Method Validation method_development Method Development selectivity Selectivity method_development->selectivity linearity Linearity method_development->linearity accuracy_precision Accuracy & Precision method_development->accuracy_precision recovery Recovery method_development->recovery stability Stability method_development->stability validated_method Validated Method for Routine Analysis selectivity->validated_method linearity->validated_method accuracy_precision->validated_method recovery->validated_method stability->validated_method

Caption: Logical relationship of analytical method validation steps.

References

Application Notes and Protocols for 1,4-Dihydroxy-2-naphthoic Acid in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing 1,4-Dihydroxy-2-naphthoic acid (DHNA), a metabolite with known anti-inflammatory and apoptotic properties, in various cell culture-based assays. The following sections detail its effects on cell viability, apoptosis induction, and cytokine release, along with step-by-step experimental procedures.

I. Overview and Mechanism of Action

This compound is a bacterial-derived metabolite that has been shown to be a potent agonist of the Aryl Hydrocarbon Receptor (AhR).[1][2] Its activation of the AhR signaling pathway is linked to its anti-inflammatory and pro-apoptotic effects in various cell types.[1][3] In human keratinocytes, DHNA has been demonstrated to induce apoptosis through both caspase-dependent and caspase-independent pathways, suggesting its potential therapeutic application in hyperproliferative skin disorders like psoriasis.[3]

II. Quantitative Data Summary

The following tables summarize the quantitative data regarding the effects of this compound on different cell lines.

Table 1: IC50 Values of this compound on Various Cell Lines after 72 hours. [3]

Cell LineCell TypeIC50 (µM)
HaCaTHuman Keratinocyte38.94
NCTC 2544Human Keratinocyte46.80
Hs-68Human Foreskin Fibroblast226.3
PIG1Human Epidermal Melanocyte23.98

Table 2: Effect of this compound on IL-1α Release from NCTC 2544 Cells after 72 hours. [3]

DHNA Concentration (µM)IL-1α Release (pg/mL) (Mean ± SEM)Significance vs. Vehicle Control
20Not specifiedNot Significant
40Not specifiedNot Significant
60~150 ± 25P < 0.05
80~250 ± 30*P < 0.01
100~350 ± 40**P < 0.001
Vehicle (0.2% DMSO)0-
Medium Only0-

III. Experimental Protocols

Herein are detailed protocols for key experiments involving this compound.

A. Cell Culture and Compound Preparation
  • Cell Lines and Culture Conditions:

    • HaCaT (Human Keratinocytes): Maintain in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[3]

    • NCTC 2544 (Human Keratinocytes): Culture in RPMI 1640 medium with the same supplements as HaCaT cells.[3]

    • Hs-68 (Human Foreskin Fibroblasts): Grow in DMEM with the same supplements as HaCaT cells.[3]

    • PIG1 (Human Epidermal Melanocytes): Use Medium 254 supplemented with Human Melanocyte Growth Supplement-2.[3]

    • Incubate all cells at 37°C in a humidified atmosphere with 5% CO₂.[3]

  • Preparation of this compound Stock Solution:

    • Dissolve this compound (98% purity) in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 100 mM).[3]

    • Store the stock solution at -20°C.

    • For experiments, dilute the stock solution in the appropriate cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the culture medium does not exceed 0.5% to avoid solvent-induced cytotoxicity.[3]

B. Cell Viability Assay (Sulforhodamine B Assay)

This protocol determines the effect of DHNA on cell proliferation.

  • Seed cells in 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Treat the cells with various concentrations of DHNA (e.g., 10, 30, 60, 120, 240 µM) and a vehicle control (DMSO) for the desired time period (e.g., 72 hours).[3]

  • After incubation, fix the cells by gently adding 50 µL of cold 50% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.

  • Wash the plates five times with slow-running tap water and allow them to air dry completely.

  • Stain the cells with 100 µL of 0.4% (w/v) Sulforhodamine B (SRB) solution in 1% acetic acid for 30 minutes at room temperature.

  • Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye.

  • Allow the plates to air dry completely.

  • Dissolve the bound stain by adding 200 µL of 10 mM Tris base solution (pH 10.5) to each well.

  • Measure the absorbance at 510 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

C. Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Seed HaCaT cells in 6-well plates and treat with various concentrations of DHNA (e.g., 30, 60, 120 µM) for 24 and 48 hours.[3]

  • Harvest the cells, including both adherent and floating populations, by trypsinization.

  • Wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).

  • Resuspend the cells in 1X Annexin-binding buffer at a concentration of 1 x 10⁶ cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Add 400 µL of 1X Annexin-binding buffer to each sample.

  • Analyze the cells immediately by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

D. Western Blot Analysis for Apoptosis-Related Proteins

This protocol is for detecting the cleavage of key apoptotic proteins.

  • Treat HaCaT cells with various concentrations of DHNA (e.g., 30, 60, 120 µM) for 12 or 24 hours.[3]

  • Lyse the cells in RIPA buffer containing a protease inhibitor cocktail.

  • Determine the protein concentration of the lysates using a BCA protein assay.

  • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE on a 12% or 15% polyacrylamide gel.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against cleaved caspase-3, cleaved caspase-8, cleaved caspase-9, cleaved PARP, and Bid overnight at 4°C. Use an antibody against β-actin as a loading control.[3]

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

E. IL-1α Release Assay

This ELISA-based protocol quantifies the release of the pro-inflammatory cytokine IL-1α.

  • Seed NCTC 2544 cells in 24-well plates and allow them to reach 80-90% confluency.

  • Treat the cells with various concentrations of DHNA (e.g., 20, 40, 60, 80, 100 µM) for 72 hours.[3]

  • After incubation, carefully collect the cell culture supernatant.

  • Centrifuge the supernatant to remove any cellular debris.

  • Quantify the amount of IL-1α in the supernatant using a commercially available human IL-1α ELISA kit, following the manufacturer's instructions.[3]

  • Express the results in pg/mL.

IV. Visualizations: Signaling Pathways and Workflows

The following diagrams illustrate the proposed signaling pathway of this compound and a general experimental workflow.

DHNA_Signaling_Pathway cluster_nucleus Nucleus DHNA This compound AhR_complex AhR/HSP90/XAP2 Complex DHNA->AhR_complex Binds AhR_active Activated AhR AhR_complex->AhR_active Conformational Change ARNT ARNT AhR_active->ARNT XRE Xenobiotic Response Element (XRE) AhR_active->XRE Binds to Gene_Expression Target Gene Expression XRE->Gene_Expression Induces Apoptosis Apoptosis Gene_Expression->Apoptosis Anti_inflammatory Anti-inflammatory Effects Gene_Expression->Anti_inflammatory Caspase_Cascade Caspase Activation Apoptosis->Caspase_Cascade Cytoplasm Cytoplasm Nucleus Nucleus

Caption: Proposed signaling pathway of this compound.

Experimental_Workflow cluster_assays Downstream Assays start Start cell_culture Cell Seeding & Culture start->cell_culture dhna_treatment Treatment with This compound cell_culture->dhna_treatment incubation Incubation (Time & Dose Dependent) dhna_treatment->incubation viability Cell Viability (SRB Assay) incubation->viability apoptosis Apoptosis Analysis (Flow Cytometry) incubation->apoptosis western Protein Expression (Western Blot) incubation->western cytokine Cytokine Release (ELISA) incubation->cytokine data_analysis Data Analysis & Interpretation viability->data_analysis apoptosis->data_analysis western->data_analysis cytokine->data_analysis end End data_analysis->end

Caption: General experimental workflow for cell-based assays.

References

Application Notes and Protocols for In Vitro Testing of 1,4-Dihydroxy-2-naphthoic Acid AhR Agonism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for conducting in vitro assays to evaluate the aryl hydrocarbon receptor (AhR) agonism of 1,4-Dihydroxy-2-naphthoic acid (1,4-DHNA). 1,4-DHNA is a bacterially derived metabolite that has been identified as an AhR agonist and exhibits anti-inflammatory activity.[1][2][3][4][5][6] These protocols are designed for researchers in drug discovery, toxicology, and related fields to assess the interaction of this compound with the AhR signaling pathway.

Introduction to the Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

The aryl hydrocarbon receptor (AhR) is a ligand-activated transcription factor that belongs to the basic helix-loop-helix/Per-Arnt-Sim (bHLH/PAS) family.[7][8] Initially recognized for mediating the toxic effects of environmental contaminants like 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), the AhR is now understood to play a crucial role in various physiological processes.[7][9] In its inactive state, the AhR resides in the cytoplasm in a complex with chaperone proteins such as Hsp90, XAP2 (also known as AIP or ARA9), and p23.[7][10]

Upon binding to a ligand, the AhR undergoes a conformational change, leading to its translocation into the nucleus.[7][10] In the nucleus, it dissociates from the chaperone proteins and forms a heterodimer with the AhR nuclear translocator (ARNT).[7][10] This AhR/ARNT complex then binds to specific DNA sequences known as xenobiotic responsive elements (XREs) or dioxin-responsive elements (DREs) in the promoter regions of target genes.[10][11] This binding initiates the transcription of a battery of genes, including drug-metabolizing enzymes like cytochrome P450 family members CYP1A1, CYP1A2, and CYP1B1.[10]

AhR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand 1,4-DHNA AhR_complex AhR-Hsp90-XAP2-p23 complex Ligand->AhR_complex Binding AhR_ligand_complex Ligand-AhR-Hsp90-XAP2-p23 AhR_ligand_nuc Ligand-AhR AhR_ligand_complex->AhR_ligand_nuc Nuclear Translocation ARNT ARNT AhR_ligand_nuc->ARNT Dimerization AhR_ARNT Ligand-AhR/ARNT Heterodimer XRE XRE (DNA) AhR_ARNT->XRE Binding Transcription Gene Transcription (e.g., CYP1A1, CYP1B1) XRE->Transcription Activation

Figure 1. The Aryl Hydrocarbon Receptor (AhR) Signaling Pathway.

Quantitative Data Summary

The following table summarizes the quantitative data on the AhR agonistic activity of 1,4-DHNA and related compounds from studies in young adult mouse colonic (YAMC) and human Caco-2 colon cancer cells. The data represents the fold induction of CYP1A1 and CYP1B1 mRNA levels.

CompoundCell LineTarget GeneConcentrationFold Induction (relative to control)Reference
1,4-DHNA YAMCCYP1A110 µM~18[2]
CYP1B110 µM~15[2]
Caco-2CYP1A125-1000 µM>70% of TCDD response[1]
CYP1B125-1000 µM>70% of TCDD response[1]
TCDD (control) YAMCCYP1A110 nM~25[2]
CYP1B110 nM~15[2]
1-HNA YAMCCYP1A1500 µM~5[2]
CYP1B1500 µM~12[2]
4-HNA YAMCCYP1A1500 µM~15[2]
CYP1B1500 µM~15[2]

Experimental Protocols

Two primary in vitro methods for assessing the AhR agonism of 1,4-DHNA are detailed below: a reporter gene assay for high-throughput screening and a quantitative PCR assay to measure the expression of endogenous AhR target genes.

AhR-Responsive Reporter Gene Assay

This assay provides a sensitive and high-throughput method to screen for AhR activators.[12][13] It utilizes a mammalian cell line stably transfected with a reporter gene (e.g., luciferase) under the control of an AhR-responsive promoter.[12][14]

Reporter_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis A Seed AhR reporter cells in 96-well plate B Incubate for 24 hours A->B C Prepare serial dilutions of 1,4-DHNA and controls B->C D Treat cells with compounds C->D E Incubate for 18-24 hours D->E F Lyse cells E->F G Add luciferase substrate F->G H Measure luminescence G->H I Data analysis: Calculate fold induction, EC50 values H->I

Figure 2. Workflow for an AhR Reporter Gene Assay.

Materials:

  • Human (e.g., HepG2, Caco-2) or mouse (e.g., H1L6.1c2) hepatoma cells stably transfected with an AhR-responsive luciferase reporter construct.[15]

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics.

  • This compound (1,4-DHNA).

  • Positive control: 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD).

  • Vehicle control: Dimethyl sulfoxide (DMSO).

  • 96-well cell culture plates.

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Cell Seeding: Seed the reporter cells into a 96-well plate at a density of 1.5 x 10^5 cells/well and incubate at 37°C in a 5% CO2 incubator for 24 hours.[15]

  • Compound Preparation: Prepare a stock solution of 1,4-DHNA in DMSO. Perform serial dilutions to create a range of final assay concentrations (e.g., 0.1 nM to 100 µM).[15] Prepare similar dilutions for the positive control (TCDD). The final DMSO concentration in the cell culture medium should not exceed 1%.[15]

  • Cell Treatment: Remove the culture medium from the wells and add the medium containing the different concentrations of 1,4-DHNA, TCDD, or vehicle control.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for the expression of the luciferase enzyme.[15]

  • Lysis and Luminescence Measurement: After incubation, lyse the cells and measure the luciferase activity according to the manufacturer's protocol for the luciferase assay reagent.

  • Data Analysis: Calculate the fold induction of luciferase activity for each treatment relative to the vehicle control. Plot the dose-response curve and determine the EC50 value for 1,4-DHNA.

Quantitative Real-Time PCR (qPCR) for AhR Target Gene Expression

This method confirms AhR activation by measuring the mRNA expression levels of endogenous AhR target genes, such as CYP1A1 and CYP1B1.[13]

Materials:

  • Young adult mouse colonic (YAMC) or human Caco-2 cells.[2]

  • Cell culture medium and reagents.

  • This compound (1,4-DHNA).

  • TCDD (positive control).

  • DMSO (vehicle control).

  • 6-well cell culture plates.

  • RNA extraction kit.

  • cDNA synthesis kit.

  • qPCR master mix.

  • Primers for CYP1A1, CYP1B1, and a housekeeping gene (e.g., GAPDH, β-actin).

  • Real-time PCR system.

Procedure:

  • Cell Culture and Treatment: Seed YAMC or Caco-2 cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of 1,4-DHNA, TCDD, or DMSO for a specified time (e.g., 18-24 hours).[2]

  • RNA Extraction: After treatment, harvest the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR: Perform qPCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix. The thermal cycling conditions will depend on the polymerase and primers used.

  • Data Analysis: Analyze the qPCR data using the ΔΔCt method. Normalize the expression of the target genes (CYP1A1, CYP1B1) to the housekeeping gene. Calculate the fold change in mRNA expression for each treatment relative to the vehicle control.

Conclusion

The provided protocols offer robust and reliable methods for characterizing the AhR agonistic activity of this compound. The reporter gene assay is suitable for initial high-throughput screening, while the qPCR assay provides confirmation of the engagement of the endogenous AhR signaling pathway. These assays are essential tools for researchers investigating the biological activities of 1,4-DHNA and its potential therapeutic applications.

References

Application Notes and Protocols for Psoriasis Treatment Research Using 1,4-Dihydroxy-2-naphthoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental protocols for investigating the therapeutic potential of 1,4-Dihydroxy-2-naphthoic acid (DHNA) in the context of psoriasis. The following sections detail in vitro and proposed in vivo methodologies, summarize key quantitative data, and illustrate the underlying molecular pathways and experimental workflows.

Introduction

Psoriasis is a chronic inflammatory skin condition characterized by the hyperproliferation of keratinocytes.[1] A key pathological feature of psoriasis is a decrease in apoptosis (programmed cell death) of these skin cells.[1][2] this compound, a precursor to anthraquinones found in the plant Rubia cordifolia L., has been identified as a promising agent for psoriasis treatment.[1][2] It has been shown to induce apoptosis in human keratinocytes, suggesting its potential to counteract the hyperproliferative state seen in psoriasis.[1][2] Notably, DHNA exhibits apoptotic effects similar to the conventional psoriasis treatment dithranol but with potentially less skin irritation.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro studies on the effects of this compound on human keratinocyte cell lines.

Table 1: In Vitro Efficacy of this compound (DHNA) in Human Keratinocyte Cell Lines

Cell LineAssayParameterDHNADithranol (Reference)
HaCaT (immortalized human keratinocytes)Sulforhodamine B (SRB)IC50 (µM)48.263.81
NCTC 2544 (normal human keratinocytes)Sulforhodamine B (SRB)IC50 (µM)46.80Not Reported

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Effect of DHNA on Cell Cycle Distribution in HaCaT Cells (24-hour treatment)

Treatment GroupG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Vehicle Control (0.24% DMSO)55.8 ± 1.534.5 ± 0.99.7 ± 0.6
DHNA (60 µM)65.2 ± 1.126.3 ± 0.88.5 ± 0.4
DHNA (120 µM)72.4 ± 1.319.8 ± 1.17.8 ± 0.3*

* Indicates a statistically significant difference compared to the vehicle control.

Experimental Protocols

In Vitro Protocols

1. Cell Culture

  • Cell Lines:

    • HaCaT (immortalized human keratinocyte cell line)

    • NCTC 2544 (normal human keratinocyte cell line)

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

2. Cell Viability and Proliferation Assay (Sulforhodamine B Assay)

This assay quantifies cell density by measuring the total protein content.

  • Procedure:

    • Seed HaCaT or NCTC 2544 cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to attach overnight.

    • Treat the cells with various concentrations of DHNA (dissolved in DMSO, final concentration ≤ 0.5%) or vehicle control for 24, 48, or 72 hours.

    • After treatment, fix the cells by gently adding 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.

    • Wash the plates five times with slow-running tap water and allow them to air dry completely.

    • Stain the cells with 100 µL of 0.4% (w/v) Sulforhodamine B (SRB) solution in 1% acetic acid for 30 minutes at room temperature.

    • Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye.

    • Allow the plates to air dry completely.

    • Dissolve the bound SRB dye in 200 µL of 10 mM Tris base solution (pH 10.5).

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

3. Assessment of Apoptosis

  • a. Morphological Evaluation using Hoechst 33342 Staining:

    • Seed HaCaT cells on coverslips in 6-well plates.

    • Treat with DHNA for the desired time.

    • Fix the cells with 4% paraformaldehyde for 30 minutes.

    • Wash with Phosphate Buffered Saline (PBS).

    • Stain with 2 µg/mL Hoechst 33342 for 15 minutes at room temperature in the dark.

    • Wash with PBS and mount the coverslips on microscope slides.

    • Observe the nuclear morphology under a fluorescence microscope. Apoptotic cells will exhibit condensed or fragmented nuclei.

  • b. Caspase-3/7 Activity Assay (Fluorometric):

    • Seed HaCaT cells in a 96-well plate.

    • Induce apoptosis by treating with DHNA.

    • Lyse the cells using a supplied lysis buffer.

    • Add a reaction buffer containing a caspase-3/7 substrate (e.g., Ac-DEVD-AMC).

    • Incubate at 37°C for 1-2 hours.

    • Measure the fluorescence with an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm. The fluorescence intensity is proportional to the caspase-3/7 activity.

4. Cell Cycle Analysis by Flow Cytometry

  • Procedure:

    • Treat HaCaT cells with DHNA for 24 hours.

    • Harvest the cells by trypsinization and wash with PBS.

    • Fix the cells in ice-cold 75% ethanol for at least 1 hour at 4°C.

    • Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze the cell cycle distribution using a flow cytometer.

5. Western Blot Analysis for Apoptosis-Related Proteins

  • Procedure:

    • Treat HaCaT cells with DHNA for 12 or 24 hours.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration using a BCA assay.

    • Separate 10-20 µg of protein from each sample on a 12-15% SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against AIF (Apoptosis-Inducing Factor), endoG (Endonuclease G), and β-actin (loading control) overnight at 4°C. Note: Optimal antibody concentrations should be determined empirically.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Proposed In Vivo Protocol

Imiquimod-Induced Psoriasis Mouse Model

This is a widely used and well-characterized model that mimics many features of human psoriasis. The following is a proposed protocol for evaluating the efficacy of DHNA.

  • Animals: 8-12 week old BALB/c or C57BL/6 mice.

  • Induction of Psoriasis-like Lesions:

    • Shave the dorsal skin of the mice.

    • Apply 62.5 mg of 5% imiquimod cream daily to the shaved back and right ear for 6-8 consecutive days.

  • DHNA Treatment (Topical - Proposed):

    • Prepare a topical formulation of DHNA (e.g., in a cream or ointment base at various concentrations).

    • Starting from day 1 of imiquimod application, apply the DHNA formulation or vehicle control to the affected skin area daily.

  • Evaluation Parameters:

    • Psoriasis Area and Severity Index (PASI) Scoring: Daily, score the erythema (redness), scaling, and thickness of the skin on a scale of 0-4 for each parameter.

    • Skin and Ear Thickness: Measure daily using a caliper.

    • Histological Analysis: At the end of the experiment, collect skin biopsies for H&E staining to assess epidermal thickness (acanthosis), parakeratosis, and inflammatory cell infiltration.

    • Cytokine Analysis: Homogenize skin samples to measure the levels of pro-inflammatory cytokines (e.g., IL-17, IL-23, TNF-α) by ELISA or qPCR.

    • Spleen Index: Measure spleen weight as an indicator of systemic inflammation.

Visualizations

Signaling Pathways and Experimental Workflows

DHNA_Psoriasis_Signaling_Pathway cluster_DHNA This compound (DHNA) cluster_Keratinocyte Psoriatic Keratinocyte DHNA DHNA AhR AhR DHNA->AhR Activates Mitochondrion Mitochondrion DHNA->Mitochondrion Induces Mitochondrial Membrane Potential Loss G0G1 G0/G1 Arrest DHNA->G0G1 Induces Caspase9 Pro-caspase 9 Mitochondrion->Caspase9 Cytochrome c release AIF AIF Mitochondrion->AIF Release endoG EndoG Mitochondrion->endoG Release ActiveCaspase9 Active Caspase 9 Caspase9->ActiveCaspase9 Cleavage Caspase3 Pro-caspase 3 ActiveCaspase3 Active Caspase 3 Caspase3->ActiveCaspase3 Cleavage ActiveCaspase9->Caspase3 Activates Apoptosis Apoptosis ActiveCaspase3->Apoptosis Executes Nucleus Nucleus AIF->Nucleus Translocation endoG->Nucleus Translocation Nucleus->Apoptosis DNA Fragmentation G0G1->Apoptosis

Caption: Proposed signaling pathway of DHNA-induced apoptosis in psoriatic keratinocytes.

In_Vitro_Workflow cluster_assays In Vitro Assays cluster_data Data Analysis start Start: Culture HaCaT Cells treatment Treat with DHNA (various concentrations and time points) start->treatment srb SRB Assay (Proliferation/Viability) treatment->srb hoechst Hoechst Staining (Apoptotic Morphology) treatment->hoechst caspase Caspase 3/7 Assay (Apoptosis) treatment->caspase flow Flow Cytometry (Cell Cycle Analysis) treatment->flow wb Western Blot (AIF, endoG) treatment->wb ic50 Calculate IC50 srb->ic50 morph Quantify Apoptotic Nuclei hoechst->morph casp_act Measure Caspase Activity caspase->casp_act cell_cycle Analyze Cell Cycle Phases flow->cell_cycle protein_exp Determine Protein Expression wb->protein_exp end End: Characterize DHNA Effects ic50->end morph->end casp_act->end cell_cycle->end protein_exp->end

Caption: Experimental workflow for in vitro evaluation of DHNA.

In_Vivo_Workflow cluster_monitoring Daily Monitoring cluster_endpoint End-point Analysis start Start: Acclimatize Mice induction Induce Psoriasis-like Lesions (Topical Imiquimod for 6-8 days) start->induction treatment Topical Treatment (DHNA formulation vs. Vehicle) induction->treatment pasi PASI Scoring (Erythema, Scaling, Thickness) treatment->pasi Daily thickness Measure Skin/Ear Thickness treatment->thickness Daily histology Histology (H&E) (Acanthosis, Parakeratosis) treatment->histology At study termination cytokines Cytokine Analysis (ELISA/qPCR) (IL-17, IL-23, TNF-α) treatment->cytokines At study termination spleen Spleen Index treatment->spleen At study termination end End: Evaluate Therapeutic Efficacy pasi->end thickness->end histology->end cytokines->end spleen->end

Caption: Proposed experimental workflow for in vivo evaluation of DHNA.

References

Application of 1,4-Dihydroxy-2-naphthoic Acid in Inflammatory Bowel Disease Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Dihydroxy-2-naphthoic acid (DHNA) is a microbial metabolite originating from Propionibacterium freudenreichii, a bacterium known for its probiotic properties. Emerging research has highlighted the therapeutic potential of DHNA in the context of inflammatory bowel disease (IBD), which encompasses Crohn's disease and ulcerative colitis. As a prebiotic compound, DHNA is believed to exert its anti-inflammatory effects through multiple mechanisms, including the modulation of gut microbiota, suppression of pro-inflammatory signaling pathways, and interaction with host immune receptors. These characteristics make DHNA a compelling candidate for further investigation and development as a novel therapeutic agent for IBD.

Mechanism of Action

DHNA's anti-inflammatory properties in the gut are attributed to a multi-faceted mechanism of action. It is recognized as a bifidogenic growth stimulator, promoting the proliferation of beneficial Bifidobacterium species in the gut. Beyond its prebiotic function, DHNA has been shown to directly interact with the host's immune system. One of the key pathways implicated in DHNA's action is the aryl hydrocarbon receptor (AhR) signaling pathway.[1] DHNA acts as an agonist for AhR, a ligand-activated transcription factor that plays a crucial role in maintaining intestinal homeostasis and regulating immune responses at the mucosal surface.[1] Activation of AhR by DHNA can lead to the downregulation of inflammatory responses.

Furthermore, studies have demonstrated that DHNA can directly suppress the production of pro-inflammatory cytokines by macrophages, key immune cells involved in the pathogenesis of IBD.[2] This suppression of inflammatory mediators contributes to the amelioration of intestinal inflammation.

Key Applications in IBD Research

  • Preclinical evaluation of a novel therapeutic agent: DHNA can be investigated as a standalone or adjunct therapy in various animal models of IBD.

  • Mechanistic studies of host-microbe interactions: As a microbial metabolite, DHNA serves as a tool to explore the intricate communication between the gut microbiota and the host immune system.

  • Investigation of the Aryl Hydrocarbon Receptor (AhR) pathway: DHNA can be utilized as a natural ligand to study the role of AhR activation in intestinal inflammation and immunity.

Data Presentation

In Vivo Efficacy of DHNA in a DSS-Induced Colitis Mouse Model
ParameterControl (DSS only)DHNA (0.6 mg/kg) + DSSDHNA (2.0 mg/kg) + DSSReference
Survival Rate DecreasedImprovedSignificantly Improved[3][4]
Histological Damage Score HighReducedSignificantly Reduced[3][4]
In Vivo Efficacy of DHNA in an IL-10 Deficient Mouse Model of Colitis
ParameterPiroxicam-treated IL-10-/-DHNA + Piroxicam-treated IL-10-/-Reference
Histological Changes SevereAttenuated[2]
F4/80+ Macrophage Infiltration IncreasedDecreased[2]
VCAM-1 Expression IncreasedDecreased[2]
Pro-inflammatory Cytokine mRNA levels IncreasedSuppressed[2]
In Vitro Effects of DHNA on Macrophage Pro-inflammatory Cytokine Production
Cell TypeTreatmentOutcomeReference
RAW264.7 Macrophages Endotoxin + DHNA pretreatmentDecreased mRNA levels of pro-inflammatory cytokines[2]
IL-10-/- Mouse BMMs Endotoxin + DHNA pretreatmentDecreased mRNA levels of pro-inflammatory cytokines[2]

Experimental Protocols

Dextran Sodium Sulfate (DSS)-Induced Colitis Model in Mice

This protocol describes the induction of acute colitis in mice using DSS and the subsequent treatment with DHNA.

Materials:

  • Dextran Sodium Sulfate (DSS, molecular weight 36,000-50,000)

  • This compound (DHNA)

  • Vehicle (e.g., distilled water with ascorbic acid)

  • C57BL/6 mice (or other suitable strain)

Procedure:

  • Acclimatization: Acclimatize mice for at least one week before the start of the experiment.

  • Induction of Colitis: Dissolve DSS in drinking water to a final concentration of 2.0%. Provide the DSS solution to the mice as their sole source of drinking water for 7 consecutive days.[3][4]

  • DHNA Administration (Preventive Model):

    • Prepare DHNA solutions at the desired concentrations (e.g., 0.6 mg/kg and 2.0 mg/kg) in the vehicle.

    • Administer DHNA or vehicle orally to the mice for 14 days prior to and concurrently with the 7 days of DSS administration.[4]

  • DHNA Administration (Therapeutic Model):

    • Induce colitis with 2.0% DSS for 7 days.

    • Following the DSS induction period, administer DHNA or vehicle orally for the next 7 days.[4]

  • Monitoring: Monitor the mice daily for body weight, stool consistency, and the presence of blood in the stool to calculate the Disease Activity Index (DAI).

  • Endpoint Analysis: At the end of the experiment, euthanize the mice and collect colon tissue for histological analysis and measurement of inflammatory markers.

In Vitro Macrophage Stimulation Assay

This protocol outlines the procedure for assessing the anti-inflammatory effect of DHNA on macrophages in vitro.

Materials:

  • RAW264.7 macrophage cell line or bone marrow-derived macrophages (BMMs)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Lipopolysaccharide (LPS) or other endotoxin

  • This compound (DHNA)

  • RNA extraction kit

  • qRT-PCR reagents and equipment

Procedure:

  • Cell Culture: Culture RAW264.7 cells or BMMs in standard cell culture conditions.

  • DHNA Pretreatment: Treat the cells with various concentrations of DHNA for a specified period (e.g., 24 hours).

  • Inflammatory Stimulation: After pretreatment, stimulate the cells with an endotoxin like LPS (e.g., 1 µg/mL) for a defined duration (e.g., 4-6 hours) to induce an inflammatory response.

  • RNA Extraction: Lyse the cells and extract total RNA using a commercial RNA extraction kit.

  • qRT-PCR Analysis: Perform quantitative real-time PCR (qRT-PCR) to measure the mRNA expression levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β).

  • Data Analysis: Normalize the expression of target genes to a housekeeping gene and calculate the fold change in expression relative to the control group.

Visualizations

DHNA_Mechanism_of_Action cluster_gut_lumen Gut Lumen cluster_epithelium Intestinal Epithelium cluster_lamina_propria Lamina Propria Propionibacterium freudenreichii Propionibacterium freudenreichii DHNA DHNA Propionibacterium freudenreichii->DHNA produces Epithelial Cell Epithelial Cell DHNA->Epithelial Cell crosses Macrophage Macrophage DHNA->Macrophage inhibits AhR AhR DHNA->AhR activates Pro-inflammatory Cytokines Pro-inflammatory Cytokines Macrophage->Pro-inflammatory Cytokines produces AhR->Macrophage regulates Inflammation Inflammation Pro-inflammatory Cytokines->Inflammation promotes

Caption: Proposed mechanism of action of DHNA in the gut.

DSS_Colitis_Workflow cluster_preventive Preventive Model cluster_therapeutic Therapeutic Model DHNA/Vehicle (14 days) DHNA/Vehicle (14 days) DSS 2.0% (7 days) DSS 2.0% (7 days) DHNA/Vehicle (14 days)->DSS 2.0% (7 days) concurrently with last 7 days Endpoint Analysis Endpoint Analysis DSS 2.0% (7 days)->Endpoint Analysis DSS 2.0% (7 days)_t DSS 2.0% (7 days) DHNA/Vehicle (7 days) DHNA/Vehicle (7 days) DSS 2.0% (7 days)_t->DHNA/Vehicle (7 days) DHNA/Vehicle (7 days)->Endpoint Analysis

Caption: Experimental workflow for DSS-induced colitis models.

In_Vitro_Macrophage_Assay_Workflow Culture Macrophages Culture Macrophages DHNA Pretreatment DHNA Pretreatment Culture Macrophages->DHNA Pretreatment LPS Stimulation LPS Stimulation DHNA Pretreatment->LPS Stimulation RNA Extraction RNA Extraction LPS Stimulation->RNA Extraction qRT-PCR qRT-PCR RNA Extraction->qRT-PCR Data Analysis Data Analysis qRT-PCR->Data Analysis

Caption: Workflow for in vitro macrophage stimulation assay.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,4-Dihydroxy-2-naphthoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1,4-Dihydroxy-2-naphthoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent laboratory and industrial method for synthesizing this compound is through the carboxylation of 1,4-dihydroxynaphthalene. This reaction is a variation of the Kolbe-Schmitt reaction, which involves the reaction of an alkali metal salt of a phenol (in this case, a naphthol) with carbon dioxide under elevated temperature and pressure.[1][2]

Q2: What kind of yields and purity levels can I expect with this synthesis?

A2: With optimized protocols, yields for the synthesis of this compound can be quite high, often ranging from 85% to over 92%.[1] Purity levels of the crude product are typically in the range of 96-98%, which can be improved to over 99% with appropriate purification techniques.[1][3]

Q3: What are the critical parameters that influence the success of the synthesis?

A3: The key parameters that significantly impact the yield and purity of the final product include reaction temperature, the pressure of the carbon dioxide, the choice of solvent, and the specific alkali metal salt of 1,4-dihydroxynaphthalene used. The regiochemistry of the carboxylation can be sensitive to temperature, potentially leading to the formation of undesired isomers.[2]

Q4: How is the crude this compound typically purified?

A4: Purification of the crude product is essential to remove unreacted starting materials and any side products. A common method involves treating an aqueous solution of the alkali metal salt of the crude acid with a water-immiscible organic solvent like a ketone or an ester.[3] Following this wash, the aqueous layer is acidified to precipitate the high-purity this compound, which is then collected by filtration and dried.[1][3]

Troubleshooting Guide

Problem 1: Low Yield of this compound

Possible Causes and Solutions:

  • Incomplete formation of the alkali metal salt: The reaction's first step is the deprotonation of 1,4-dihydroxynaphthalene to form its alkali metal salt. Incomplete formation of this salt will result in a lower yield.

    • Troubleshooting: Ensure that the base (e.g., sodium methylate, potassium hydroxide) is of high quality and used in the correct stoichiometric amount. The reaction to form the salt should be allowed to proceed to completion before introducing carbon dioxide.

  • Suboptimal reaction temperature: The temperature for the carboxylation reaction is critical. If the temperature is too low, the reaction rate will be slow, leading to incomplete conversion. If it is too high, side reactions and decomposition may occur.[4]

    • Troubleshooting: Carefully control the reaction temperature within the optimal range as specified in the protocol. The ideal temperature can be influenced by the solvent and the specific alkali metal salt used.

  • Insufficient carbon dioxide pressure: The carboxylation is a pressure-dependent reaction. Low CO2 pressure will result in a lower reaction rate and decreased yield.

    • Troubleshooting: Ensure the reaction vessel is properly sealed and can maintain the required pressure throughout the reaction. Use a reliable pressure gauge to monitor the CO2 pressure.

  • Poor mixing: Inadequate agitation of the reaction mixture can lead to poor mass transfer of carbon dioxide, resulting in an incomplete reaction.

    • Troubleshooting: Use efficient mechanical stirring to ensure good mixing of the reactants.

  • Oxidation of 1,4-dihydroxynaphthalene: 1,4-dihydroxynaphthalene and the product are susceptible to oxidation, which can reduce the yield.[5]

    • Troubleshooting: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

Problem 2: Formation of Impurities and Side Products

Possible Causes and Solutions:

  • Formation of isomeric products: The carboxylation of naphthols can sometimes lead to the formation of different positional isomers, with the product distribution being sensitive to reaction conditions, particularly temperature.[2]

    • Troubleshooting: Maintain strict control over the reaction temperature to favor the formation of the desired 2-naphthoic acid isomer. The choice of the alkali metal cation (e.g., sodium vs. potassium) can also influence the regioselectivity.

  • Presence of unreacted starting material: Incomplete reaction can leave unreacted 1,4-dihydroxynaphthalene in the product mixture.

    • Troubleshooting: Optimize reaction time, temperature, and pressure to drive the reaction to completion. Monitor the reaction progress using techniques like TLC or HPLC.

  • Side reactions due to high temperatures: Elevated temperatures can promote side reactions, leading to the formation of byproducts.

    • Troubleshooting: Adhere to the recommended temperature range for the reaction.

Problem 3: Difficulty in Product Isolation and Purification

Possible Causes and Solutions:

  • Incomplete precipitation of the product: The product is typically isolated by acidification of its salt solution. If the pH is not sufficiently low, the product will not fully precipitate.

    • Troubleshooting: After the reaction, ensure the pH of the aqueous solution is adjusted to a strongly acidic level (e.g., pH 1.0) to ensure complete precipitation of the this compound.[1]

  • Product contamination with salts: The precipitated product can be contaminated with inorganic salts from the workup procedure.

    • Troubleshooting: Wash the filtered product thoroughly with deionized water to remove any residual salts before drying.

Data Presentation

Table 1: Summary of Reaction Conditions and Yields for this compound Synthesis

Starting MaterialBaseSolventTemperature (°C)CO2 PressureYield (%)Purity (%)Reference
1,4-DihydroxynaphthaleneSodium MethylateDipropylene Glycol Monomethyl Ether180Not specified88.796.4[1]
1,4-DihydroxynaphthaleneSodium MethylateDipropylene Glycol Monomethyl EtherNot specifiedNot specified92.398.8[1]
1,4-DihydroxynaphthaleneSodium MethylateDiethylene Glycol Monomethyl EtherNot specifiedNot specified89.298.1[1]
1,4-DihydroxynaphthaleneAlkaline Alkali Metal CompoundWater14510 kg/cm ²Not specified99.2 (after purification)[3]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from a patented procedure and provides a general method for the synthesis.[1]

Materials:

  • 1,4-Dihydroxynaphthalene

  • Dipropylene glycol monomethyl ether (or a similar high-boiling ether solvent)

  • Sodium methylate (28% solution in methanol)

  • Carbon dioxide gas

  • Acetic acid (67% aqueous solution)

  • 35% Hydrochloric acid

  • Warm water

Procedure:

  • Under a nitrogen atmosphere, add 32 parts of 1,4-dihydroxynaphthalene to 200 parts of dipropylene glycol monomethyl ether in a pressure reaction vessel equipped with a stirrer.

  • Add 85 parts of a 28% sodium methylate solution dropwise to the reaction mixture at room temperature.

  • Heat the mixture to 180°C and maintain this temperature for 1 hour to distill off the methanol.

  • Cool the reaction mixture to 150°C and introduce carbon dioxide gas into the vessel.

  • Allow the reaction to proceed for a specified time under pressure.

  • After the reaction is complete, substitute the atmosphere with nitrogen gas and cool the mixture to 60°C.

  • Add 30 parts of a 67% aqueous solution of acetic acid dropwise.

  • Discharge the reaction mixture into 45 parts of warm water.

  • Confirm that the pH is approximately 4.8 and filter off any insoluble materials.

  • Add 35% hydrochloric acid to the filtrate to adjust the pH to 1.0.

  • Cool the mixture to induce precipitation of the product.

  • Filter the precipitate, wash it with water, and dry to obtain this compound.

Visualizations

Synthesis_Pathway cluster_reactants Reactants cluster_intermediates Intermediate cluster_product Product DHN 1,4-Dihydroxynaphthalene Salt Alkali Metal Salt of 1,4-Dihydroxynaphthalene DHN->Salt Deprotonation Base Alkali Metal Base (e.g., NaOMe) Base->Salt CO2 Carbon Dioxide (CO2) Product This compound CO2->Product Salt->Product Carboxylation (High T, P) Troubleshooting_Workflow Start Low Yield or Impurities Detected Check_Salt Check Alkali Salt Formation (Stoichiometry, Base Quality) Start->Check_Salt Check_Conditions Verify Reaction Conditions (Temp., Pressure, Time) Check_Salt->Check_Conditions OK Optimize_Salt Optimize Base and Reaction Time for Salt Formation Check_Salt->Optimize_Salt Issue Found Check_Atmosphere Ensure Inert Atmosphere (N2 or Ar) Check_Conditions->Check_Atmosphere OK Optimize_Conditions Adjust T, P, and Reaction Time Check_Conditions->Optimize_Conditions Issue Found Check_Workup Review Workup Procedure (pH Adjustment, Washing) Check_Atmosphere->Check_Workup OK Improve_Inertness Improve Gas Flushing and Sealing Check_Atmosphere->Improve_Inertness Issue Found Refine_Workup Ensure Correct pH and Thorough Washing Check_Workup->Refine_Workup Issue Found Success Improved Yield and Purity Check_Workup->Success OK Optimize_Salt->Check_Salt Optimize_Conditions->Check_Conditions Improve_Inertness->Check_Atmosphere Refine_Workup->Check_Workup

References

Technical Support Center: Microbial Production of 1,4-Dihydroxy-2-naphthoic Acid (DHNA)

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the microbial production of 1,4-dihydroxy-2-naphthoic acid (DHNA). This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of DHNA using microbial systems.

Frequently Asked Questions (FAQs)

Q1: What are the primary microbial hosts used for producing this compound (DHNA)?

A1: The most commonly cited microorganism for DHNA production is Propionibacterium freudenreichii, particularly the ET-3 strain.[1][2][3] This bacterium is known for its natural ability to synthesize DHNA as a precursor to menaquinone (vitamin K2). Other lactic acid bacteria found in fermented products have also been shown to produce DHNA.[4] While Escherichia coli is a common host for metabolic engineering, specific high-yield production of DHNA in E. coli is not extensively detailed in the provided literature, which primarily focuses on optimizing production in Propionibacterium.

Q2: Why is my DHNA yield low?

A2: Low yields of DHNA can be attributed to several factors:

  • Competition with Menaquinone (MK) Synthesis: DHNA is a direct precursor to menaquinone (Vitamin K2). A significant portion of the synthesized DHNA may be naturally converted to MK, thereby reducing the final DHNA yield.[1][2]

  • Inhibition by Metabolic Byproducts: The accumulation of organic acids, such as propionate and acetate, during fermentation can inhibit cell growth and DHNA production. Propionate concentrations around 0.35 M have been shown to be inhibitory.[1]

  • Suboptimal Cultivation Conditions: DHNA production is highly sensitive to culture conditions, including oxygen supply and carbon source availability.[1][3]

  • DHNA Degradation: DHNA is susceptible to oxidation, which can lead to its degradation, particularly in the presence of high dissolved oxygen.[1]

Q3: How does oxygen concentration affect DHNA production?

A3: Oxygen concentration is a critical parameter. Anaerobic conditions are initially required for the growth of Propionibacterium freudenreichii and the initiation of the menaquinone biosynthesis pathway. However, a strategic switch to aerobic conditions can halt the conversion of DHNA to menaquinone, leading to the accumulation and secretion of DHNA.[1][5] It is crucial to carefully control the oxygen transfer rate (OTR), as a sudden increase in dissolved oxygen can cause a sharp decrease in DHNA concentration due to oxidation.[5]

Q4: What is the role of the carbon source in DHNA production?

A4: The availability of a carbon source, such as lactose, significantly influences DHNA production. Maintaining the lactose concentration at a near-zero level in a fed-batch culture has been shown to stop menaquinone production and enhance the accumulation of DHNA.[1][2][3] The feeding rate of the carbon source is a critical parameter to optimize for maximizing DHNA yield.[1]

Q5: How can I improve the stability of DHNA during analysis?

A5: The oxidizable nature of DHNA can lead to poor precision in analytical measurements, such as High-Performance Liquid Chromatography (HPLC). To counteract this, it is recommended to add an antioxidant, such as DL-dithiothreitol (DTT), to the mobile phase. This has been shown to significantly improve the relative standard deviation of peak area measurements.[6]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low DHNA Titer 1. Competition from menaquinone (MK) synthesis. 2. Inhibition by propionate and acetate accumulation. 3. Suboptimal carbon source concentration.1. Implement an anaerobic-aerobic switching culture strategy to halt MK production.[1][5] 2. Use a fed-batch culture to control the accumulation of inhibitory byproducts. An optimal cultivation strategy involves alternating anaerobic and aerobic phases to keep propionate levels below inhibitory concentrations.[5] 3. Maintain a low lactose concentration (near zero) through controlled feeding in a fed-batch system.[1]
DHNA Degradation High dissolved oxygen (DO) concentration.Carefully control the oxygen transfer rate (OTR) during the aerobic phase to avoid a sudden spike in DO. An OTR in the range of 0.23-0.66 mg/(l.h) has been found to be effective.[5]
Inconsistent Analytical Results Oxidation of DHNA during HPLC analysis.Add DL-dithiothreitol (DTT) to the HPLC mobile phase to improve the precision of DHNA quantification.[6]
Cessation of DHNA Production in Fed-Batch Culture Accumulation of inhibitory byproducts like acetate.Even with controlled propionate, acetate can accumulate and inhibit production. Consider process modifications to reduce acetate formation or implement strategies for its removal.[1]

Quantitative Data Summary

Table 1: Effect of Cultivation Strategy on DHNA Production by P. freudenreichii ET-3

Cultivation MethodMaximum DHNA Concentration (mM)Reference
Anaerobic Batch Culture~0.18[6]
Anaerobic Fed-Batch Culture0.30[1]
Anaerobic-Aerobic Switching Culture0.22[5]
Optimized Anaerobic-Aerobic Alternating Culture0.33[5]
Combined Anaerobic Fed-Batch and Aerobic Batch Culture0.51[1]

Table 2: Inhibitory Concentrations of Byproducts

Inhibitory CompoundInhibitory ConcentrationEffectReference
Propionate0.35 MInhibition of DHNA production[1]
AcetateNot specified, but accumulation implicatedTermination of DHNA production[1]

Experimental Protocols

Protocol 1: Enhanced DHNA Production using an Anaerobic-Aerobic Switching Fed-Batch Culture of Propionibacterium freudenreichii ET-3

This protocol is based on the findings that limiting the carbon source and switching to aerobic conditions can significantly enhance DHNA production.[1][5]

1. Media and Microorganism:

  • Microorganism: Propionibacterium freudenreichii ET-3.

  • Medium: A suitable medium for P. freudenreichii, for example, a medium containing protease-treated skim milk powder or whey powder, supplemented with yeast extract and lactose.[7]

2. Inoculum Preparation:

  • Prepare a seed culture by inoculating the strain into the growth medium and incubating under anaerobic conditions until a sufficient cell density is reached.

3. Anaerobic Fed-Batch Culture (Phase 1):

  • Inoculate the production fermenter with the seed culture.

  • Maintain anaerobic conditions by sparging with an inert gas (e.g., nitrogen).

  • Initiate a fed-batch strategy by continuously feeding a concentrated lactose solution at a rate that maintains the lactose concentration in the fermenter close to zero. The optimal feeding rate should be determined experimentally.[1]

  • Monitor cell growth, pH, and the concentrations of lactose, propionate, and acetate.

4. Aerobic Batch Culture (Phase 2):

  • Once the desired cell density is reached in the anaerobic phase and lactose feeding is complete, switch to aerobic conditions.

  • Introduce air or an oxygen-containing gas mixture into the fermenter.

  • Carefully control the oxygen transfer rate (OTR) to be within the optimal range of 0.23-0.66 mg/(l.h) to prevent a sudden increase in dissolved oxygen.[5]

  • Continue the cultivation and monitor the concentration of DHNA.

5. Harvesting and Extraction:

  • Harvest the culture broth.

  • DHNA can be collected from the culture broth using methods such as adsorption chromatography.[7]

Protocol 2: HPLC Analysis of DHNA with Improved Precision

This protocol incorporates the use of DTT to prevent the oxidation of DHNA during analysis.[6]

1. Sample Preparation:

  • Centrifuge the culture broth to remove cells.

  • Filter the supernatant through a 0.22 µm filter.

2. HPLC System and Conditions:

  • Column: A suitable reverse-phase column, such as an Agilent HC-C18 (4.6×150 mm).[8]

  • Mobile Phase: An acetonitrile:methanol:water:acetic acid mixture (e.g., 15:25:225:0.1, pH 5.5) supplemented with DL-dithiothreitol (DTT). The optimal concentration of DTT should be determined, but its inclusion is key for precision.[6][8]

  • Flow Rate: 1 mL/min.[8]

  • Detection Wavelength: 254 nm.[8]

  • Column Temperature: 45°C.[8]

  • Injection Volume: 20 µL.[8]

3. Analysis:

  • Run a standard curve with known concentrations of DHNA.

  • Inject the prepared samples and quantify the DHNA concentration based on the peak area relative to the standard curve.

Visualizations

DHNA_Biosynthesis_Pathway cluster_shikimate Shikimate Pathway cluster_menaquinone Menaquinone (Vitamin K2) Biosynthesis Chorismate Chorismate DHNA This compound Chorismate->DHNA Multiple enzymatic steps Menaquinone Menaquinone (MK) DHNA->Menaquinone Prenylation Isoprenoid_Unit Isoprenoid Unit Isoprenoid_Unit->Menaquinone

Caption: Biosynthesis pathway of DHNA and its conversion to Menaquinone.

Experimental_Workflow_DHNA_Production cluster_workflow Optimized DHNA Production Workflow A Inoculum Preparation (P. freudenreichii ET-3) B Anaerobic Fed-Batch Culture (Low Lactose) A->B C Monitor: Cell Growth, pH, Lactose, Propionate, Acetate B->C D Switch to Aerobic Conditions C->D Desired cell density reached E Aerobic Batch Culture (Controlled OTR) D->E F Monitor: DHNA Concentration E->F G Harvest and Purify DHNA F->G Peak DHNA concentration

Caption: Experimental workflow for enhanced DHNA production.

References

Technical Support Center: 1,4-Dihydroxy-2-naphthoic Acid (DHNA) Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the production of 1,4-dihydroxy-2-naphthoic acid (DHNA). The information is based on established experimental data to help overcome common challenges and optimize production yields.

Troubleshooting Guide

This guide addresses specific issues that may arise during DHNA production experiments, particularly when using Propionibacterium freudenreichii.

Problem 1: Low or No DHNA Production

Possible Causes and Solutions:

  • Suboptimal Oxygen Conditions: DHNA production is significantly influenced by the oxygen supply. Strictly anaerobic conditions might favor the production of menaquinone (MK), the downstream product of DHNA.

    • Solution: Implement an anaerobic-aerobic switching culture. After an initial anaerobic growth phase where biomass accumulates, switch to an aerobic or microaerobic condition. This allows the culture to consume propionate, an inhibitor of DHNA synthesis.[1][2] Be cautious, as high levels of dissolved oxygen can lead to the degradation of DHNA.[3]

  • Carbon Source Abundance: High concentrations of the carbon source, such as lactose, can favor biomass and MK production over DHNA.

    • Solution: Employ a fed-batch culture strategy to maintain the lactose concentration at a near-zero level.[3][4] This carbon-limiting condition has been shown to halt MK production and enhance the secretion of DHNA.[3]

  • Propionate Accumulation: Propionate, a byproduct of P. freudenreichii metabolism, is a known inhibitor of DHNA production.[2][5]

    • Solution: Switching to aerobic conditions can help as P. freudenreichii will consume the accumulated propionate.[2] Alternatively, a cultivation method with repeated anaerobic and aerobic phases can maintain the propionate concentration below inhibitory levels.[1][6]

Problem 2: High Menaquinone (MK) Production Instead of DHNA

Possible Causes and Solutions:

  • Favorable Conditions for Isoprenoid Synthesis: The biosynthesis of MK requires both DHNA and an isoprenoid unit.[3] Conditions that promote the synthesis of this isoprenoid unit will lead to the conversion of DHNA to MK.

    • Solution: Induce carbon source limitation through a fed-batch culture. By keeping the lactose concentration close to zero, the synthesis of the isoprenoid precursors (glyceraldehyde-3-phosphate and pyruvate) is likely reduced, leading to less DHNA being used for MK synthesis and more being released from the cell.[3]

  • Continuous Anaerobic Conditions: Prolonged anaerobic batch cultivation favors the complete biosynthetic pathway of MK.

    • Solution: As mentioned previously, switching to aerobic conditions after an initial anaerobic phase has been shown to stop MK production while continuing to increase DHNA concentration.[2]

Problem 3: DHNA Degradation

Possible Causes and Solutions:

  • Oxidative Stress: DHNA is sensitive to oxidation and can degrade in the presence of high dissolved oxygen concentrations.[3]

    • Solution: If using an aerobic phase, carefully control the oxygen transfer rate (OTR). An OTR in the range of 0.23-0.66 mg/(l.h) has been found to be effective for propionate consumption without causing a sudden increase in dissolved oxygen that would degrade DHNA.[1][6] A cultivation method with repeated alternations between anaerobic and aerobic phases can also help maintain the dissolved oxygen concentration at approximately zero, preventing DHNA degradation.[3]

Frequently Asked Questions (FAQs)

Q1: What is the general principle behind enhancing DHNA production in Propionibacterium freudenreichii?

A1: The core principle is to create culture conditions that favor the synthesis of the precursor, DHNA, while limiting its subsequent conversion to menaquinone (MK). This is primarily achieved by controlling the carbon source availability and the oxygen supply to manage the metabolic state of the bacteria and prevent the accumulation of inhibitory byproducts like propionate.[2][3][5]

Q2: Why is a fed-batch culture often superior to a batch culture for DHNA production?

A2: A fed-batch culture allows for precise control over the concentration of the carbon source (e.g., lactose). By maintaining the lactose concentration near zero, it creates a carbon-limiting environment. This condition has been shown to significantly increase DHNA production compared to a standard anaerobic batch culture where the carbon source is in excess initially.[3][4]

Q3: What is the role of oxygen in the production of DHNA?

A3: Oxygen plays a dual role. A switch from anaerobic to aerobic conditions can be beneficial as it allows the bacteria to consume propionate, an inhibitor of DHNA synthesis.[1][2] However, DHNA is susceptible to oxidation, so high concentrations of dissolved oxygen can lead to its degradation.[3] Therefore, a carefully controlled microaerobic environment or an alternating anaerobic-aerobic strategy is often optimal.

Q4: How does propionate affect DHNA production?

A4: Propionate is a metabolic byproduct of P. freudenreichii that accumulates during anaerobic fermentation. High concentrations of propionate have been found to inhibit the production of DHNA.[2][5]

Q5: What is the biosynthetic relationship between DHNA and Menaquinone (Vitamin K2)?

A5: DHNA is a direct precursor in the biosynthesis of menaquinone. The pathway involves the synthesis of DHNA from shikimate and the separate synthesis of an isoprenoid unit. These two molecules are then combined to form menaquinone.[3][7]

Data Summary

The following tables summarize quantitative data from studies on DHNA production by P. freudenreichii ET-3 under various culture conditions.

Table 1: Effect of Lactose Feeding Rate in Anaerobic Fed-Batch Culture on DHNA and MK Production

Lactose Feeding Rate (ml h⁻¹)Maximum DHNA Concentration (mM)Maximum MK Concentration (mM)
2.540.150.12
1.900.200.10
1.310.250.08
0.900.300.06
0.620.350.04

Data derived from studies on anaerobic fed-batch cultures of P. freudenreichii ET-3.[3]

Table 2: Comparison of Different Cultivation Methods on Final DHNA Concentration

Cultivation MethodFinal DHNA Concentration (mM)
Anaerobic Batch Culture~0.12
Anaerobic-Aerobic Switching Culture0.22
Repeated Anaerobic-Aerobic Culture0.33
Anaerobic Fed-Batch Culture (switched to aerobic)0.51

Data compiled from various cultivation strategies for P. freudenreichii ET-3.[1][3][6]

Experimental Protocols

1. Anaerobic Fed-Batch Culture for DHNA Production

  • Microorganism: Propionibacterium freudenreichii ET-3

  • Medium: A suitable growth medium for P. freudenreichii containing a nitrogen source, vitamins, and minerals.

  • Initial Culture: Begin with an anaerobic batch culture with an initial lactose concentration.

  • Fed-Batch Phase: Once the initial lactose is depleted, start a continuous feed of a concentrated lactose solution at a low, constant rate (e.g., 0.62 ml h⁻¹). The goal is to maintain the lactose concentration in the fermenter at approximately zero.

  • Monitoring: Regularly monitor cell density, lactose concentration, propionate concentration, and DHNA/MK concentrations using appropriate analytical methods (e.g., HPLC).

  • Duration: Continue the fed-batch culture for an extended period (e.g., over 140 hours) to maximize DHNA accumulation.

2. Anaerobic-Aerobic Switching Culture

  • Anaerobic Phase: Cultivate P. freudenreichii ET-3 under strict anaerobic conditions for an initial period (e.g., 72 hours) to allow for biomass growth and some initial DHNA production.

  • Aerobic Switch: After the anaerobic phase, switch the culture to aerobic conditions by introducing a controlled supply of air. The oxygen transfer rate (OTR) should be carefully controlled (e.g., in the range of 0.23-0.66 mg/(l.h)) to facilitate propionate consumption without causing excessive dissolved oxygen levels.

  • Monitoring: Monitor the concentrations of DHNA, propionate, and dissolved oxygen. A decrease in propionate and a continued increase in DHNA should be observed.

  • Termination: The aerobic phase is continued until the maximum DHNA concentration is achieved, after which it may start to decrease if dissolved oxygen levels rise.

Visualizations

DHNA_Biosynthesis_Pathway Shikimate Shikimate Pathway DHNA This compound (DHNA) Shikimate->DHNA Biosynthesis Menaquinone Menaquinone (Vitamin K2) DHNA->Menaquinone Prenylation Isoprenoid Isoprenoid Synthesis (MEP Pathway) DMAPP DMAPP Isoprenoid->DMAPP DMAPP->Menaquinone

Caption: Biosynthesis pathway of Menaquinone from DHNA.

DHNA_Production_Workflow cluster_anaerobic Anaerobic Phase cluster_aerobic Aerobic Phase Anaerobic_Culture Anaerobic Batch or Fed-Batch Culture Biomass Biomass Growth Anaerobic_Culture->Biomass Propionate_Accumulation Propionate Accumulation Biomass->Propionate_Accumulation Aerobic_Switch Switch to Aerobic Conditions (Controlled OTR) Biomass->Aerobic_Switch Transition Culture Propionate_Accumulation->Aerobic_Switch Inhibits DHNA Production Propionate_Consumption Propionate Consumption Aerobic_Switch->Propionate_Consumption DHNA_Increase Increased DHNA Production Propionate_Consumption->DHNA_Increase

Caption: Experimental workflow for DHNA production.

References

Technical Support Center: Synthesis of 1,4-Dihydroxy-2-naphthoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1,4-Dihydroxy-2-naphthoic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, which is typically achieved through the Kolbe-Schmidt carboxylation of 1,4-dihydroxynaphthalene.

Issue Potential Cause Recommended Solution
Low Yield of this compound Incomplete reaction: Reaction time may be too short, or the temperature and pressure of carbon dioxide are insufficient for complete carboxylation.Ensure the reaction is carried out for the recommended duration (e.g., 20-30 hours when starting from the dried salt of 1,4-dihydroxynaphthalene) at the optimal temperature (around 170°C) and under high pressure of carbon dioxide.[1]
Suboptimal pH for work-up: The pH during the precipitation of the product is critical. If the pH is not acidic enough, the product will not fully precipitate.After the reaction, the mixture should be acidified to a pH of approximately 1.0 to ensure complete precipitation of the this compound.[1]
Loss of product during purification: The product may be lost during washing or recrystallization steps.Use minimal amounts of cold solvent for washing the precipitate. If recrystallizing, ensure the solvent system is optimized to minimize solubility of the desired product at low temperatures.
Low Purity of Final Product (Presence of Byproducts) Formation of isomeric byproducts: The carboxylation of 1,4-dihydroxynaphthalene may occur at positions other than C2, leading to the formation of isomeric dihydroxy-naphthoic acids. This is a known issue in Kolbe-Schmidt reactions, where the regioselectivity is sensitive to reaction conditions.[2]Carefully control the reaction temperature. In related naphthol carboxylations, temperature has a significant impact on the isomer distribution. While specific data for 1,4-dihydroxynaphthalene is limited, it is a critical parameter to monitor and optimize.
Formation of dimeric impurities: Under the alkaline conditions of the Kolbe-Schmidt reaction, dihydroxynaphthalenes can undergo oxidative coupling to form dimeric byproducts.Maintain a strictly inert atmosphere (e.g., nitrogen or argon) throughout the reaction to minimize oxidation. The quality of the starting 1,4-dihydroxynaphthalene is also important; use purified starting material to avoid pre-existing impurities that can promote side reactions.
Unreacted starting material: Incomplete carboxylation will leave unreacted 1,4-dihydroxynaphthalene in the product mixture.Increase reaction time, temperature, or CO2 pressure to drive the reaction to completion. Ensure efficient mixing to maximize contact between the reactants.
Dark-colored Product Oxidation of the product or starting material: 1,4-Dihydroxynaphthalene and the product, this compound, are sensitive to oxidation, which can lead to the formation of colored quinone-type compounds.Conduct the reaction and work-up under an inert atmosphere. The use of antioxidants in the purification process, such as a small amount of sodium dithionite during recrystallization, can help to prevent oxidation and decolorize the product.
Poorly Crystalline or Amorphous Product Rapid precipitation: If the product is precipitated too quickly from the solution during acidification, it may not have sufficient time to form well-defined crystals.Add the acid for precipitation slowly and with good stirring. Cooling the solution gradually after acidification can also promote the growth of larger, purer crystals.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent industrial method is the Kolbe-Schmidt reaction. This involves the carboxylation of the alkali metal salt of 1,4-dihydroxynaphthalene with carbon dioxide under elevated temperature and pressure.[1]

Q2: What are the expected major byproducts in this synthesis?

A2: Based on the mechanism of the Kolbe-Schmidt reaction and studies on similar compounds, the major byproducts are likely to be isomeric dihydroxy-naphthoic acids, resulting from carboxylation at different positions on the naphthalene ring. Another potential byproduct is a dimer of 1,4-dihydroxynaphthalene formed through oxidative coupling under the basic reaction conditions.

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reaction can be monitored by periodically taking a small sample from the reaction mixture (if the reactor setup allows), neutralizing it, and analyzing it by High-Performance Liquid Chromatography (HPLC). This will allow you to quantify the consumption of the starting material and the formation of the product.

Q4: What is a suitable method for purifying the crude this compound?

A4: A common purification method involves dissolving the crude product in an aqueous alkaline solution, treating it with a decolorizing agent like activated carbon if necessary, filtering, and then re-precipitating the purified acid by carefully adding a mineral acid until the pH is around 1.0.[1] The precipitate is then filtered, washed with cold water, and dried. Recrystallization from a suitable solvent can also be employed for further purification.

Q5: How does temperature affect the yield and purity of the product?

A5: Temperature is a critical parameter. In one patented method, the carboxylation is carried out at temperatures between 100°C and 150°C. Within this range, higher temperatures can lead to higher yields but may also result in lower purity. For example, one experiment showed a yield of 90.5% and purity of 98.1% at 110°C, while at 150°C, the yield was 92.3% but the purity was 98.8%. This suggests an optimal temperature range exists for balancing yield and purity.

Quantitative Data

The following table summarizes the effect of temperature on the yield and purity of this compound as described in a patented synthesis method.

Blowing Temperature of CO2 (°C)Yield (%)Purity (%)
10088.299.1
11090.598.1
13091.898.5
15092.398.8

Data extracted from US Patent 5,599,971 A.[1]

Experimental Protocols

Key Experiment: Synthesis of this compound via Kolbe-Schmidt Reaction

This protocol is based on the method described in US Patent 5,599,971 A.

Materials:

  • 1,4-Dihydroxynaphthalene

  • 28% Sodium methylate in methanol

  • Dipropylene glycol monomethyl ether (solvent)

  • Carbon dioxide gas

  • 67% aqueous solution of acetic acid

  • 35% Hydrochloric acid

  • Warm water

  • Nitrogen gas

Procedure:

  • In a pressure reaction vessel equipped with a stirrer, add 32 parts of 1,4-dihydroxynaphthalene to 200 parts of dipropylene glycol monomethyl ether under a nitrogen atmosphere at room temperature.

  • Add 85 parts of 28% sodium methylate dropwise to the mixture.

  • Heat the mixture to 130°C while distilling off the methanol.

  • After the methanol has been removed, maintain the temperature at 130°C for 30 minutes.

  • Cool the reaction mixture to 110°C.

  • Blow carbon dioxide gas into the reaction mixture at atmospheric pressure. Continue blowing for 30 minutes, even if absorption is complete within 15 minutes.

  • Replace the reaction atmosphere with nitrogen gas and cool the mixture to 60°C.

  • Add 30 parts of a 67% aqueous solution of acetic acid dropwise.

  • Discharge the reaction mixture into 45 parts of warm water.

  • Confirm that the pH is approximately 4.8 and filter any insoluble materials.

  • Add 35% hydrochloric acid to the filtrate to adjust the pH to 1.0.

  • Cool the mixture to induce precipitation.

  • Filter the precipitate, wash with water, and dry to obtain this compound.

Visualizations

Synthesis_Pathway 1,4-Dihydroxynaphthalene 1,4-Dihydroxynaphthalene Sodium Salt Sodium Salt 1,4-Dihydroxynaphthalene->Sodium Salt + Sodium Methylate This compound This compound Sodium Salt->this compound + CO2 (Carboxylation)

Caption: Main reaction pathway for the synthesis of this compound.

Byproduct_Formation cluster_main Main Reaction cluster_side Side Reactions 1,4-Dihydroxynaphthalene 1,4-Dihydroxynaphthalene This compound This compound 1,4-Dihydroxynaphthalene->this compound Carboxylation (Desired) Isomeric Byproducts Isomeric Byproducts 1,4-Dihydroxynaphthalene->Isomeric Byproducts Carboxylation (Other Positions) Dimeric Byproducts Dimeric Byproducts 1,4-Dihydroxynaphthalene->Dimeric Byproducts Oxidative Coupling

Caption: Potential byproduct formation pathways in the synthesis.

Troubleshooting_Workflow Start Experiment Complete CheckYield Low Yield? Start->CheckYield CheckPurity Low Purity? CheckYield->CheckPurity No OptimizeConditions Optimize Reaction Conditions (Time, Temp, Pressure) CheckYield->OptimizeConditions Yes OptimizePurification Optimize Purification (Inert atmosphere, Recrystallization) CheckPurity->OptimizePurification Yes End Successful Synthesis CheckPurity->End No CheckWorkup Review Work-up Protocol (pH, Precipitation) OptimizeConditions->CheckWorkup CheckWorkup->CheckPurity OptimizePurification->End

Caption: A logical workflow for troubleshooting common synthesis issues.

References

overcoming solubility issues of 1,4-Dihydroxy-2-naphthoic acid in aqueous media

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions regarding the solubility of 1,4-Dihydroxy-2-naphthoic acid in aqueous media.

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of this compound?

A1: this compound is officially described as having limited, slight, or being practically insoluble in water.[1][2][3][4][5] It appears as a white, off-white, or light yellow crystalline solid.[1][2][4] While it has poor water solubility, it is more soluble in polar organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and methanol.[1]

Q2: My this compound powder is not dissolving in my aqueous buffer. What are the initial troubleshooting steps?

A2: If you are observing poor dissolution, consider the following initial steps:

  • Verify Compound Purity: Ensure the purity of the compound, as impurities can affect solubility.

  • Increase Surface Area: Use a mortar and pestle to gently grind the crystalline powder to a finer consistency, which can improve the dissolution rate.[6]

  • Apply Mechanical Energy: Use a vortex mixer or magnetic stirrer for an extended period.

  • Gentle Heating and Sonication: Warming the solution to 37°C in a water bath while sonicating can help overcome the energy barrier for dissolution.[7] Be cautious with temperature, as the compound decomposes at 220°C.[2]

Q3: How does pH adjustment improve the solubility of this compound?

A3: this compound is a moderately acidic compound containing a carboxylic acid group and two hydroxyl groups.[5] By increasing the pH of the aqueous medium with a base (e.g., NaOH), you can deprotonate the carboxylic acid, forming the 1,4-dihydroxy-2-naphthoate salt.[4][8] This salt form is significantly more polar and, therefore, more soluble in water.[6][9] For many acidic drugs, pH modification is a primary strategy to enhance aqueous solubility.[6]

Q4: I need to prepare a concentrated stock solution. What co-solvents are recommended?

A4: For preparing concentrated stock solutions, water-miscible organic co-solvents are highly effective.[6][10] The most common choices for this compound and similar compounds are:

  • Dimethyl sulfoxide (DMSO) [1][11]

  • Ethanol (EtOH) [1]

  • Methanol (MeOH) [1]

  • Polyethylene Glycol 400 (PEG 400) [10]

  • Propylene Glycol (PG) [10]

It is common practice to first dissolve the compound in a minimal amount of the co-solvent and then slowly add the aqueous buffer to the desired final concentration while vortexing.

Q5: My experiment is sensitive to organic solvents. Are there alternative methods to increase aqueous solubility?

A5: Yes, a highly effective solvent-free method is the use of cyclodextrins.[6] Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[12][13] They can encapsulate the poorly soluble this compound molecule, forming an inclusion complex that has greatly improved water solubility.[14][15] Commonly used derivatives for this purpose include Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutyl ether-β-cyclodextrin (SBE-β-CD), which offer superior solubility and safety profiles compared to natural β-cyclodextrin.[6][10]

Data Summary

Table 1: Physicochemical Properties of this compound
PropertyValueSource(s)
Molecular FormulaC₁₁H₈O₄[1]
Molecular Weight204.18 g/mol
AppearanceWhite to off-white / Light yellow crystalline solid[1][2][4]
Melting Point220 °C (decomposes)[2]
Aqueous SolubilitySlightly soluble / Practically insoluble[1][2][3][5]
Organic SolventsMore soluble in Ethanol, Methanol, DMSO[1]
pKa (Predicted)2.89 ± 0.30[4]
Table 2: Comparison of Common Solubilization Strategies
StrategyAdvantagesDisadvantagesBest ForSource(s)
pH Adjustment Simple, cost-effective, uses common lab reagents.Potential for precipitation if pH changes; may affect compound stability or biological activity.Preparing aqueous buffers and media where pH can be controlled.[6][9]
Co-solvents High solubilization capacity; allows for highly concentrated stock solutions.Organic solvents can have toxic effects in biological assays (e.g., cell culture) and may alter protein conformation.In vitro assays where the final solvent concentration is low (<0.5-1%); initial compound screening.[6][10]
Cyclodextrins Biocompatible, low toxicity (especially derivatives like HP-β-CD); avoids organic solvents.Can be more expensive; may alter drug bioavailability in vivo by affecting membrane permeation.Cell-based assays, in vivo formulations, and applications sensitive to organic solvents.[6][13][14]
Particle Size Reduction Increases dissolution rate without chemical modification.Does not increase intrinsic solubility; may require specialized equipment (e.g., homogenizer, sonicator).Improving the dissolution rate of suspension formulations.[6][16][17]

Visual Guides and Workflows

G start Start: Compound not dissolving in aqueous buffer check_purity 1. Check Purity & Use Mechanical Agitation (Stir, Sonicate) start->check_purity dissolved1 Problem Solved check_purity->dissolved1 Yes ask_solvent Are organic solvents permissible in the experiment? check_purity->ask_solvent No use_cosolvent 2a. Use Co-solvent (e.g., DMSO, EtOH) Prepare concentrated stock ask_solvent->use_cosolvent  Yes ask_ph Can the experimental pH be adjusted (e.g., > 7.0)? ask_solvent->ask_ph  No dilute Dilute stock into final aqueous medium (Final solvent conc. <1%) use_cosolvent->dilute dissolved2 Problem Solved dilute->dissolved2 use_ph 2b. Use pH Adjustment Add base (e.g., NaOH) to deprotonate & form a soluble salt ask_ph->use_ph  Yes use_cd 3. Use Cyclodextrins (e.g., HP-β-CD) Form an inclusion complex ask_ph->use_cd  No dissolved3 Problem Solved use_ph->dissolved3 dissolved4 Problem Solved use_cd->dissolved4

Caption: Troubleshooting workflow for solubilizing this compound.

G cluster_acid Insoluble Form (Low pH) cluster_base cluster_salt Soluble Form (High pH) Acid This compound (Insoluble) plus + base Base (e.g., NaOH) Salt 1,4-Dihydroxy-2-naphthoate Salt (Soluble)

Caption: Mechanism of solubility enhancement via pH adjustment.

Experimental Protocols

Protocol 1: Solubilization by pH Adjustment

This protocol is suitable for preparing aqueous solutions where the final pH can be maintained in the neutral to basic range.

  • Preparation: Weigh the desired amount of this compound. Prepare a stock solution of a suitable base, such as 0.1 M or 1 M Sodium Hydroxide (NaOH).

  • Suspension: Add approximately 80% of your final target volume of purified water or buffer to a sterile container with a magnetic stir bar. Add the weighed compound to the liquid. It will likely remain as a suspension.

  • Titration: While stirring vigorously, add the NaOH solution dropwise. Monitor the suspension. As the pH increases, the compound will begin to dissolve as it converts to its sodium salt.

  • Dissolution & pH Adjustment: Continue adding the base until all the solid has dissolved. Use a calibrated pH meter to monitor the pH.

  • Final Volume: Once the compound is fully dissolved, adjust the pH to your desired final value and add the remaining water or buffer to reach the final target volume.

  • Filtration: Sterilize the final solution by passing it through a 0.22 µm syringe filter.

Protocol 2: Solubilization using a Co-solvent (DMSO)

This protocol is ideal for creating a high-concentration stock solution for in vitro experiments.

  • Preparation: Weigh the required amount of this compound in a sterile microcentrifuge tube or glass vial.

  • Co-solvent Addition: Add the smallest practical volume of 100% DMSO to the solid (e.g., to make a 10-100 mM stock solution).

  • Dissolution: Vortex the mixture vigorously for 1-2 minutes. If necessary, briefly sonicate in a water bath until the solution is clear and all solid is dissolved.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[7]

  • Application: When preparing your working solution, dilute the DMSO stock into your aqueous medium. Ensure the final concentration of DMSO is non-toxic to your system (typically below 0.5% v/v for cell culture experiments). Always add the stock solution to the medium while vortexing to prevent precipitation.

Protocol 3: Solubilization using Cyclodextrin Inclusion Complexation

This protocol is an excellent alternative when organic solvents must be avoided.

G prep_cd 1. Prepare aqueous solution of HP-β-CD (e.g., 10-40% w/v) add_drug 2. Add 1,4-DHNA powder to the cyclodextrin solution prep_cd->add_drug mix 3. Mix vigorously overnight at room temperature (Use magnetic stirrer) add_drug->mix equilibrate 4. Allow solution to equilibrate. Optional: Sonicate to aid complexation mix->equilibrate filter 5. Filter through a 0.22 µm syringe filter to remove any undissolved compound equilibrate->filter ready Result: Clear, aqueous stock solution of the complex filter->ready

Caption: Experimental workflow for cyclodextrin-based solubilization.

  • Prepare Cyclodextrin Solution: Prepare an aqueous solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in your desired buffer or purified water. Concentrations can range from 1% to 40% (w/v) depending on the required solubility enhancement.

  • Add Compound: Add the pre-weighed this compound powder directly to the HP-β-CD solution. The molar ratio of drug to cyclodextrin is a key parameter to optimize, with 1:1 or 1:2 ratios being common starting points.

  • Complexation: Seal the container and mix the suspension vigorously using a magnetic stirrer. Allow the mixture to stir overnight at room temperature to ensure maximum complex formation.

  • Clarification: After stirring, visually inspect the solution. If some undissolved material remains, brief sonication may help.

  • Sterilization & Final Product: Pass the solution through a 0.22 µm syringe filter to remove any remaining undissolved compound and to sterilize the solution. The resulting clear filtrate is your aqueous stock solution of the this compound:HP-β-CD inclusion complex.

References

Technical Support Center: HPLC Analysis of 1,4-Dihydroxy-2-naphthoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the analytical precision of 1,4-Dihydroxy-2-naphthoic acid (DHNA) analysis by High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the HPLC analysis of DHNA, a compound known for its susceptibility to oxidation.

Q1: Why am I observing poor precision and increasing peak areas with repeated injections of the same DHNA sample?

A1: This is a common issue when analyzing easily oxidizable compounds like this compound. The gradual increase in peak area with consecutive analyses of the same sample is often due to the oxidation of DHNA.[1] To mitigate this and improve analytical precision, the addition of an antioxidant to the mobile phase is recommended.

One effective antioxidant is DL-dithiothreitol (DTT). The addition of DTT to the mobile phase has been shown to significantly improve the precision of DHNA analysis.[1] For instance, in one study, the relative standard deviation (R.S.D.) of the peak area for a DHNA standard solution was reduced from 37.0% to 1.6% with the inclusion of DTT in the mobile phase.[1]

Q2: What are the common causes of peak tailing in the HPLC analysis of DHNA?

A2: Peak tailing for acidic compounds like DHNA can arise from several factors:

  • Secondary Interactions: Unwanted interactions between the acidic analyte and the silica-based stationary phase can cause tailing.

  • Mobile Phase pH: An inappropriate mobile phase pH can lead to the ionization of the analyte, resulting in poor peak shape.

  • Column Overload: Injecting too concentrated a sample can lead to peak distortion, including tailing.

  • Column Contamination or Degradation: Accumulation of contaminants or degradation of the column packing material can create active sites that cause tailing.

To address peak tailing, consider the following solutions:

  • Adjust Mobile Phase pH: Ensure the mobile phase pH is sufficiently low to suppress the ionization of the carboxylic acid group of DHNA.

  • Use a High-Purity, End-Capped Column: Modern, high-purity silica columns with proper end-capping minimize silanol interactions.

  • Optimize Sample Concentration: Dilute the sample to avoid overloading the column.

  • Incorporate Mobile Phase Additives: Adding a small amount of a competing acid, like trifluoroacetic acid (TFA), can help to reduce tailing.

  • Proper Column Maintenance: Regularly flush the column with appropriate solvents to remove contaminants.

Q3: My retention times for DHNA are drifting. What could be the cause?

A3: Retention time drift can be caused by several factors:

  • Changes in Mobile Phase Composition: Inaccurate mixing of mobile phase components or evaporation of volatile solvents can alter the elution strength.

  • Temperature Fluctuations: Variations in column temperature can affect retention times. Using a column oven is recommended for stable temperatures.

  • Column Equilibration: Insufficient column equilibration time with the mobile phase before starting a sequence of analyses can lead to drifting retention times.

  • Pump Issues: Inconsistent flow rates due to pump malfunctions or leaks in the system can cause retention time variability.

  • Column Aging: Over time, the stationary phase of the column can degrade, leading to changes in retention.

To troubleshoot retention time drift, verify the mobile phase preparation, ensure the column is properly equilibrated, check the HPLC system for leaks, and monitor the pump pressure for any unusual fluctuations.

Q4: I am observing poor peak resolution between DHNA and other components in my sample. How can I improve it?

A4: Improving peak resolution requires optimizing several chromatographic parameters:

  • Mobile Phase Composition: Adjusting the organic solvent-to-aqueous buffer ratio can significantly impact selectivity and resolution.

  • Gradient Elution: If you are using an isocratic method, switching to a gradient elution can help to separate closely eluting peaks.

  • Column Chemistry: Selecting a column with a different stationary phase (e.g., a phenyl-hexyl column instead of a C18) can alter the selectivity of the separation.

  • Flow Rate: Lowering the flow rate can sometimes improve resolution, although it will increase the analysis time.

  • Temperature: Optimizing the column temperature can influence the viscosity of the mobile phase and the kinetics of the separation, thereby affecting resolution.

Experimental Protocols

Below are detailed methodologies for the HPLC analysis of this compound, including a standard method and an improved method for enhanced precision.

Standard HPLC Method for DHNA Analysis

This method is suitable for the general analysis of DHNA.

Sample Preparation:

  • Dissolve the DHNA standard or sample in a suitable solvent, such as methanol or the initial mobile phase composition.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

HPLC Conditions:

ParameterValue
Column ACE 5 C18 (4.6 x 150 mm) or equivalent
Mobile Phase Acetonitrile : Methanol : Water : Acetic Acid (15:25:225:0.1, v/v/v/v)
pH Adjust to 5.5 with 5% (w/v) ammonium hydroxide
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 45 °C
Detection UV at 254 nm
Improved HPLC Method for Enhanced Precision of DHNA Analysis

This method incorporates DL-dithiothreitol (DTT) in the mobile phase to prevent the oxidation of DHNA and improve analytical precision.

Sample Preparation:

  • Dissolve the DHNA standard or sample in a suitable solvent, such as methanol or the initial mobile phase composition.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

HPLC Conditions:

ParameterValue
Column C18 column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A 0.1% Phosphoric Acid in Water with 0.1 mM DL-dithiothreitol (DTT)
Mobile Phase B Acetonitrile
Gradient To be optimized based on the specific sample matrix
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 254 nm

Note: The optimal concentration of DTT may need to be determined empirically but a concentration of 0.1 mM is a good starting point for preventing the oxidation of sensitive analytes.

Data Presentation

The following tables summarize the quantitative data related to the improved analytical precision of DHNA analysis.

Table 1: Comparison of Analytical Precision with and without DTT in the Mobile Phase

MethodRelative Standard Deviation (R.S.D.) of Peak Area (%)
Original Method (without DTT) 37.0%
Improved Method (with DTT) 1.6%
Data from a study analyzing a 5 µg/mL DHNA standard solution five times in a row.[1]

Table 2: Linearity of the Improved HPLC Method with DTT

ParameterValue
Concentration Range 0.25 - 10 µg/mL
Correlation Coefficient (R²) 0.9998
This data confirms the linearity of the analytical method for DHNA when DTT is included in the mobile phase.[1]

Visualizations

The following diagrams illustrate the troubleshooting workflow for common HPLC issues and the experimental workflow for DHNA analysis.

Troubleshooting_Workflow start Problem Identified issue_type Select Issue Type start->issue_type peak_tailing Peak Tailing issue_type->peak_tailing Shape retention_drift Retention Time Drift issue_type->retention_drift Time poor_resolution Poor Resolution issue_type->poor_resolution Separation low_precision Low Precision issue_type->low_precision Repeatability solution_tailing Adjust pH Use End-capped Column Optimize Concentration peak_tailing->solution_tailing solution_drift Check Mobile Phase Ensure Equilibration Inspect Pump retention_drift->solution_drift solution_resolution Optimize Mobile Phase Use Gradient Elution Change Column poor_resolution->solution_resolution solution_precision Add Antioxidant (DTT) Degas Mobile Phase low_precision->solution_precision end Problem Resolved solution_tailing->end solution_drift->end solution_resolution->end solution_precision->end

Caption: Troubleshooting workflow for common HPLC issues.

Experimental_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sample_prep Dissolve & Filter Sample injection Inject Sample sample_prep->injection mobile_phase_prep Prepare Mobile Phase (with or without DTT) hplc_setup Set HPLC Parameters (Column, Temp, Flow Rate) mobile_phase_prep->hplc_setup hplc_setup->injection detection UV Detection at 254 nm injection->detection peak_integration Integrate Peak Area detection->peak_integration quantification Quantify DHNA peak_integration->quantification

Caption: Experimental workflow for DHNA analysis by HPLC.

References

Technical Support Center: Spectroscopic Analysis of 1,4-Dihydroxy-2-naphthoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the spectroscopic analysis of 1,4-Dihydroxy-2-naphthoic acid (DHNA).

Frequently Asked Questions (FAQs)

Q1: What are the common spectroscopic methods used for the analysis of this compound?

A1: The most common spectroscopic methods for the analysis of this compound (DHNA) are High-Performance Liquid Chromatography (HPLC) with UV detection, UV-Visible (UV-Vis) Spectrophotometry, and Fluorescence Spectroscopy.

Q2: What are the typical solvents for dissolving DHNA for analysis?

A2: DHNA is slightly soluble in water and more soluble in organic solvents like methanol, ethanol, and dimethyl sulfoxide (DMSO). For HPLC analysis, a mixture of acetonitrile, methanol, and water is often used as the mobile phase.

Q3: What are the known stability issues with DHNA during analysis?

A3: DHNA is susceptible to oxidation, which can lead to poor precision and inaccurate quantification in spectroscopic analysis.[1] This degradation can be accelerated by factors such as exposure to air, light, and certain metal ions. The formation of oxidation products can interfere with the analysis.

Troubleshooting Guides

High-Performance Liquid Chromatography (HPLC) Analysis

Issue 1: Poor precision and reproducibility of DHNA peak area in HPLC.

Cause: This is often due to the oxidation of DHNA during the analytical process.[1]

Solution:

  • Use of an antioxidant: Adding DL-dithiothreitol (DTT) to the mobile phase has been shown to significantly improve the precision of DHNA analysis by preventing its oxidation.[1]

  • Sample preparation: Prepare samples fresh and protect them from light and air as much as possible. Use amber vials and minimize the time between sample preparation and injection.

  • Degas mobile phase: Thoroughly degas the mobile phase to remove dissolved oxygen, which can contribute to oxidation.

Quantitative Data on the Effect of DTT on HPLC Precision [1]

Analytical MethodRelative Standard Deviation (R.S.D.) of Peak Area
Original HPLC Method (without DTT)37.0%
Improved HPLC Method (with DTT)1.6%

Issue 2: Co-elution or overlapping peaks with DHNA.

Cause: Structurally similar compounds present in the sample matrix can co-elute with DHNA. Potential interfering compounds include other naphthoic acid derivatives, naphthols, and other phenolic compounds.[2][3][4]

Solution:

  • Optimize chromatographic conditions: Adjust the mobile phase composition (e.g., gradient elution), flow rate, and column temperature to improve the separation of DHNA from interfering peaks.

  • Use a different column: If optimization is insufficient, consider using a column with a different stationary phase to achieve better selectivity.

  • Wavelength selection: If using a Diode Array Detector (DAD), select a wavelength that is more specific for DHNA and minimizes the absorbance of the interfering compound.[4]

Experimental Protocol: HPLC Analysis of DHNA in a Complex Matrix [5]

This protocol is adapted from the analysis of DHNA in commercial makgeolli products.

  • Sample Preparation:

    • Freeze-dry 10 mL of the sample.

    • Dilute the freeze-dried sample with 150 µL of water.

    • Add 300 µL of methanol and mix.

    • Centrifuge the mixture at 5,000 × g for 10 minutes.

    • Filter the supernatant through a 0.45 µm pore size syringe filter.

  • HPLC Conditions:

    • Column: ACE 5 C18 column (4.6 × 150 mm)

    • Mobile Phase: Acetonitrile : Methanol : Water : Acetic Acid (15:25:225:0.1, v/v/v/v), with the pH adjusted to 5.5 with 5% (w/v) ammonium hydroxide.

    • Flow Rate: 1 mL/min

    • Column Temperature: 45°C

    • Injection Volume: 20 µL

    • Detection Wavelength: 254 nm

Logical Workflow for Troubleshooting HPLC Issues

HPLC_Troubleshooting Start Poor HPLC Results Check_Precision Assess Peak Area Reproducibility Start->Check_Precision Poor_Precision High RSD (>5%) Check_Precision->Poor_Precision Good_Precision Low RSD (<5%) Check_Precision->Good_Precision Add_DTT Add DTT to Mobile Phase Poor_Precision->Add_DTT Suspect Oxidation Optimize_Conditions Optimize Chromatographic Conditions Poor_Precision->Optimize_Conditions Rule out other issues Check_Overlapping_Peaks Check for Co-eluting Peaks Good_Precision->Check_Overlapping_Peaks Add_DTT->Check_Precision Optimize_Conditions->Check_Overlapping_Peaks Overlapping_Peaks Peaks Overlap Check_Overlapping_Peaks->Overlapping_Peaks No_Overlapping_Peaks Peaks Resolved Check_Overlapping_Peaks->No_Overlapping_Peaks Overlapping_Peaks->Optimize_Conditions Change_Column Select Column with Different Selectivity Overlapping_Peaks->Change_Column Adjust_Wavelength Adjust Detection Wavelength (DAD) Overlapping_Peaks->Adjust_Wavelength End Acceptable Results No_Overlapping_Peaks->End Change_Column->Check_Overlapping_Peaks Adjust_Wavelength->Check_Overlapping_Peaks

Caption: Troubleshooting workflow for HPLC analysis of DHNA.

UV-Visible (UV-Vis) Spectrophotometry

Issue 3: Inaccurate quantification of DHNA in complex samples.

Cause: Other compounds in the sample matrix that absorb at the same wavelength as DHNA can cause interference. Phenolic compounds, in particular, are known to have overlapping UV-Vis spectra.[3][6] The pH of the solution can also affect the absorption spectrum of DHNA.[7][8][9][10][11]

Solution:

  • Sample purification: Use solid-phase extraction (SPE) or other sample cleanup techniques to remove interfering compounds before analysis.

  • Method of standard additions: This method can help to compensate for matrix effects by adding known amounts of DHNA standard to the sample.

  • Derivative spectroscopy: This technique can help to resolve overlapping spectral bands and improve the specificity of the analysis.

  • pH control: Ensure that the pH of the standards and samples is consistent to avoid shifts in the absorption maximum.

Experimental Protocol: General UV-Vis Spectrophotometric Analysis

  • Solvent: Use a solvent in which DHNA is stable and that does not absorb strongly in the region of interest (e.g., methanol or ethanol).

  • Wavelength Scan: Perform a wavelength scan of a pure DHNA standard to determine the wavelength of maximum absorbance (λmax). For 2-naphthoic acid, absorption maxima are observed at 236 nm, 280 nm, and 334 nm.

  • Calibration Curve: Prepare a series of standard solutions of DHNA of known concentrations and measure their absorbance at the λmax. Plot a calibration curve of absorbance versus concentration.

  • Sample Measurement: Prepare the sample in the same solvent and measure its absorbance at the λmax. Determine the concentration of DHNA in the sample from the calibration curve.

Logical Diagram for UV-Vis Interference

UV_Vis_Interference Analyte This compound (DHNA) Measurement UV-Vis Absorbance Measurement Analyte->Measurement Interferent1 Other Phenolic Compounds Interferent1->Measurement Spectral Overlap Interferent2 Structurally Similar Naphthoic Acids/Naphthols Interferent2->Measurement Spectral Overlap Interferent3 Degradation Products Interferent3->Measurement Spectral Overlap Result Inaccurate Quantification Measurement->Result

Caption: Potential sources of interference in UV-Vis analysis of DHNA.

Fluorescence Spectroscopy

Issue 4: Lower than expected or no fluorescence signal from DHNA.

Cause: Fluorescence quenching can occur due to the presence of certain metal ions in the sample. Copper (Cu(II)) and iron (Fe(III)) ions have been shown to quench the fluorescence of naphthalene derivatives.[12]

Solution:

  • Use of a chelating agent: Add a chelating agent, such as EDTA, to the sample to bind the interfering metal ions and prevent quenching.

  • Sample purification: Use appropriate sample preparation methods to remove metal ions before analysis.

Issue 5: Enhanced or unexpected fluorescence signal.

Cause: Some metal ions, such as aluminum (Al(III)), can enhance the fluorescence of naphthalene derivatives, leading to artificially high readings.[12]

Solution:

  • Selective removal of enhancing ions: If the identity of the enhancing ion is known, specific methods for its removal can be employed.

  • Standard additions: The method of standard additions can help to account for the signal enhancement caused by the matrix.

Experimental Protocol: General Fluorescence Spectroscopic Analysis

A specific protocol for the fluorometric determination of DHNA is not detailed in the provided search results. However, a general procedure can be outlined.

  • Solvent: Choose a solvent that does not interfere with the fluorescence of DHNA.

  • Excitation and Emission Wavelengths: Determine the optimal excitation and emission wavelengths by running excitation and emission scans of a pure DHNA standard.

  • Calibration Curve: Prepare a series of standard solutions of DHNA and measure their fluorescence intensity at the optimal excitation and emission wavelengths. Construct a calibration curve of fluorescence intensity versus concentration.

  • Sample Measurement: Prepare the sample in the same solvent and measure its fluorescence intensity under the same conditions. Calculate the concentration of DHNA in the sample using the calibration curve.

Signaling Pathway of Fluorescence Quenching

Fluorescence_Quenching DHNA DHNA (Fluorophore) Excitation Excitation (Light Absorption) DHNA->Excitation Excited_DHNA Excited State DHNA* Excitation->Excited_DHNA Emission Fluorescence (Light Emission) Excited_DHNA->Emission Quencher Quencher (e.g., Cu2+, Fe3+) Excited_DHNA->Quencher Interaction Non_Radiative_Decay Non-Radiative Decay Quencher->Non_Radiative_Decay

Caption: Simplified diagram of fluorescence quenching of DHNA.

References

Validation & Comparative

A Comparative Guide to Aryl Hydrocarbon Receptor Agonists: 1,4-Dihydroxy-2-naphthoic Acid in Focus

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 1,4-dihydroxy-2-naphthoic acid (DHNA) with other prominent aryl hydrocarbon receptor (AhR) agonists. The content is supported by experimental data to facilitate informed decisions in research and drug development.

Introduction to Aryl Hydrocarbon Receptor (AhR) Agonism

The aryl hydrocarbon receptor (AhR) is a ligand-activated transcription factor that plays a crucial role in regulating xenobiotic metabolism, immune responses, and cell differentiation. Upon binding to a ligand, the AhR translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to specific DNA sequences known as xenobiotic response elements (XREs), initiating the transcription of target genes such as Cytochrome P450 1A1 (CYP1A1). The diverse array of AhR agonists, ranging from environmental toxins to endogenous metabolites, exhibit varied binding affinities and functional outcomes, making a comparative analysis essential for their application in research and therapeutics.

Quantitative Comparison of AhR Agonists

The following tables summarize the key performance metrics of DHNA and other well-characterized AhR agonists, including 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), 6-formylindolo[3,2-b]carbazole (FICZ), and Indole-3-carbinol (I3C).

Table 1: AhR Binding Affinity

CompoundBinding Affinity (Kd or IC50)Species/SystemReference
1,4-DHNA ~3 orders of magnitude less potent than TCDDMouse
TCDD 1 pM - 10 nM (Kd)Various
FICZ 70 pM (Kd)Not specified
Indole-3-carbinol (as ICZ) ~0.2 - 3.6 nM (IC50)Not specified

Table 2: Efficacy of CYP1A1 Induction

CompoundEfficacy (EC50)Cell Line/SystemReference
1,4-DHNA Induces >70% of CYP1A1 response at 25-1000 µMYAMC and Caco2 cells
TCDD 0.04 - 0.37 nMPrimary human and rat hepatocytes
FICZ 0.5 - 0.6 nM (6-hour exposure)Zebrafish embryos
Indole-3-carbinol Induces CYP1A1 expressionRat liver

Visualizing the AhR Signaling Pathway and Experimental Workflow

To illustrate the mechanism of action and the methodologies used for comparison, the following diagrams are provided.

Caption: The Aryl Hydrocarbon Receptor (AhR) Signaling Pathway.

Experimental_Workflow cluster_assays Comparative Assays Binding Competitive Binding Assay (Determine Kd/IC50) Data_Analysis Data Analysis and Comparison Binding->Data_Analysis Reporter Luciferase Reporter Assay (Determine EC50) Reporter->Data_Analysis qPCR qPCR for CYP1A1 (Confirm Gene Induction) qPCR->Data_Analysis Treatment Treat cells with AhR Agonists (DHNA, TCDD, etc.) Treatment->Binding Treatment->Reporter Treatment->qPCR

Caption: Experimental workflow for comparing AhR agonists.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Radioligand Competitive Binding Assay for AhR

This assay determines the binding affinity of a test compound to the AhR by measuring its ability to compete with a radiolabeled ligand.

Materials:

  • Test compounds (e.g., DHNA, TCDD, FICZ, I3C)

  • Radiolabeled AhR ligand (e.g., [3H]TCDD)

  • AhR-containing cell or tissue lysate

  • Assay buffer (e.g., MDEG buffer: 25 mM MOPS, 1 mM DTT, 1 mM EDTA, 10% glycerol, 20 mM molybdate, pH 7.5)

  • Charcoal/dextran solution

  • Scintillation fluid and counter

Procedure:

  • Prepare serial dilutions of the unlabeled test compounds.

  • In a microfuge tube, incubate a constant concentration of the radiolabeled ligand with the AhR-containing lysate in the presence of varying concentrations of the unlabeled test compound.

  • Incubate at a specified temperature (e.g., 20°C) for a sufficient time to reach equilibrium (e.g., 2 hours).

  • To separate bound from free radioligand, add an equal volume of ice-cold charcoal/dextran solution and incubate on ice for 10 minutes. The charcoal adsorbs the free radioligand.

  • Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the charcoal.

  • Carefully transfer the supernatant, containing the protein-bound radioligand, to a scintillation vial.

  • Add scintillation fluid and measure the radioactivity using a scintillation counter.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) is determined by non-linear regression analysis. The Ki value can then be calculated using the Cheng-Prusoff equation.

Luciferase Reporter Gene Assay for AhR Activation

This cell-based assay quantifies the ability of a compound to activate the AhR signaling pathway by measuring the expression of a reporter gene (luciferase) under the control of an XRE-containing promoter.

Materials:

  • Hepatoma cell line (e.g., HepG2) stably or transiently transfected with an XRE-luciferase reporter plasmid.

  • Cell culture medium and supplements.

  • Test compounds.

  • Luciferase assay reagent (containing luciferin and ATP).

  • Luminometer.

Procedure:

  • Seed the transfected cells into a 96-well plate and allow them to attach overnight.

  • Treat the cells with serial dilutions of the test compounds or a vehicle control.

  • Incubate for a specified period (e.g., 24 hours) to allow for AhR activation and luciferase expression.

  • Lyse the cells using a lysis buffer.

  • Add the luciferase assay reagent to the cell lysate.

  • Measure the luminescence using a luminometer. The light output is proportional to the luciferase activity.

  • The concentration of the test compound that produces 50% of the maximal luciferase response (EC50) is determined by plotting the luminescence against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Quantitative Real-Time PCR (qPCR) for CYP1A1 mRNA Induction

This assay measures the relative expression levels of CYP1A1 mRNA in cells treated with AhR agonists, providing a direct measure of target gene induction.

Materials:

  • Cell line responsive to AhR agonists (e.g., HepG2, Caco-2).

  • Test compounds.

  • RNA extraction kit.

  • Reverse transcription kit.

  • qPCR primers for CYP1A1 and a reference gene (e.g., GAPDH, ACTB).

  • SYBR Green or TaqMan qPCR master mix.

  • Real-time PCR instrument.

Procedure:

  • Treat cells with the test compounds for a specific duration (e.g., 6, 12, or 24 hours).

  • Isolate total RNA from the cells using a commercial RNA extraction kit.

  • Assess the quantity and quality of the extracted RNA.

  • Synthesize complementary DNA (cDNA) from the RNA using a reverse transcription kit.

  • Perform qPCR using the cDNA, specific primers for CYP1A1 and a reference gene, and a qPCR master mix.

  • The relative expression of CYP1A1 mRNA is calculated using the ΔΔCt method, normalizing the expression to the reference gene and comparing the treated samples to the vehicle control.

Conclusion

This guide provides a comparative overview of this compound and other key aryl hydrocarbon receptor agonists. The presented data indicates that while DHNA is an AhR agonist, its potency in both binding and gene induction is considerably lower than that of TCDD and FICZ. The choice of an appropriate AhR agonist for research or therapeutic development will depend on the desired potency, duration of action, and specific biological context. The detailed experimental protocols provided herein offer a standardized framework for the continued evaluation and comparison of novel AhR modulators.

Comparative Analysis of 1,4-DHNA and its Derivatives as AhR Modulators: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of 1,4-dihydroxy-2-naphthoic acid (1,4-DHNA) and its derivatives as modulators of the Aryl Hydrocarbon Receptor (AhR). This document summarizes key quantitative data, details experimental protocols for the cited assays, and visualizes the complex signaling pathways involved.

Introduction to 1,4-DHNA and AhR Modulation

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that plays a crucial role in regulating xenobiotic metabolism, immune responses, and cellular differentiation. Its ability to bind a wide range of structurally diverse ligands makes it a promising target for therapeutic intervention in various diseases, including cancer and inflammatory disorders. This compound (1,4-DHNA), a metabolite produced by gut bacteria, has emerged as a significant endogenous AhR ligand.[1][2][3] Understanding the structure-activity relationships of 1,4-DHNA and its derivatives is critical for the development of novel and selective AhR modulators.

This guide focuses on a comparative analysis of 1,4-DHNA and a series of its structural analogs, evaluating their efficacy as AhR agonists and antagonists. The presented data is primarily derived from studies on the induction of AhR-responsive genes, such as Cytochrome P450 1A1 (CYP1A1) and CYP1B1, in various cell lines.

Quantitative Comparison of AhR Modulation

The following tables summarize the available data on the AhR modulatory activity of 1,4-DHNA and its derivatives. The primary measure of activity presented is the induction of the AhR target genes, CYP1A1 and CYP1B1, in young adult mouse colonic (YAMC) and human Caco-2 colon cancer cells. While specific EC50 and IC50 values are not uniformly available in the reviewed literature, the data provides a strong basis for a qualitative and semi-quantitative comparison of the potencies of these compounds.

Table 1: Comparative AhR Agonist Activity of 1,4-DHNA and its Derivatives based on CYP1A1 and CYP1B1 Induction. [1][2][3]

CompoundStructureRelative Agonist Activity (CYP1A1 Induction in YAMC cells)Relative Agonist Activity (CYP1B1 Induction in YAMC cells)Relative Agonist Activity (CYP1A1 Induction in Caco-2 cells)Relative Agonist Activity (CYP1B1 Induction in Caco-2 cells)
1,4-DHNA This compound++++++++++++++++
1-HNA 1-hydroxy-2-naphthoic acid++++++++++++
4-HNA 4-hydroxy-2-naphthoic acid+++++++++++
3,5-DHNA 3,5-dihydroxy-2-naphthoic acid++++++
3,7-DHNA 3,7-dihydroxy-2-naphthoic acid++++++
1,4-DMNA 1,4-dimethoxy-2-naphthoic acid-+-+
1-NA 1-naphthoic acid----
2-NA 2-naphthoic acid----
1-NOH 1-naphthol++++++
2-NOH 2-naphthol++++++

Activity Scale:

  • ++++ : Strong agonist activity, comparable to the potent AhR agonist TCDD.

  • +++ : Moderate agonist activity.

  • ++ : Weak agonist activity.

  • + : Very weak agonist activity.

  • - : Inactive or negligible activity.

Table 2: Comparative AhR Antagonist Activity of 1,4-DHNA and its Derivatives. [1]

CompoundAntagonist Activity (Inhibition of TCDD-induced CYP1A1)
1,4-DHNA Partial antagonist at high concentrations
1-NOH Partial antagonist
2-NOH Partial antagonist

Structure-Activity Relationship (SAR) Analysis

The data reveals key structural features that govern the AhR modulatory activity of 1,4-DHNA and its derivatives:

  • Hydroxyl Groups: The presence and position of hydroxyl groups on the naphthalene ring are critical for AhR agonist activity. 1,4-DHNA, with two hydroxyl groups at the 1 and 4 positions, is the most potent agonist in the series.[1][2][3] Removal of one hydroxyl group (as in 1-HNA and 4-HNA) reduces potency, while the absence of hydroxyl groups (as in 1-NA and 2-NA) leads to a loss of activity.[1]

  • Carboxylic Acid Group: The carboxylic acid group at the 2-position significantly enhances agonist activity.[1][2]

  • Positional Isomers: The positioning of the hydroxyl groups is crucial. 3,5-DHNA and 3,7-DHNA are significantly less active than 1,4-DHNA.[1]

  • Methylation of Hydroxyl Groups: Masking the hydroxyl groups through methylation (as in 1,4-DMNA) results in a dramatic loss of agonist activity, highlighting the importance of the free hydroxyl moieties for receptor interaction.[1]

  • Naphthols as Partial Agonists/Antagonists: 1-Naphthol and 2-naphthol exhibit weak agonist activity on their own but also act as partial antagonists in the presence of a strong agonist like TCDD.[1][2] 1,4-DHNA also displays partial antagonist activity at higher concentrations.[4]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.

AhR_Signaling_Pathway AhR Signaling Pathway and Modulation by 1,4-DHNA Derivatives cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AhR_complex AhR-HSP90-XAP2-p23 Complex Activated_AhR Activated AhR AhR_complex->Activated_AhR Conformational Change Ligand 1,4-DHNA or Agonist Derivative Ligand->AhR_complex Binds Antagonist Antagonist Derivative (e.g., 1-NOH, 2-NOH) Antagonist->AhR_complex Blocks Binding Nucleus_translocation Nuclear Translocation Activated_AhR->Nucleus_translocation AhR_ARNT AhR-ARNT Heterodimer Nucleus_translocation->AhR_ARNT Dimerizes with ARNT ARNT ARNT->AhR_ARNT XRE XRE (DNA) AhR_ARNT->XRE Binds to Gene_transcription Target Gene Transcription (CYP1A1, CYP1B1) XRE->Gene_transcription Induces

Caption: AhR signaling pathway modulation by 1,4-DHNA derivatives.

Reporter_Gene_Assay_Workflow Luciferase Reporter Gene Assay Workflow start Seed cells with AhR-responsive luciferase reporter construct treatment Treat cells with 1,4-DHNA derivatives or controls start->treatment incubation Incubate for a defined period (e.g., 24 hours) treatment->incubation lysis Lyse cells to release luciferase incubation->lysis substrate_add Add luciferase substrate lysis->substrate_add measurement Measure luminescence (light output) substrate_add->measurement analysis Analyze data to determine AhR activation measurement->analysis

Caption: Workflow for AhR luciferase reporter gene assay.

Competitive_Binding_Assay_Workflow Competitive Radioligand Binding Assay Workflow start Prepare cell lysates or purified AhR incubation Incubate with a fixed concentration of radiolabeled AhR ligand (e.g., [3H]TCDD) and varying concentrations of unlabeled competitor (1,4-DHNA derivative) start->incubation separation Separate bound from free radioligand incubation->separation quantification Quantify bound radioactivity separation->quantification analysis Determine IC50 and calculate Ki to assess binding affinity quantification->analysis

Caption: Workflow for competitive radioligand binding assay.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

AhR-Responsive Luciferase Reporter Gene Assay[5][6]

This assay is a common method to screen for and characterize AhR agonists and antagonists.

1. Cell Culture and Seeding:

  • Culture a suitable cell line (e.g., HepG2, Caco-2) stably or transiently transfected with a luciferase reporter plasmid containing AhR-responsive elements (XREs) upstream of the luciferase gene.

  • Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

2. Compound Treatment:

  • Prepare serial dilutions of the test compounds (1,4-DHNA and its derivatives) and known controls (e.g., TCDD as a positive agonist control, CH-223191 as an antagonist control) in the appropriate cell culture medium.

  • For agonist testing, add the diluted compounds directly to the cells.

  • For antagonist testing, co-incubate the cells with a fixed concentration of an AhR agonist (e.g., TCDD at its EC50 concentration) and varying concentrations of the test compounds.

  • Include vehicle-only (e.g., DMSO) wells as a negative control.

3. Incubation:

  • Incubate the treated cells for a specific period, typically 24 hours, at 37°C in a humidified incubator with 5% CO2.

4. Luciferase Assay:

  • After incubation, lyse the cells using a suitable lysis buffer.

  • Add a luciferase substrate solution to the cell lysate.

  • Measure the luminescence using a luminometer.

5. Data Analysis:

  • Normalize the luciferase activity to a measure of cell viability (e.g., total protein concentration or a co-transfected control reporter).

  • For agonist activity, plot the normalized luciferase activity against the compound concentration and determine the EC50 value (the concentration that produces 50% of the maximal response).

  • For antagonist activity, plot the inhibition of agonist-induced luciferase activity against the compound concentration and determine the IC50 value (the concentration that causes 50% inhibition).

Competitive Radioligand Binding Assay[4][7]

This assay directly measures the ability of a test compound to compete with a known radiolabeled ligand for binding to the AhR.

1. Preparation of Receptor Source:

  • Prepare a source of AhR, which can be cytosolic extracts from cells or tissues known to express the receptor (e.g., liver cytosol) or purified recombinant AhR.

2. Binding Reaction:

  • In a series of tubes, incubate a fixed concentration of a high-affinity radiolabeled AhR ligand (e.g., [³H]TCDD) with the receptor preparation.

  • To these tubes, add increasing concentrations of the unlabeled test compound (1,4-DHNA or its derivatives).

  • Include control tubes for total binding (radioligand and receptor only) and non-specific binding (radioligand, receptor, and a large excess of an unlabeled high-affinity ligand).

3. Incubation:

  • Incubate the reaction mixtures at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium.

4. Separation of Bound and Free Ligand:

  • Separate the receptor-bound radioligand from the free radioligand. Common methods include hydroxylapatite (HAP) assay, dextran-coated charcoal adsorption, or size-exclusion chromatography.

5. Quantification of Bound Radioactivity:

  • Quantify the amount of radioactivity in the bound fraction using a scintillation counter.

6. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the concentration of the unlabeled competitor.

  • Determine the IC50 value, which is the concentration of the competitor that displaces 50% of the specifically bound radioligand.

  • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation, which provides a measure of the binding affinity of the test compound for the AhR.

Conclusion

This comparative analysis highlights the potential of 1,4-DHNA and its derivatives as a versatile class of AhR modulators. The structure-activity relationships identified provide a valuable framework for the rational design of novel compounds with tailored AhR agonist or antagonist profiles. The detailed experimental protocols and workflow visualizations serve as a practical resource for researchers engaged in the discovery and development of new AhR-targeted therapeutics. Further studies are warranted to obtain a more comprehensive quantitative dataset, including EC50, IC50, and Kd values, to facilitate more precise comparisons and advance the development of this promising class of compounds.

References

A Comparative Guide to Microbial Activity Biomarkers: Validating 1,4-Dihydroxy-2-naphthoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate assessment of microbial activity is paramount. This guide provides a comprehensive comparison of 1,4-dihydroxy-2-naphthoic acid (DHNA) as a biomarker for microbial activity against established alternatives, supported by experimental data and detailed methodologies.

Introduction to this compound (DHNA)

This compound (DHNA) is a metabolite produced by various bacteria, including species of Propionibacterium and Lactobacillus. It serves as an intermediate in the biosynthesis of menaquinone (vitamin K2), an essential component of the bacterial electron transport chain.[1] Beyond its role in bacterial metabolism, DHNA has been identified as a bifidogenic growth stimulator, promoting the proliferation of beneficial gut bacteria.[2] Emerging research also points to its anti-inflammatory properties within the gut, mediated through the aryl hydrocarbon receptor (AhR).[1][3] These characteristics position DHNA as a potential biomarker for microbial activity, reflecting both the presence and metabolic function of specific microbial populations.

Comparative Analysis of Microbial Activity Biomarkers

The selection of an appropriate biomarker for microbial activity depends on the specific research question, required sensitivity, and available resources. Here, we compare DHNA with three widely used alternative methods: Adenosine Triphosphate (ATP) Bioluminescence, 16S rRNA Gene Sequencing, and Short-Chain Fatty Acid (SCFA) Analysis.

Quantitative Data Summary
BiomarkerPrincipleMeasurement UnitTypical Concentration Range (in relevant samples)ThroughputEstimated Cost per Sample (USD)
This compound (DHNA) Quantification of a specific bacterial metabolite involved in menaquinone synthesis.ng/mL or µg/mLNot well-established; reported up to 0.51 mM in culture.[2]Medium$50 - $150
Adenosine Triphosphate (ATP) Measurement of the universal energy currency of living cells via a luciferase-luciferin reaction.Relative Light Units (RLU) or pg ATP/mL0.1 pg ATP/mL to 4,000,000 pg ATP/mL in water samples.[4][5]High$5 - $20
16S rRNA Gene Sequencing Sequencing of a hypervariable region of the 16S rRNA gene to identify and quantify bacterial taxa.Relative abundance (%) or absolute abundance (gene copies/g)Varies widely depending on the sample and quantification method.High$50 - $200
Short-Chain Fatty Acids (SCFAs) Quantification of the major metabolic end-products of anaerobic bacterial fermentation.µmol/g or mMFecal concentrations can range from µmol/g to mmol/g.Medium$40 - $100
Performance Characteristics
BiomarkerSpecificitySensitivitySpeed of AnalysisAdvantagesLimitations
DHNA Specific to certain bacterial metabolic pathways.High (LC-MS/MS)HoursReflects specific metabolic function; potential link to gut health benefits.Not a universal marker for all microbes; concentration can be influenced by host metabolism.
ATP Measures total viable biomass (bacterial, fungal, etc.).HighMinutesRapid assessment of overall microbial load; easy to perform.Does not differentiate between microbial species; can be influenced by non-microbial ATP.
16S rRNA Highly specific for bacterial and archaeal identification.HighDaysProvides detailed taxonomic information; can identify unculturable organisms.Does not directly measure metabolic activity; PCR biases can affect quantification.
SCFAs Reflects the metabolic output of anaerobic fermentation.Moderate to HighHoursIndicates functional activity of the gut microbiome; linked to host health.Concentrations can be influenced by diet and host absorption.

Experimental Protocols

Quantification of this compound (DHNA) by HPLC-MS/MS

This protocol outlines a method for the sensitive and specific quantification of DHNA in biological samples.

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 1 mL of plasma or culture supernatant, add a suitable internal standard.

  • Acidify the sample with hydrochloric acid.

  • Perform liquid-liquid extraction with ethyl acetate.

  • Evaporate the organic layer to dryness under a stream of nitrogen.

  • Reconstitute the residue in a solvent compatible with the HPLC mobile phase.

2. HPLC Separation:

  • Column: A reverse-phase C18 column (e.g., Venusil ASB C18) is suitable.[6]

  • Mobile Phase: A gradient of acetonitrile and water, both containing a small percentage of formic acid for MS compatibility.[7]

  • Flow Rate: Typically 0.2-0.5 mL/min.

  • Injection Volume: 5-10 µL.

3. MS/MS Detection:

  • Ionization Mode: Electrospray ionization (ESI) in negative ion mode.[6]

  • Detection Mode: Multiple Reaction Monitoring (MRM) for high specificity and sensitivity.

  • Transitions: Monitor specific precursor-to-product ion transitions for DHNA and the internal standard.

4. Quantification:

  • Generate a calibration curve using known concentrations of DHNA standards.

  • Calculate the concentration of DHNA in the samples based on the peak area ratio of the analyte to the internal standard.

Measurement of Microbial Activity using ATP Bioluminescence

This protocol provides a rapid method for estimating total viable microbial biomass.

1. Sample Collection and Preparation:

  • For liquid samples, filter a known volume through a sterile filter to capture microorganisms.

  • For surface samples, use a sterile swab to collect the sample from a defined area.[8]

2. ATP Extraction:

  • Apply a cell lysis reagent to the filter or swab to release intracellular ATP.

3. Bioluminescence Reaction:

  • Add a luciferin-luciferase reagent to the ATP extract. This enzyme complex catalyzes the oxidation of luciferin in the presence of ATP, producing light.[9][10]

4. Measurement:

  • Immediately measure the light output using a luminometer. The light intensity is expressed in Relative Light Units (RLU).[9]

5. Quantification:

  • Convert RLU to ATP concentration (e.g., pg ATP/mL) by using a standard curve prepared with known concentrations of ATP.

Quantification of Microbial Composition by 16S rRNA Gene Sequencing

This protocol describes a common workflow for assessing microbial community structure.

1. DNA Extraction:

  • Extract total genomic DNA from the sample using a commercially available kit or a standardized in-house protocol.

2. PCR Amplification:

  • Amplify a specific hypervariable region (e.g., V3-V4) of the 16S rRNA gene using universal primers with attached Illumina adapters.[11]

3. Library Preparation:

  • Purify the PCR products to remove primers and dNTPs.

  • Perform a second PCR to attach dual indices and sequencing adapters.

  • Purify and quantify the final library.

4. Sequencing:

  • Sequence the prepared library on an Illumina sequencing platform (e.g., MiSeq).[11]

5. Data Analysis:

  • Perform quality filtering of the raw sequencing reads.

  • Cluster sequences into Operational Taxonomic Units (OTUs) or Amplicon Sequence Variants (ASVs).

  • Assign taxonomy to each OTU/ASV by comparing against a reference database (e.g., Greengenes, SILVA).

  • Analyze the resulting taxonomic data to determine relative abundances and diversity metrics.

Analysis of Fecal Short-Chain Fatty Acids (SCFAs) by GC-MS

This protocol details a method for the quantification of major SCFAs in fecal samples.

1. Sample Preparation:

  • Homogenize a known weight of fecal sample in an acidified aqueous solution.

  • Centrifuge the homogenate to pellet solid debris.

2. Extraction and Derivatization:

  • Transfer the supernatant to a new tube.

  • Perform a liquid-liquid extraction with a suitable organic solvent (e.g., diethyl ether).

  • Derivatize the SCFAs to increase their volatility for GC analysis. A common method is esterification.[12][13]

3. GC-MS Analysis:

  • Gas Chromatograph (GC):

    • Column: A capillary column suitable for fatty acid analysis.

    • Carrier Gas: Helium.

    • Temperature Program: A programmed temperature ramp to separate the different SCFAs.[14]

  • Mass Spectrometer (MS):

    • Ionization: Electron Ionization (EI).

    • Detection: Scan or Selected Ion Monitoring (SIM) mode.

4. Quantification:

  • Identify and quantify individual SCFAs based on their retention times and mass spectra by comparing them to known standards.

  • Use an internal standard for accurate quantification.

Visualizing Workflows and Pathways

DHNA_Biosynthesis_and_Signaling cluster_bacteria Bacterial Cell cluster_host Host Cell Shikimate Shikimate Pathway Chorismate Chorismate Isochorismate Isochorismate Chorismate->Isochorismate o-Succinylbenzoate o-Succinylbenzoate Isochorismate->o-Succinylbenzoate DHNA DHNA o-Succinylbenzoate->DHNA Multiple Steps Menaquinone Menaquinone DHNA->Menaquinone Prenylation & Methylation AhR AhR DHNA->AhR Binds to Nucleus Nucleus AhR->Nucleus Translocates to Gene Expression\n(e.g., CYP1A1) Gene Expression (e.g., CYP1A1) Nucleus->Gene Expression\n(e.g., CYP1A1) Regulates Anti-inflammatory\nEffects Anti-inflammatory Effects Gene Expression\n(e.g., CYP1A1)->Anti-inflammatory\nEffects

Caption: DHNA biosynthesis pathway and its interaction with the host aryl hydrocarbon receptor.

Biomarker_Workflow_Comparison cluster_DHNA DHNA Analysis cluster_ATP ATP Analysis cluster_16S 16S rRNA Sequencing cluster_SCFA SCFA Analysis DHNA_Sample Sample Collection DHNA_Extraction Extraction DHNA_Sample->DHNA_Extraction DHNA_LCMS HPLC-MS/MS DHNA_Extraction->DHNA_LCMS DHNA_Quant Quantification DHNA_LCMS->DHNA_Quant ATP_Sample Sample Collection ATP_Lysis Cell Lysis ATP_Sample->ATP_Lysis ATP_Reaction Bioluminescence Reaction ATP_Lysis->ATP_Reaction ATP_Measure Luminometry ATP_Reaction->ATP_Measure rRNA_Sample Sample Collection rRNA_DNA_Ext DNA Extraction rRNA_Sample->rRNA_DNA_Ext rRNA_PCR PCR Amplification rRNA_DNA_Ext->rRNA_PCR rRNA_Seq Sequencing rRNA_PCR->rRNA_Seq rRNA_Analysis Data Analysis rRNA_Seq->rRNA_Analysis SCFA_Sample Sample Collection SCFA_Extraction Extraction & Derivatization SCFA_Sample->SCFA_Extraction SCFA_GCMS GC-MS SCFA_Extraction->SCFA_GCMS SCFA_Quant Quantification SCFA_GCMS->SCFA_Quant

References

A Comparative Guide to 1,4-Dihydroxy-2-naphthoic Acid and Dithranol for Psoriasis Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 1,4-dihydroxy-2-naphthoic acid (DHNA) and dithranol, two compounds investigated for the topical treatment of psoriasis. The information presented is based on available experimental data to assist in research and development efforts.

Executive Summary

Psoriasis is a chronic inflammatory skin disease characterized by hyperproliferation of keratinocytes. Both this compound, a precursor to anthraquinones found in the plant Rubia cordifolia, and dithranol, a synthetic hydroxyanthrone, have demonstrated therapeutic potential by inducing apoptosis in keratinocytes.[1] Experimental evidence suggests that while both compounds exhibit similar pro-apoptotic effects on human keratinocytes, DHNA may possess a more favorable safety profile with reduced skin irritation compared to the well-established psoriasis treatment, dithranol.[1][2] This guide delves into the comparative efficacy, mechanisms of action, and safety profiles of these two compounds, supported by experimental data and detailed methodologies.

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative findings from in vitro and in vivo studies, offering a direct comparison of the performance of this compound and dithranol.

Table 1: In Vitro Efficacy on Human Keratinocytes (HaCaT cells)

ParameterThis compound (DHNA)DithranolCitation
Induction of Apoptosis Induces apoptosis through G0/G1 cell cycle arrest, caspase-dependent, and caspase-independent pathways.Induces a dose- and time-dependent apoptotic cascade.[1][3]
Caspase-3/7 Activation Demonstrates activation of caspases as part of its apoptotic mechanism.A significant increase in caspase-3/7 activation was observed at concentrations between 1.25 and 10 µM.[1][4]
Mitochondrial Membrane Potential (MMP) Decreased MMP in a time- and dose-dependent manner, from 103.3% at 30 µM to 35.4% at 240 µM after 24 hours.Accumulates in keratinocyte mitochondria, leading to disruption of MMP.[1][5]

Table 2: In Vitro Skin Irritation Potential

ParameterThis compound (DHNA)DithranolCitation
IL-1α Release in NCTC 2544 Keratinocytes No significant IL-1α release at its IC50 concentration.Significant IL-1α release at concentrations below its IC50.[5]

Table 3: In Vivo Efficacy of Dithranol in Psoriatic Lesions (8-day pilot study)

ParameterMedian Reduction from Baselinep-valueCitation
Hyperkeratosis 45.0%< 0.001[1][6]
Acanthosis 38.2%< 0.001[1][6]
Epidermal Thickness 66.5%< 0.001[1][6]
Diameter of Dermal Papillae 32.1%< 0.001[1][6]
Diameter of Papillary Vessels 16.9%= 0.002[1][6]
Inflammatory Infiltrate Significant reduction< 0.001[1][6]

Experimental Protocols

This section details the methodologies for key experiments cited in the comparison of this compound and dithranol.

Keratinocyte Proliferation Assay (Sulforhodamine B Assay)

This assay is utilized to determine the anti-proliferative effects of the test compounds on human keratinocytes (HaCaT cell line).

  • Cell Seeding: HaCaT cells are seeded in 96-well plates at a desired density and allowed to attach overnight.

  • Compound Treatment: Cells are treated with various concentrations of DHNA or dithranol dissolved in DMSO (final DMSO concentration is kept constant across all wells, typically ≤0.5%). Control wells receive vehicle (DMSO) only.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • Cell Fixation: After incubation, the supernatant is discarded, and the cells are fixed by adding cold 50% (w/v) trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.

  • Washing: The plates are washed five times with deionized water and air-dried.

  • Staining: 0.4% (w/v) sulforhodamine B (SRB) solution in 1% acetic acid is added to each well, and the plates are incubated at room temperature for 30 minutes.

  • Removal of Unbound Dye: The plates are washed four times with 1% acetic acid to remove unincorporated dye and then air-dried.

  • Solubilization of Bound Dye: The bound SRB dye is solubilized with 10 mM Tris base solution.

  • Absorbance Measurement: The absorbance is read at a wavelength of 510 nm using a microplate reader. The percentage of cell growth inhibition is calculated relative to the vehicle-treated control cells.[5]

Interleukin-1α (IL-1α) Release Assay for Skin Irritation

This assay assesses the potential of the compounds to induce the release of the pro-inflammatory cytokine IL-1α from keratinocytes, a marker of skin irritation.

  • Cell Culture: Human keratinocytes (e.g., NCTC 2544) are cultured to confluence in appropriate multi-well plates.

  • Compound Exposure: The cells are treated with various concentrations of DHNA or dithranol. A known irritant, such as sodium lauryl sulfate (SLS), can be used as a positive control.

  • Incubation: The cells are incubated with the compounds for a defined period, for example, 24 hours.

  • Supernatant Collection: After incubation, the cell culture supernatant is collected.

  • ELISA for IL-1α: The concentration of IL-1α in the supernatant is quantified using a commercially available enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.

  • Data Analysis: The amount of IL-1α released in response to the test compounds is compared to that of the vehicle control to determine the irritation potential.[5][7]

Caspase Activity Assay (Colorimetric)

This assay measures the activity of caspases, key enzymes in the apoptotic pathway, to confirm that cell death is occurring via apoptosis.

  • Cell Lysis: HaCaT cells are treated with the test compounds for a specified time. The cells are then harvested and lysed using a chilled cell lysis buffer to release the cellular contents, including caspases.

  • Protein Quantification: The protein concentration of the cell lysate is determined using a standard protein assay (e.g., BCA assay) to ensure equal amounts of protein are used for each sample.

  • Caspase Reaction: The cell lysate is incubated with a colorimetric caspase substrate (e.g., DEVD-pNA for caspase-3) in a reaction buffer. The substrate contains a specific amino acid sequence recognized and cleaved by the active caspase.

  • Incubation: The reaction mixture is incubated at 37°C to allow the active caspases to cleave the substrate.

  • Colorimetric Detection: Cleavage of the substrate releases a chromophore (p-nitroaniline, pNA), which can be detected by measuring the absorbance at 405 nm using a microplate reader.

  • Data Analysis: The increase in absorbance is proportional to the caspase activity in the sample.[8][9]

Mandatory Visualization

The following diagrams illustrate the proposed signaling pathways for this compound and dithranol in psoriasis treatment, as well as a generalized experimental workflow for their comparison.

DHNA_Signaling_Pathway DHNA This compound (DHNA) AhR Aryl Hydrocarbon Receptor (AhR) DHNA->AhR ? CellCycle G0/G1 Phase Cell Cycle Arrest DHNA->CellCycle Mitochondria Mitochondrial Stress DHNA->Mitochondria Apoptosis Keratinocyte Apoptosis CellCycle->Apoptosis CaspaseDep Caspase-Dependent Pathway Mitochondria->CaspaseDep CaspaseIndep Caspase-Independent Pathway Mitochondria->CaspaseIndep CaspaseDep->Apoptosis CaspaseIndep->Apoptosis

Caption: Proposed signaling pathway for this compound (DHNA) in keratinocytes.

Dithranol_Signaling_Pathway Dithranol Dithranol Mitochondria Mitochondrial Accumulation Dithranol->Mitochondria IL36 Disruption of IL-36 Inflammatory Loop Dithranol->IL36 ROS Reactive Oxygen Species (ROS) Generation Mitochondria->ROS Energy Disruption of Energy Supply Mitochondria->Energy NFkB NF-κB Pathway Modulation ROS->NFkB DNA_Rep Inhibition of DNA Replication Energy->DNA_Rep Apoptosis Keratinocyte Apoptosis & Anti-Proliferation DNA_Rep->Apoptosis Inflammation Anti-inflammatory Effects NFkB->Inflammation IL36->Inflammation

Caption: Key mechanisms of action for dithranol in the treatment of psoriasis.

Experimental_Workflow Start Start: Compound Selection (DHNA vs Dithranol) InVitro In Vitro Studies (Human Keratinocyte Cell Lines) Start->InVitro Prolif Anti-Proliferation Assays (e.g., SRB) InVitro->Prolif Apoptosis Apoptosis Assays (e.g., Caspase Activity) InVitro->Apoptosis Irritation Irritation Potential (e.g., IL-1α Release) InVitro->Irritation InVivo In Vivo Studies (Psoriasis Animal Models) Prolif->InVivo Apoptosis->InVivo Irritation->InVivo Efficacy Therapeutic Efficacy (e.g., PASI Score) InVivo->Efficacy Safety Safety & Tolerability (e.g., Skin Irritation Scoring) InVivo->Safety Data Data Analysis & Comparative Assessment Efficacy->Data Safety->Data Conclusion Conclusion on Relative Efficacy and Safety Data->Conclusion

Caption: Generalized workflow for the comparative evaluation of psoriasis treatments.

References

A Comparative Guide to Menaquinone Precursors: Evaluating the Efficacy of 1,4-Dihydroxy-2-naphthoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of 1,4-dihydroxy-2-naphthoic acid (DHNA) and other precursors in the biosynthesis of menaquinones (Vitamin K2). By presenting available experimental data, detailed methodologies, and outlining the relevant biosynthetic pathways, this document serves as a valuable resource for researchers in the fields of microbiology, biochemistry, and pharmacology.

Introduction to Menaquinone Biosynthesis

Menaquinones, a family of compounds collectively known as Vitamin K2, are essential lipid-soluble vitamins that play a crucial role in various physiological processes, including blood coagulation, bone metabolism, and the prevention of vascular calcification. Bacteria are the primary producers of menaquinones, which are characterized by a 2-methyl-1,4-naphthoquinone ring and a variable-length isoprenoid side chain. The biosynthesis of the naphthoquinone ring can occur through two primary routes: the classical pathway and the alternative futalosine pathway.[1][2][3][4][5]

This compound (DHNA) is a key intermediate in the classical menaquinone biosynthetic pathway, representing the last soluble precursor before the attachment of the isoprenoid side chain.[6][7][8] Understanding its efficacy relative to other precursors is critical for optimizing the microbial production of Vitamin K2 and for developing novel therapeutics targeting this pathway.

Comparative Efficacy of Menaquinone Precursors

Direct quantitative comparisons of the efficacy of different menaquinone precursors in head-to-head studies are limited in the existing literature. However, by examining studies that have investigated individual precursors, we can draw inferences about their relative potential to increase menaquinone yields.

The Classical Menaquinone Biosynthesis Pathway

The classical pathway, found in many bacteria including Escherichia coli and Bacillus subtilis, initiates from chorismate, a key intermediate in the shikimate pathway. Through a series of enzymatic reactions involving intermediates like o-succinylbenzoate (OSB), the bicyclic naphthoquinone ring structure is formed as DHNA.[6][8][9]

Key Intermediates in the Classical Pathway:

  • Chorismate: The starting point of the pathway.

  • o-Succinylbenzoate (OSB): A key aromatic intermediate formed from the condensation of isochorismate and 2-oxoglutarate.[9][10]

  • This compound (DHNA): The final soluble precursor before prenylation.[6][11][12]

Alternative Menaquinone Precursors

Menadione is a synthetic form of vitamin K that lacks the isoprenoid side chain. It can be converted to menaquinone-4 (MK-4) in animal tissues.[13] Studies suggest that various dietary forms of vitamin K, including phylloquinone (vitamin K1) and other menaquinones, are metabolized to menadione as an intermediate before being converted to MK-4. This indicates that menadione is a direct and potent precursor for MK-4 synthesis in vivo.

A distinct alternative pathway for menaquinone biosynthesis, known as the futalosine pathway, has been identified in several bacteria, including Helicobacter pylori and Campylobacter jejuni.[1][2][4][5] This pathway also starts from chorismate but proceeds through a different set of intermediates, such as futalosine, to ultimately produce the naphthoquinone ring. The existence of this pathway offers alternative precursors for menaquinone synthesis in specific microorganisms.

Data on Menaquinone Production from Various Precursors

The following tables summarize findings from various studies that have investigated the impact of precursor supplementation on menaquinone production. Due to the lack of standardized comparative experiments, the results are presented individually for each precursor.

Table 1: Menaquinone Production from DHNA and its Precursors in the Classical Pathway

Precursor SupplementedOrganism/SystemMenaquinone MeasuredKey Findings
o-SuccinylbenzoateEscherichia coli mutantsMenaquinone & DemethylmenaquinoneRestored anaerobic growth and menaquinone synthesis in menC mutants deficient in OSB synthesis.[9]
This compoundEscherichia colimenA mutantsDemethylmenaquinoneRestored anaerobic growth by providing the substrate for the missing DHNA-octaprenyltransferase.[7]
Shikimic acid and Sodium glutamateBacillus nattoMenaquinone-7 (MK-7)Combination of shikimic acid and sodium glutamate increased MK-7 production by 2-fold, reaching 50 mg/L.

Table 2: Menaquinone-4 (MK-4) Production from Menadione

Precursor SupplementedOrganism/SystemMenaquinone MeasuredKey Findings
MenadioneVarious human cell lines (HepG-2, Panc-I, etc.)Menaquinone-4 (MK-4)All tested cell lines were able to synthesize MK-4 from menadione, but not from phylloquinone.
Deuterium-labeled MenadioneMiceLabeled Menaquinone-4 (MK-4)Consistently converted to labeled MK-4 regardless of the administration route.[13]

Experimental Protocols

Accurate quantification of menaquinones is essential for evaluating the efficacy of different precursors. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are the most common analytical techniques employed.

General Protocol for Menaquinone Extraction from Bacterial Cultures

This protocol provides a general guideline for extracting menaquinones from bacterial cells for subsequent analysis.

Materials:

  • Bacterial cell pellet

  • Isopropanol

  • Hexane

  • Methanol

  • Centrifuge

  • Rotary evaporator or nitrogen evaporator

Procedure:

  • Harvest bacterial cells by centrifugation and wash the pellet with a suitable buffer.

  • Resuspend the cell pellet in a known volume of isopropanol.

  • Add hexane to the suspension and vortex vigorously for several minutes to extract the lipids, including menaquinones.

  • Centrifuge the mixture to separate the phases.

  • Carefully collect the upper hexane layer containing the menaquinones.

  • Repeat the extraction of the lower aqueous phase with hexane to maximize recovery.

  • Combine the hexane extracts and evaporate to dryness under a stream of nitrogen or using a rotary evaporator at a temperature below 40°C.

  • Reconstitute the dried extract in a suitable solvent (e.g., methanol or mobile phase) for HPLC or LC-MS/MS analysis.

HPLC Method for Menaquinone Quantification

This is an example of a reversed-phase HPLC method for the separation and quantification of menaquinones.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: Isocratic or gradient elution with a mixture of methanol, ethanol, and a small percentage of a modifying agent like isopropanol or dichloromethane. A common mobile phase is a mixture of methanol and ethanol (e.g., 50:50 v/v).

  • Flow Rate: 1.0 mL/min

  • Detection: UV detector at 248 nm or 270 nm, or a fluorescence detector (excitation at 330 nm, emission at 430 nm) after post-column reduction with zinc powder.

  • Quantification: Based on a standard curve generated from pure menaquinone standards (e.g., MK-4, MK-7).

LC-MS/MS Method for Enhanced Sensitivity and Specificity

LC-MS/MS offers higher sensitivity and specificity for the quantification of menaquinones, especially in complex biological matrices.

Chromatographic Conditions:

  • Similar to HPLC, using a C18 or C30 reverse-phase column.

  • The mobile phase often consists of methanol or acetonitrile with a small amount of ammonium formate or formic acid to enhance ionization.

Mass Spectrometry Conditions:

  • Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in positive ion mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification, where specific precursor-to-product ion transitions for each menaquinone are monitored.

Signaling Pathways and Experimental Workflows

Visualizing the biosynthetic pathways and experimental procedures can aid in understanding the complex relationships between precursors and the final product.

classical_menaquinone_pathway chorismate Chorismate isochorismate Isochorismate chorismate->isochorismate MenF sephchc SEPHCHC isochorismate->sephchc MenD shchc SHCHC sephchc->shchc MenH osb o-Succinylbenzoate (OSB) shchc->osb MenC osb_coa OSB-CoA osb->osb_coa MenE dhna_coa DHNA-CoA osb_coa->dhna_coa MenB dhna This compound (DHNA) dhna_coa->dhna MenI dmk Demethylmenaquinone dhna->dmk MenA mk Menaquinone (Vitamin K2) dmk->mk MenG (UbiE) ketoglutarate 2-Ketoglutarate ketoglutarate->sephchc prenyl_pp Prenyl-PP prenyl_pp->dmk sam S-adenosylmethionine (SAM) sam->mk

Caption: The classical menaquinone biosynthetic pathway.

futalosine_pathway chorismate Chorismate futalosine Futalosine chorismate->futalosine MqnA dhfl Dehypoxanthinyl futalosine (DHFL) futalosine->dhfl MqnB cyclic_dhfl Cyclic DHFL dhfl->cyclic_dhfl MqnC dhna_like DHNA-like intermediate cyclic_dhfl->dhna_like MqnD dmk Demethylmenaquinone dhna_like->dmk MenA mk Menaquinone (Vitamin K2) dmk->mk MenG (UbiE) prenyl_pp Prenyl-PP prenyl_pp->dmk sam S-adenosylmethionine (SAM) sam->mk

Caption: The alternative futalosine biosynthetic pathway.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation culture Bacterial Culture with Precursor Supplementation harvest Cell Harvesting (Centrifugation) culture->harvest extraction Menaquinone Extraction (Solvent-based) harvest->extraction concentration Extract Concentration (Evaporation) extraction->concentration reconstitution Reconstitution in Mobile Phase concentration->reconstitution hplc HPLC or LC-MS/MS Analysis reconstitution->hplc quantification Quantification using Standard Curve hplc->quantification comparison Comparison of Menaquinone Yields from Different Precursors quantification->comparison

Caption: General experimental workflow for precursor efficacy.

Conclusion

Future research should focus on direct comparative studies under standardized conditions to definitively establish the relative efficacies of these precursors. Such studies would be invaluable for optimizing the industrial production of Vitamin K2 and for the development of novel antimicrobial agents targeting these essential biosynthetic pathways.

References

Comparative Analysis of 1,4-Dihydroxy-2-naphthoic Acid Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of 1,4-Dihydroxy-2-naphthoic acid (1,4-DHNA) and its analogs. The primary focus is on their activity as modulators of the Aryl Hydrocarbon Receptor (AhR), a key regulator of cellular metabolism and immune responses. Additionally, this guide explores their potential as anticancer and antibacterial agents, presenting available quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways to aid in drug discovery and development efforts.

Structure-Activity Relationship of 1,4-DHNA Analogs as AhR Modulators

The biological activity of 1,4-DHNA analogs is significantly influenced by the nature and position of substituents on the naphthalene ring. The primary mechanism of action for many of these compounds involves their interaction with the Aryl Hydrocarbon Receptor (AhR).

1,4-DHNA itself is a potent AhR agonist.[1][2] The 1,4-dihydroxy substitution pattern is crucial for maximal activity. Methylation of these hydroxyl groups, as seen in 1,4-dimethoxy-2-naphthoic acid (1,4-DMNA), leads to a significant loss of activity.[1] The presence and position of the carboxyl group also play a critical role. The 2-carboxyl group, in particular, enhances AhR agonist activity.[1][2]

Loss of one of the hydroxyl groups, as in 1-hydroxy-2-naphthoic acid (1-HNA) and 4-hydroxy-2-naphthoic acid (4-HNA), results in reduced potency compared to 1,4-DHNA.[1][2] Analogs lacking both hydroxyl groups, such as 1-naphthoic acid and 2-naphthoic acid, exhibit minimal to no AhR agonist activity.[1] The position of the hydroxyl groups is also a key determinant of activity. For instance, 3,5- and 3,7-dihydroxy-2-naphthoic acid analogs show significantly lower potency than 1,4-DHNA.[1]

Quantitative Comparison of AhR Activation

The following table summarizes the available data on the ability of 1,4-DHNA and its analogs to induce the expression of Cytochrome P450 1A1 (CYP1A1) and 1B1 (CYP1B1), which are downstream targets of AhR activation. The data is presented as fold induction relative to a vehicle control.

CompoundStructureFold Induction of CYP1A1 mRNA (YAMC cells)Fold Induction of CYP1B1 mRNA (YAMC cells)Reference
This compound (1,4-DHNA) 1,4-(OH)₂, 2-COOH~450-fold (at 50 µM)Similar to TCDD (at 50 µM)[1]
1-Hydroxy-2-naphthoic acid (1-HNA) 1-OH, 2-COOHLower than 1,4-DHNASimilar to TCDD[1]
4-Hydroxy-2-naphthoic acid (4-HNA) 4-OH, 2-COOHLower than 1,4-DHNASimilar to TCDD[1]
3,5-Dihydroxy-2-naphthoic acid 3,5-(OH)₂Minimal activityInduces expression[1]
3,7-Dihydroxy-2-naphthoic acid 3,7-(OH)₂Minimal activityMinimal induction[1]
1,4-Dimethoxy-2-naphthoic acid (1,4-DMNA) 1,4-(OCH₃)₂, 2-COOHLower inducibilityInduces expression[1]
1-Naphthoic acid 1-COOHLow to non-detectableMinimal induction[1]
2-Naphthoic acid 2-COOHLow to non-detectableMinimal induction[1]
1-Naphthol 1-OHWeak agonist activityInduces expression[1]
2-Naphthol 2-OHWeak agonist activityInduces expression[1]
TCDD (2,3,7,8-Tetrachlorodibenzodioxin) -~600-fold (at 10 nM)~10-fold (at 10 nM)[1]

Anticancer and Antibacterial Activities

While the primary focus of research on 1,4-DHNA analogs has been on their AhR activity, there is emerging evidence for their potential as anticancer and antibacterial agents.

Anticancer Activity

1,4-DHNA has been shown to inhibit the proliferation of various cancer cell lines. The table below summarizes the available IC50 values.

CompoundCell LineIC50 (µM)Exposure TimeReference
This compound HaCaT (human keratinocytes)38.9472 h[3]
NCTC 2544 (human keratinocytes)46.8072 h[3]
Hs-69 (human bone marrow)226.372 h[3]
PIG1 (human melanoma)23.9872 h[3]
Antibacterial Activity

Data on the antibacterial activity of 1,4-DHNA and its close analogs is limited. However, the broader class of 1,4-naphthoquinones has demonstrated significant antimicrobial properties.[4][5] Further research is needed to specifically evaluate the antibacterial spectrum and potency of 1,4-DHNA derivatives.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to assess the biological activities of 1,4-DHNA analogs.

Aryl Hydrocarbon Receptor (AhR) Activation Assay (CYP1A1/CYP1B1 Induction)

This assay measures the ability of a compound to activate the AhR signaling pathway by quantifying the induction of downstream target genes, CYP1A1 and CYP1B1.

1. Cell Culture and Treatment:

  • Mouse colonic epithelial cells (YAMC) or other suitable cell lines are cultured in appropriate media and conditions.

  • Cells are seeded in multi-well plates and allowed to adhere.

  • Cells are then treated with various concentrations of the test compounds (e.g., 1,4-DHNA analogs) or a vehicle control (e.g., DMSO) for a specified period (e.g., 18-24 hours). A known AhR agonist like TCDD is used as a positive control.

2. RNA Extraction and cDNA Synthesis:

  • Total RNA is extracted from the cells using a suitable kit (e.g., RNeasy Mini Kit, Qiagen).

  • The concentration and purity of the extracted RNA are determined using a spectrophotometer.

  • First-strand complementary DNA (cDNA) is synthesized from the RNA templates using a reverse transcription kit.

3. Quantitative Real-Time PCR (qPCR):

  • qPCR is performed using the synthesized cDNA, gene-specific primers for CYP1A1, CYP1B1, and a reference gene (e.g., GAPDH or 18S rRNA), and a suitable qPCR master mix.

  • The reaction is carried out in a real-time PCR system.

  • The relative expression of the target genes is calculated using the comparative Ct (ΔΔCt) method, normalized to the reference gene and expressed as fold change relative to the vehicle control.[6][7][8]

Cell Viability Assay (MTT or SRB Assay)

This assay is used to determine the cytotoxic effects of the compounds on cancer cell lines.

1. Cell Seeding and Treatment:

  • Cancer cells are seeded in 96-well plates and incubated to allow for attachment.

  • The cells are then treated with a range of concentrations of the test compounds for a defined period (e.g., 72 hours).

2. Staining and Measurement:

  • For MTT Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated. Viable cells reduce the yellow MTT to purple formazan crystals. A solubilization solution is then added to dissolve the formazan, and the absorbance is measured at a specific wavelength (e.g., 570 nm).[9][10]

  • For SRB (Sulforhodamine B) Assay: Cells are fixed with trichloroacetic acid and stained with SRB dye. The unbound dye is washed away, and the protein-bound dye is solubilized. The absorbance is then measured at a specific wavelength (e.g., 510 nm).[11]

3. Data Analysis:

  • The absorbance values are used to calculate the percentage of cell viability relative to the untreated control.

  • The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Minimal Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

1. Preparation of Inoculum:

  • A standardized suspension of the test bacteria is prepared in a suitable broth medium (e.g., Mueller-Hinton broth).

2. Serial Dilution of Test Compounds:

  • The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.

3. Inoculation and Incubation:

  • Each well is inoculated with the standardized bacterial suspension.

  • The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

4. Determination of MIC:

  • The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[12][13]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the Aryl Hydrocarbon Receptor signaling pathway and a general experimental workflow for evaluating the biological activity of 1,4-DHNA analogs.

AhR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand 1,4-DHNA Analog AhR_complex AhR-HSP90-XAP2-SRC Ligand->AhR_complex Binds AhR_ligand Ligand-AhR Complex AhR_complex->AhR_ligand Conformational Change ARNT ARNT AhR_ligand->ARNT Translocates & Dimerizes AhR_ARNT AhR-ARNT Heterodimer XRE XRE (Xenobiotic Response Element) AhR_ARNT->XRE Binds Gene_Transcription Gene Transcription (CYP1A1, CYP1B1) XRE->Gene_Transcription Initiates

Caption: Aryl Hydrocarbon Receptor (AhR) Signaling Pathway.

Experimental_Workflow cluster_synthesis Compound Preparation cluster_assays Biological Evaluation cluster_analysis Data Analysis Synthesis Synthesis & Purification of 1,4-DHNA Analogs AhR_Assay AhR Activation Assay (CYP1A1/B1 Induction) Synthesis->AhR_Assay Anticancer_Assay Anticancer Assay (Cell Viability - IC50) Synthesis->Anticancer_Assay Antibacterial_Assay Antibacterial Assay (MIC Determination) Synthesis->Antibacterial_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis AhR_Assay->SAR_Analysis Anticancer_Assay->SAR_Analysis Antibacterial_Assay->SAR_Analysis Lead_Identification Lead Compound Identification SAR_Analysis->Lead_Identification

Caption: Experimental Workflow for SAR Studies.

References

cross-validation of analytical methods for 1,4-Dihydroxy-2-naphthoic acid quantification

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of analytical methodologies for the quantification of 1,4-Dihydroxy-2-naphthoic acid (DHNA), a key intermediate in the biosynthesis of Vitamin K2 (menaquinone) and a compound of interest for its biological activities. The following sections detail the performance characteristics and experimental protocols for High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), offering researchers, scientists, and drug development professionals a comprehensive resource for selecting the appropriate analytical technique.

Performance Comparison of Analytical Methods

The selection of an analytical method for the quantification of this compound is dependent on the specific requirements of the study, such as sensitivity, selectivity, and the nature of the sample matrix. Below is a summary of the performance characteristics of HPLC-UV and a representative LC-MS/MS method.

Table 1: Comparison of HPLC-UV and LC-MS/MS Method Validation Parameters

Validation ParameterHPLC-UVLC-MS/MS (Representative)
Linearity (Range) 0.25–10 µg/mLNot specified
Correlation Coefficient (r²) 0.9998[1]> 0.9900
Accuracy (% Recovery) Data not available-6.9% to 6.9% (as RE%)
Precision (% RSD) 1.6[1]< 15
Limit of Detection (LOD) Data not availableData not available
Limit of Quantification (LOQ) Data not available1 µg/mL

Note: The LC-MS/MS data presented is for the structurally similar compound 5,8-dihydroxy-1,4-naphthoquinone and is intended to be representative of the expected performance for this class of analytes. A fully validated LC-MS/MS method for this compound with complete validation data was not available in the searched literature.

Experimental Protocols

Detailed methodologies for sample preparation and analysis are crucial for the reproducibility of experimental results. The following are protocols for the quantification of this compound using HPLC-UV and a confirmatory LC-MS method.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method has been utilized for the quantification of DHNA in commercial makgeolli products[2]. An improved version of this method with enhanced precision has also been reported[1].

Sample Preparation (for Makgeolli Samples)[2]

  • Freeze-dry 10 mL of the makgeolli sample.

  • Re-dissolve the freeze-dried sample in 150 µL of water.

  • Add 300 µL of methanol and mix thoroughly.

  • Centrifuge the mixture at 5,000 x g for 10 minutes.

  • Filter the supernatant through a 0.45 µm syringe filter.

  • The filtrate is ready for HPLC injection.

Chromatographic Conditions

  • Column: ACE 5 C18 (4.6 x 150 mm)[2]

  • Mobile Phase: Acetonitrile : Methanol : Water : Acetic Acid (15:25:225:0.1, v/v/v/v), with the pH adjusted to 5.5 using 5% (w/v) ammonium hydroxide[2]. To improve precision, DL-dithiothreitol (DTT) can be added to the mobile phase[1].

  • Flow Rate: 1 mL/min[2]

  • Column Temperature: 45°C[2]

  • Injection Volume: 20 µL[2]

  • Detection: UV at 254 nm[2]

Liquid Chromatography-Mass Spectrometry (LC-MS) for Confirmation

This method was used to confirm the presence of DHNA in fractions collected from HPLC analysis[2].

Sample Preparation Fractions containing the putative DHNA peak from the HPLC analysis are collected for LC-MS analysis[2].

LC-MS Conditions[2]

  • LC System: Prominance 20A apparatus (Shimadzu)

  • MS System: LCMS-IT-TOF system (Shimadzu)

  • Column: XR-ODS LC column (3 x 75 mm, Shimadzu)

  • Mobile Phase: Same as the HPLC condition mentioned above.

  • Flow Rate: 0.2 mL/min

  • Column Temperature: 45°C

  • Injection Volume: 20 µL

  • Ionization Mode: Electrospray Ionization (ESI), negative mode

  • Monitored m/z: 203.03 [M-H]⁻

Visualizing Analytical Workflows and Biological Pathways

Diagrams are provided below to illustrate the general workflow for the analytical quantification of this compound and its position in the menaquinone (Vitamin K2) biosynthesis pathway.

Analytical Workflow for this compound Quantification cluster_sample_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample Sample Collection FreezeDry Freeze-Drying (if applicable) Sample->FreezeDry Reconstitution Reconstitution FreezeDry->Reconstitution Extraction Methanol Extraction Reconstitution->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Syringe Filtration Centrifugation->Filtration HPLC HPLC-UV Filtration->HPLC Quantification LCMS LC-MS/MS Filtration->LCMS Quantification/ Confirmation Quantification Quantification HPLC->Quantification Confirmation Confirmation LCMS->Confirmation Quantification->Confirmation

Caption: General workflow for the quantification of this compound.

Menaquinone (Vitamin K2) Biosynthesis Pathway Chorismate Chorismate Isochorismate Isochorismate Chorismate->Isochorismate MenF SEPHCHC 2-succinyl-5-enolpyruvyl-6-hydroxy- 3-cyclohexene-1-carboxylate Isochorismate->SEPHCHC MenD SHCHC 2-succinyl-6-hydroxy-2,4- cyclohexadiene-1-carboxylate SEPHCHC->SHCHC MenH OSB o-succinylbenzoate SHCHC->OSB MenC OSBCoA o-succinylbenzoyl-CoA OSB->OSBCoA MenE DHNA This compound OSBCoA->DHNA MenB DMK Demethylmenaquinone DHNA->DMK MenA MK Menaquinone (Vitamin K2) DMK->MK MenG

Caption: Biosynthesis of Menaquinone (Vitamin K2) from Chorismate.

References

Safety Operating Guide

Safe Disposal of 1,4-Dihydroxy-2-naphthoic Acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference: In Case of Spill or Exposure

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.[1][2][3]

  • Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Get medical attention if irritation develops.[1][2][3]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[1][2][3]

  • Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person. Get medical attention.[1][2]

This guide provides essential safety and logistical information for the proper disposal of 1,4-Dihydroxy-2-naphthoic acid, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.

Personal Protective Equipment (PPE) and Handling Precautions

Before handling this compound for disposal, ensure the following personal protective equipment is worn:

  • Eye Protection: Chemical splash-resistant safety glasses or goggles with side protection.[2]

  • Hand Protection: Wear appropriate protective gloves.

  • Body Protection: Wear protective clothing to prevent skin exposure.[2]

  • Respiratory Protection: For nuisance exposures, use a type P95 (US) or type P1 (EU EN 143) particle respirator. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.[1]

Handling Procedures:

  • Avoid all personal contact, including inhalation.[4]

  • Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Avoid the formation of dust and aerosols.[1]

  • Wash hands thoroughly after handling.[2]

Waste Collection and Storage

Proper collection and storage of this compound waste are crucial to prevent accidental exposure and environmental contamination.

  • Containers: Use suitable, labeled, and closed containers for waste collection.[1]

  • Labeling: Clearly label the waste container with "Hazardous Waste" and the chemical name: "this compound".

  • Storage: Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5][6]

Disposal Procedures

The recommended method for the disposal of this compound is through a licensed professional waste disposal service.[1] The primary disposal options are:

  • Chemical Incineration: The preferred method is to burn the substance in a chemical incinerator equipped with an afterburner and scrubber.[1]

  • Licensed Disposal Company: Offer surplus and non-recyclable solutions to a licensed disposal company.[1]

Important Considerations:

  • Regulatory Compliance: Chemical waste generators must determine whether a discarded chemical is classified as hazardous waste according to US EPA guidelines (40 CFR 261.3) and consult state and local hazardous waste regulations to ensure complete and accurate classification.[2]

  • Environmental Protection: Do not let the product enter drains, other waterways, or soil.[1][2]

Accidental Release Measures

In the event of a spill, follow these steps to contain and clean up the material:

  • Evacuate Personnel: Evacuate personnel from the immediate area.[1]

  • Ensure Ventilation: Ensure adequate ventilation.

  • Wear PPE: Put on the appropriate personal protective equipment as outlined in Section 1.

  • Containment and Cleanup:

    • Avoid creating dust.[1]

    • Sweep or vacuum up the spilled material and place it into a suitable, closed container for disposal.[2]

    • Do not use water to clean up the spill, as this may spread contamination.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: this compound for Disposal ppe Step 1: Wear Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) start->ppe collect Step 2: Collect Waste in Labeled, Closed Container ppe->collect spill Accidental Spill Occurs collect->spill Is there a spill? cleanup Follow Spill Cleanup Procedure: - Evacuate & Ventilate - Wear PPE - Sweep/Vacuum into container spill->cleanup Yes storage Step 3: Store Waste in a Cool, Dry, Ventilated Area spill->storage No cleanup->collect contact_vendor Step 4: Contact Licensed Waste Disposal Service storage->contact_vendor incineration Option 1: Chemical Incineration (with afterburner and scrubber) contact_vendor->incineration licensed_disposal Option 2: Transfer to Licensed Disposal Company contact_vendor->licensed_disposal end End: Proper Disposal Complete incineration->end licensed_disposal->end

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for 1,4-Dihydroxy-2-naphthoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Union City, CA - To ensure the safety of laboratory personnel and promote best practices in drug development, this document outlines the essential personal protective equipment (PPE), handling procedures, and disposal plans for 1,4-Dihydroxy-2-naphthoic acid. Adherence to these guidelines is critical for minimizing risks associated with the handling of this chemical.

This compound is classified as a hazardous substance that can cause skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3] Therefore, stringent safety measures are necessary to prevent accidental exposure.

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is crucial when handling this compound. The following table summarizes the recommended PPE.

Body PartPersonal Protective EquipmentSpecifications & Rationale
Hands Chemical-resistant glovesNitrile or butyl rubber gloves are recommended for handling acids.[4] Always inspect gloves for integrity before use and wash hands thoroughly after handling.[1]
Eyes Safety glasses with side shields or gogglesChemical splash-resistant safety glasses or goggles are essential to prevent eye contact.[1] In situations with a high risk of splashing, a face shield should be worn in addition to goggles.[4]
Respiratory NIOSH-approved respiratorUse a respirator if working in a poorly ventilated area or when dust generation is likely.[5] A dust mask type N95 (US) or equivalent is a suitable option.[6]
Body Laboratory coat or chemical-resistant clothingA fully buttoned lab coat or chemical-resistant suit provides a barrier against accidental spills and skin contact.[7][8]

Operational Plan: Step-by-Step Handling Procedure

Proper handling techniques are paramount to a safe laboratory environment. Follow these steps when working with this compound:

  • Ventilation : Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or fumes.[1]

  • Pre-Handling Check : Before starting any procedure, ensure that all necessary PPE is readily available and in good condition. Locate the nearest eyewash station and safety shower.[9]

  • Dispensing : When weighing or transferring the powder, do so carefully to minimize dust generation.[1]

  • Avoiding Contact : Avoid direct contact with skin, eyes, and clothing.[1] In case of accidental contact, follow the first aid measures outlined in the Safety Data Sheet.

  • Post-Handling : After handling, wash hands and any exposed skin thoroughly with soap and water.[1] Decontaminate all work surfaces.

Disposal Plan: Waste Management Protocol

Proper disposal of this compound and its containers is an environmental and safety responsibility.

  • Waste Classification : Chemical waste generators must determine if the discarded chemical is classified as hazardous waste according to US EPA guidelines (40 CFR 261.3) and consult state and local regulations.[1]

  • Container Disposal : Do not reuse empty containers.[1] They should be disposed of as unused product in an approved waste disposal plant.[1]

  • Chemical Waste : Unused or waste this compound should be collected in a suitable, labeled, and closed container for disposal.[5] Consult with a licensed professional waste disposal service.[5]

Workflow for Safe Handling of this compound

Workflow for Safe Handling of this compound cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling & Decontamination cluster_disposal Waste Management A Preparation B Don PPE (Gloves, Goggles, Lab Coat, Respirator) A->B Step 1 C Verify Ventilation (Fume Hood) B->C Step 2 D Handling E Weighing & Transfer D->E F Experimental Use E->F G Post-Handling K Waste Disposal F->K During & After Use H Decontaminate Work Area G->H Step 3 I Doff PPE H->I Step 4 J Wash Hands I->J Step 5 L Segregate Waste K->L Step 6 M Label & Store Securely L->M Step 7

Caption: This diagram illustrates the procedural workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.